Ethyl 3-(4-bromophenyl)propanoate
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
ethyl 3-(4-bromophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,2,5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMHGPFYLQOGJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00508374 | |
| Record name | Ethyl 3-(4-bromophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00508374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40640-98-0 | |
| Record name | 3-(4-Bromophenyl)propionic acid ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40640-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-(4-bromophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00508374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 3-(4-bromophenyl)propanoate: Properties, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of Ethyl 3-(4-bromophenyl)propanoate, a key building block in medicinal chemistry and a crucial component in the development of novel therapeutics, particularly in the burgeoning field of targeted protein degradation. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its properties, synthesis, characterization, and applications.
Core Compound Identification and Properties
This compound is a substituted aromatic carboxylic acid ester. The presence of the bromine atom on the phenyl ring provides a versatile handle for further chemical modifications, making it an attractive intermediate in organic synthesis.
CAS Number: 40640-98-0[1]
Molecular Formula: C₁₁H₁₃BrO₂[1]
Molecular Weight: 257.13 g/mol [1]
Structure:
Chemical Structure of this compound
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 40640-98-0 | [1] |
| Molecular Formula | C₁₁H₁₃BrO₂ | [1] |
| Molecular Weight | 257.13 g/mol | [1] |
| Boiling Point | 154-156 °C at 4 Torr | N/A |
| Density | 1.343 g/cm³ | N/A |
| Appearance | Colorless to pale yellow liquid | N/A |
| Solubility | Soluble in organic solvents such as ethanol and dimethylformamide; insoluble in water. | N/A |
Synthesis Protocol: A Representative Laboratory-Scale Approach
The synthesis of this compound can be achieved through several synthetic routes. A common and reliable method involves the esterification of 3-(4-bromophenyl)propanoic acid. The following protocol is a generalized procedure adaptable for a standard laboratory setting.
Reaction Scheme:
3-(4-bromophenyl)propanoic acid + Ethanol --(H⁺ catalyst)--> this compound + H₂O
Generalized Synthesis Workflow
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(4-bromophenyl)propanoic acid (1.0 eq).
-
Reagent Addition: Add a significant excess of anhydrous ethanol to act as both the solvent and a reagent. Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Reaction Execution: Heat the mixture to reflux and maintain the temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
-
Aqueous Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Analytical Characterization
The structural confirmation of the synthesized this compound is crucial and is typically achieved through a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), two methylene triplets for the propanoate chain, and signals in the aromatic region corresponding to the disubstituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbons of the propanoate chain, and the aromatic carbons, including the carbon bearing the bromine atom.
Infrared (IR) Spectroscopy:
The IR spectrum will feature a strong absorption band around 1730 cm⁻¹ corresponding to the C=O stretching of the ester functional group. Additional peaks will be present for C-H stretching of the alkyl and aromatic groups, and C-O stretching of the ester.
Mass Spectrometry (MS):
Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) and other characteristic cleavages.
Applications in Drug Development: A Key Linker for PROTACs
This compound has gained significant attention as a versatile linker in the design of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[1][3]
Role of this compound derived linker in PROTAC action
The structure of this compound offers several advantages as a PROTAC linker precursor:
-
Tunable Length and Flexibility: The propanoate chain provides a degree of flexibility and can be extended or modified to achieve the optimal distance and orientation between the target protein and the E3 ligase for efficient ternary complex formation.
-
Chemical Handle for Conjugation: The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which serves as a convenient point of attachment for coupling to either the target protein ligand or the E3 ligase ligand via amide bond formation.
-
Hydrophobicity: The phenyl ring contributes to the overall lipophilicity of the linker, which can influence the cell permeability and pharmacokinetic properties of the resulting PROTAC.
-
Site for Further Modification: The bromine atom on the phenyl ring is a valuable functional group that can be utilized for further diversification of the linker through cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of different chemical moieties to fine-tune the properties of the PROTAC.
The rational design of the linker is a critical aspect of PROTAC development, as it significantly impacts the stability and conformation of the ternary complex, and ultimately, the efficiency of protein degradation.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block in modern organic and medicinal chemistry. Its well-defined structure and the presence of multiple functional groups make it an ideal starting material for the synthesis of complex molecules. Its emerging role as a key linker component in the design of PROTACs underscores its importance in the development of next-generation therapeutics for a wide range of diseases. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in their scientific endeavors.
References
Ethyl 3-(4-bromophenyl)propanoate molecular weight and formula
An In-Depth Technical Guide to Ethyl 3-(4-bromophenyl)propanoate for Advanced Research and Development
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of this compound, a key chemical intermediate with significant applications in organic synthesis and pharmaceutical drug development. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the compound's fundamental properties, synthesis methodologies, and critical applications, with a focus on its role in modern therapeutic modalities.
Core Compound Identification and Properties
This compound is a substituted benzene derivative and a carboxylic acid ester. Its structure, featuring a brominated phenyl ring connected to a propanoate ethyl ester, makes it a versatile building block for introducing a bromophenyl moiety in more complex molecules. This feature is particularly valuable for subsequent cross-coupling reactions or for its use as a stable, rigid linker in bifunctional molecules.
The compound is typically a colorless to pale yellow liquid and is soluble in common organic solvents, though it has poor solubility in water.[1] Its key physicochemical properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₃BrO₂ | [1][2][3][4] |
| Molecular Weight | 257.12 g/mol | [1][2][4][5] |
| CAS Number | 40640-98-0 | [1][2][3][4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 154-156 °C at 4 Torr | [1][5] |
| Density | ~1.343 g/cm³ | [1][5] |
| IUPAC Name | This compound | [4][6] |
Molecular Structure Visualization
The structure of this compound consists of a central benzene ring substituted with a bromine atom at the para (4) position. A three-carbon propanoate chain is attached to the ring, terminating in an ethyl ester group.
Caption: 2D structure of this compound.
Authoritative Synthesis Protocol: Enantioselective Michael Addition
A robust and scalable method for synthesizing chiral versions of this compound is through the enantioselective Michael addition of 4-bromophenylboronic acid to ethyl crotonate. This procedure, adapted from a peer-reviewed protocol in Organic Syntheses, is highly reproducible and yields a product with high enantiomeric purity, which is crucial for pharmaceutical applications.[7]
Experimental Rationale
The choice of a rhodium-based catalyst system is critical for achieving high enantioselectivity. The chiral ligand, in this case, a BINAP derivative, coordinates with the rhodium center to create a chiral environment. This complex then facilitates the conjugate addition of the boronic acid to the α,β-unsaturated ester (ethyl crotonate), preferentially forming one enantiomer over the other. The base (potassium hydroxide) is essential for the transmetalation step, activating the boronic acid.
Step-by-Step Methodology
-
Catalyst Preparation: In an inert atmosphere (e.g., a glovebox or under argon), a reaction vessel is charged with chloro(1,5-cyclooctadiene)rhodium(I) dimer and the appropriate chiral phosphine ligand. Anhydrous solvent (e.g., dioxane) is added, and the mixture is stirred to form the active catalyst complex.
-
Reaction Setup: To a separate, larger reaction flask, add (4-bromophenyl)boronic acid, ethyl crotonate, and the solvent system (e.g., dioxane and water).
-
Initiation: The pre-formed catalyst solution is transferred to the main reaction mixture. Aqueous potassium hydroxide is then added to begin the reaction. The mixture is stirred vigorously at a controlled temperature (e.g., 50 °C).
-
Monitoring: The reaction progress is monitored by a suitable analytical technique, such as LC-MS, to track the consumption of the boronic acid starting material.[7]
-
Workup and Quenching: Upon completion, the reaction is cooled to room temperature and quenched by the addition of a saturated ammonium chloride solution.
-
Extraction: The product is extracted from the aqueous phase using an organic solvent like ethyl acetate. The organic layers are combined, washed with brine to remove residual water and inorganic salts, and then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure (rotary evaporation). The resulting crude oil is then purified using column chromatography on silica gel to yield the pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the enantioselective synthesis of the title compound.
Applications in Drug Development and Medicinal Chemistry
The primary utility of this compound in modern drug development lies in its application as a versatile chemical linker, particularly in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[3][8]
Role as a PROTAC Linker
PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[3] A PROTAC molecule consists of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker connecting them.
This compound serves as a precursor to rigid linkers. The bromophenyl group provides a synthetically accessible handle for elaboration. For instance, the bromine atom can be readily converted into other functional groups or used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig reactions) to attach the E3 ligase ligand. The propanoate portion provides the necessary spacing and vector to correctly orient the two ends of the chimera for effective ternary complex formation (Target-PROTAC-E3 Ligase). The parent acid, 3-(4-bromophenyl)propanoic acid, is also a crucial building block for creating novel compounds.[9]
Safety, Handling, and Storage
As a laboratory chemical, this compound must be handled with appropriate precautions.
-
Hazards: The compound is known to be an irritant, causing skin and serious eye irritation.[1][10] Inhalation of vapors or mists should be avoided.[10]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including chemical safety goggles, nitrile gloves, and a lab coat, is mandatory.[10][11] All handling should be performed in a well-ventilated area or a chemical fume hood.[10]
-
First Aid: In case of skin contact, wash the affected area immediately with plenty of soap and water.[12] For eye contact, rinse cautiously with water for several minutes.[10] If irritation persists, seek medical attention.
-
Storage: Store containers tightly closed in a dry, cool, and well-ventilated place away from strong oxidizing agents.[2][13]
Conclusion
This compound is more than a simple organic ester; it is an enabling tool for advanced chemical synthesis and a key component in the development of next-generation therapeutics like PROTACs. Its well-defined physicochemical properties, coupled with robust synthesis protocols, make it a reliable intermediate for researchers in both academic and industrial settings. A thorough understanding of its chemistry, applications, and safe handling procedures is essential for leveraging its full potential in the synthesis of complex, high-value molecules.
References
- 1. chembk.com [chembk.com]
- 2. 40640-98-0|this compound|BLD Pharm [bldpharm.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. 3-(4-Bromophenyl)propionic acid ethyl ester | C11H13BrO2 | CID 12731927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(4-BROMO-PHENYL)-PROPIONIC ACID ETHYL ESTER | 40640-98-0 [amp.chemicalbook.com]
- 6. Ethyl 3-(4-bromophenyl)propionate, 95% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. nbinno.com [nbinno.com]
- 10. fishersci.com [fishersci.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
Spectroscopic data for Ethyl 3-(4-bromophenyl)propanoate (¹H NMR, ¹³C NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: Ethyl 3-(4-bromophenyl)propanoate is a valuable chemical intermediate in the synthesis of various pharmaceutical compounds and research molecules. Its precise molecular structure and purity are critical for the successful outcome of multi-step syntheses. This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, offering insights into the experimental methodologies and a detailed interpretation of the resulting spectra. This document is designed to serve as a practical reference for researchers in organic synthesis and drug development, ensuring the confident identification and quality assessment of this compound.
The molecular structure of this compound, with the chemical formula C₁₁H₁₃BrO₂ and a molecular weight of 257.13 g/mol , forms the basis for the interpretation of its spectroscopic data.[1][2] The following sections will delve into the details of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing a holistic understanding of the compound's spectral signature.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Experimental Protocol:
A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and analyzed using a high-resolution NMR spectrometer (e.g., 400 MHz). Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).
References
The Strategic Importance of Ethyl 3-(4-bromophenyl)propanoate in Synthesis
An In-depth Technical Guide to the Commercial Sourcing of Ethyl 3-(4-bromophenyl)propanoate for Research and Development
Executive Summary: this compound is a crucial chemical intermediate with significant applications in the synthesis of pharmaceuticals and other complex organic molecules. Its utility as a building block, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), necessitates a comprehensive understanding of its commercial availability, quality specifications, and handling requirements.[1] This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into sourcing this compound. It covers the supplier landscape, quality control measures, safe handling protocols, and common synthetic routes to empower informed procurement decisions and ensure the integrity of scientific research.
This compound, a substituted benzene derivative, is a versatile reagent in organic synthesis. Its structure incorporates a bromine atom on the phenyl ring, which is amenable to a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), and an ethyl propanoate chain that can be further manipulated, making it a valuable precursor for more complex molecules.
Chemical Identity and Properties
A clear understanding of the fundamental physicochemical properties of a reagent is the first step in its effective utilization.
| Property | Value | Reference |
| CAS Number | 40640-98-0 | [2][3] |
| Molecular Formula | C11H13BrO2 | [2][3] |
| Molecular Weight | 257.12 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | ~290 °C | [4] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and dimethylformamide. | [4] |
Key Applications in Pharmaceutical and Chemical Research
The primary utility of this compound lies in its role as an intermediate. It is frequently employed in the synthesis of pharmaceuticals, pesticides, and dyes.[4] A notable modern application is in the development of PROTACs, where it can function as a linker.[1] The bromo-functional group allows for the covalent attachment to other molecular fragments, a key step in the construction of these bifunctional molecules designed to induce targeted protein degradation.
Navigating the Commercial Supplier Landscape
The procurement of high-quality reagents is paramount to the success of any research and development program. The market for this compound is populated by a range of suppliers, from large chemical conglomerates to smaller, specialized companies.
Prominent Commercial Suppliers
The following table provides a non-exhaustive list of suppliers for this compound, offering a snapshot of the available options for researchers.
| Supplier | Typical Purity | Available Quantities | Notes |
| Thermo Scientific Chemicals | 95% | 5 g, 25 g | A well-established supplier for research-grade chemicals.[3][5] |
| MedChemExpress (MCE) | High Purity | Varies | Specializes in reagents for life science research, noting its use as a PROTAC linker.[1] |
| Ambeed | Not specified | 10 g | Available through distributors like Dabos.[6] |
| Shanghai Macklin Biochemical Co., Ltd. | Not specified | Varies | A China-based supplier with international reach.[4] |
| Hangzhou Shuyuan Pharmaceutical Technology Co., Ltd. | Not specified | Varies | Another China-based supplier in the pharmaceutical and biochemical space.[2] |
Quality Specifications and Analytical Verification
Ensuring the identity and purity of starting materials is a foundational principle of scientific integrity. This section outlines the critical aspects of quality assessment for this compound.
Interpreting the Certificate of Analysis (CoA)
Upon receipt of a chemical, the Certificate of Analysis (CoA) is the primary document attesting to its quality. A typical CoA for this compound should include:
-
Identifier Information: CAS number, lot number, and chemical name.
-
Physical Properties: Appearance, and other measured physical constants.
-
Purity Data: Typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Spectroscopic Data: Confirmation of structure via techniques like Nuclear Magnetic Resonance (¹H NMR) and Mass Spectrometry (MS).
Workflow for Incoming Material Verification
It is best practice to independently verify the identity and purity of critical reagents upon receipt. A robust workflow for this process ensures that any discrepancies are identified before the material is used in experiments.
Caption: Workflow for the verification of incoming this compound.
Protocol: Identity Confirmation by ¹H NMR Spectroscopy
¹H NMR is a powerful and rapid technique to confirm the chemical structure of this compound.
Objective: To verify the identity of this compound by comparing its ¹H NMR spectrum to a reference.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Dissolve approximately 5-10 mg of the sample in ~0.6 mL of CDCl₃ in a clean, dry NMR tube.
-
Cap the NMR tube and invert several times to ensure a homogeneous solution.
-
Acquire a ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals and assign the peaks to the corresponding protons in the molecule. The expected chemical shifts (δ) are approximately:
-
7.4-7.5 ppm (d, 2H, aromatic protons ortho to Br)
-
7.0-7.1 ppm (d, 2H, aromatic protons meta to Br)
-
4.1 ppm (q, 2H, -OCH₂CH₃)
-
2.9 ppm (t, 2H, -CH₂-Ar)
-
2.6 ppm (t, 2H, -CH₂-COO)
-
1.2 ppm (t, 3H, -OCH₂CH₃)
-
-
Compare the obtained spectrum with a known reference spectrum to confirm the identity.
Safe Handling, Storage, and Disposal
Adherence to safety protocols is non-negotiable in a laboratory setting. The information presented here is a summary and should be supplemented by a thorough review of the material's Safety Data Sheet (SDS).[7]
GHS Hazard Information
Based on available SDS, this compound and its precursors are associated with the following hazards:
-
Skin Irritation: May cause skin irritation.[7]
-
Eye Irritation: Causes serious eye irritation.[7]
-
Respiratory Irritation: May cause respiratory irritation.[7]
Precautionary Measures:
-
Wash hands and any exposed skin thoroughly after handling.[7]
-
Wear protective gloves, clothing, eye, and face protection.[7]
-
Use only outdoors or in a well-ventilated area.[7]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]
Storage and Stability
For long-term stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[7] Keep the product and empty containers away from heat and sources of ignition.[7]
Disposal
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]
Synthetic Routes and Potential Impurities
An understanding of the synthetic origin of a chemical can provide valuable insights into its potential impurity profile.
Common Synthetic Pathway
A prevalent method for synthesizing related compounds involves the enantioselective Michael addition of a boronic acid to an α,β-unsaturated ester.[8] While the specific commercial synthesis of this compound may vary, a plausible route is the Fischer esterification of 3-(4-bromophenyl)propanoic acid. The acid itself can be prepared via various synthetic methods.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ethyl 3-(4-bromophenyl)propionate, China Ethyl 3-(4-bromophenyl)propionate Manufacturers, China Ethyl 3-(4-bromophenyl)propionate Suppliers - Shuyuan [chinachemnet.com]
- 3. Ethyl 3-(4-bromophenyl)propionate, 95% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. chembk.com [chembk.com]
- 5. H61633.06 [thermofisher.com]
- 6. This compound 10G - A283657-10G [dabos.com]
- 7. fishersci.com [fishersci.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
The Versatile Building Block: A Technical Guide to Ethyl 3-(4-bromophenyl)propanoate for Advanced Research
In the landscape of modern chemical synthesis, the strategic importance of versatile building blocks cannot be overstated. Ethyl 3-(4-bromophenyl)propanoate, a seemingly unassuming molecule, has emerged as a pivotal intermediate in diverse fields, from medicinal chemistry to materials science. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of this compound's synthesis, reactivity, and burgeoning applications, with a focus on fostering innovation in your own research endeavors.
Core Molecular Attributes and Synthesis
This compound (C₁₁H₁₃BrO₂) is a colorless to pale yellow liquid.[1] Its structure, featuring a brominated phenyl ring and an ethyl ester moiety, provides two key points for chemical modification, making it a valuable scaffold in organic synthesis.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃BrO₂ | [2][3] |
| Molecular Weight | 257.13 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| CAS Number | 40640-98-0 | [2] |
Synthesis Protocol: A Representative Approach
While various synthetic routes exist, a common and reliable method involves the conjugate addition of a bromophenyl nucleophile to an acrylate derivative. The following protocol is adapted from a well-established procedure for a structurally similar compound and can be optimized for the synthesis of this compound.[4][5]
Reaction Scheme:
References
An In-Depth Technical Guide to Ethyl 3-(4-bromophenyl)propanoate as a PROTAC Linker
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Executive Summary
Proteolysis-targeting chimeras (PROTACs) represent a transformative therapeutic modality, shifting the paradigm from protein inhibition to targeted protein elimination.[1] These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system (UPS) to degrade proteins of interest (POIs), thereby offering a path to address targets previously considered "undruggable."[2] A PROTAC's architecture consists of three components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[3] While ligand selection dictates specificity, the linker is a critical determinant of the PROTAC's overall success, profoundly influencing the stability of the key ternary complex, physicochemical properties, and pharmacokinetic profile.[4][5] This guide provides a detailed technical exploration of Ethyl 3-(4-bromophenyl)propanoate, a versatile building block for the synthesis of PROTAC linkers. We will dissect its chemical properties, provide a rationale for its application, and present detailed protocols for its incorporation into a PROTAC and subsequent validation, offering field-proven insights into the causality behind experimental choices.
The PROTAC Revolution: A Paradigm Shift in Therapeutics
Traditional pharmacology has been dominated by occupancy-driven inhibitors that block a protein's active site. PROTACs, however, operate via an event-driven, catalytic mechanism.[4] By acting as a molecular bridge, a PROTAC induces the formation of a ternary complex between a target protein and an E3 ligase.[6] This induced proximity facilitates the E3 ligase-mediated transfer of ubiquitin to lysine residues on the target protein's surface.[2] The resulting polyubiquitin chain serves as a recognition signal for the 26S proteasome, which then degrades the target protein.[1] The PROTAC molecule is subsequently released and can engage in further degradation cycles, allowing for potent activity at sub-stoichiometric concentrations.[7][8]
Caption: The catalytic mechanism of action for a PROTAC.
The Unsung Hero: Critical Role of the Linker in PROTAC Efficacy
The linker is far from a passive spacer; it is an active contributor to the PROTAC's biological function.[4] Its length, flexibility, and chemical composition dictate the geometry and stability of the ternary complex.[] An improperly designed linker may be too short, causing steric clashes, or too long, leading to an unstable complex with excessive flexibility and an entropic penalty upon binding.[10] The field of "linkerology" has evolved from using simple polyethylene glycol (PEG) and alkyl chains to employing more sophisticated, rigid, or functionalized linkers to optimize PROTAC performance.[11][12]
The choice of linker profoundly impacts:
-
Ternary Complex Formation and Stability: The linker orients the two bound proteins to facilitate favorable protein-protein interactions, a phenomenon known as cooperativity, which enhances complex stability.[4][13]
-
Selectivity: Subtle changes in linker length or composition can impart selectivity for degrading one protein over a closely related one.[11]
-
Physicochemical Properties: The linker contributes significantly to the PROTAC's overall properties, such as solubility and cell permeability, which are critical for its drug-like potential.[4][]
Focus on this compound: A Versatile Linker Building Block
This compound is a commercially available chemical entity recognized for its utility in constructing PROTACs.[15][16] Its structure offers a compelling balance of features desirable in modern linker design.
Chemical and Physicochemical Properties
The properties of this linker precursor are crucial for planning its synthetic integration and for predicting its influence on the final PROTAC molecule.
| Property | Value | Source | Rationale for Importance in PROTAC Design |
| Molecular Formula | C₁₁H₁₃BrO₂ | [16] | Contributes to the overall molecular weight of the final PROTAC. |
| Molecular Weight | 257.13 g/mol | [16] | PROTACs are large molecules; starting with well-defined, moderately sized building blocks is essential for managing the final molecular weight. |
| Boiling Point | 154-156°C / 4 Torr | [17] | Relevant for purification and handling during synthesis. |
| Density | 1.343 g/cm³ | [17] | Standard physical property for handling and reaction setup. |
| Appearance | Colorless to pale yellow liquid | [17] | Indicator of purity. |
Rationale for Use: A Structural Analysis
The utility of this compound stems from three key structural features:
-
The Phenylpropanoate Core: This element provides a degree of rigidity compared to highly flexible alkyl or PEG chains.[12] This conformational restriction can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of forming the ternary complex and potentially increasing its stability.[12]
-
The Ethyl Ester: This functional group is a versatile synthetic handle. It can be readily hydrolyzed to a carboxylic acid, which is then primed for standard amide bond formation with an amine-containing E3 ligase ligand or target warhead.
-
The Para-Bromo Group: The bromine atom is a cornerstone of its utility. It serves as a key attachment point for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile and modular installation of the second ligand or other functional groups. This modularity is critical for rapidly generating libraries of PROTACs with varied linker lengths and compositions for optimization.[]
From Linker to Degrader: A Step-by-Step Workflow
The synthesis of a PROTAC is a multi-step process that requires careful planning of the chemical transformations. The workflow below illustrates how this compound can be incorporated into a final PROTAC molecule.
Caption: A representative workflow for PROTAC synthesis.
Experimental Protocol: PROTAC Synthesis
This protocol describes a general, two-part synthesis. Causality: The order of operations is critical. Hydrolyzing the ester first provides a carboxylic acid for robust amide coupling. Leaving the stable bromo- group for the final cross-coupling step allows for a modular approach where different target ligands can be easily attached to a common linker-E3 intermediate.
Part A: Synthesis of Bromo-Linker-E3 Ligase Conjugate
-
Ester Hydrolysis:
-
Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH, ~1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, acidify the reaction mixture to pH ~3 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 3-(4-bromophenyl)propanoic acid.
-
-
Amide Coupling:
-
Dissolve 3-(4-bromophenyl)propanoic acid (1.1 eq) in anhydrous dimethylformamide (DMF).
-
Add an amide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.0 eq). Stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the amine-containing E3 ligase ligand (e.g., a derivative of pomalidomide or VH032) (1.0 eq) to the activated linker solution.
-
Stir the reaction at room temperature overnight.
-
Purify the resulting bromo-linker-E3 ligase conjugate using flash column chromatography or preparative HPLC.
-
Part B: Final PROTAC Assembly via Suzuki Coupling
-
Cross-Coupling Reaction:
-
To a solution of the bromo-linker-E3 ligase conjugate (1.0 eq) and the target protein ligand functionalized with a boronic acid or ester (1.2 eq) in a suitable solvent (e.g., dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, ~0.1 eq) and a base (e.g., K₂CO₃, 3.0 eq).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture (e.g., to 80-100 °C) and monitor by LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify the final PROTAC molecule by preparative HPLC to ensure high purity for biological assays.
-
Validating the PROTAC: A Suite of Essential Assays
Synthesizing the molecule is only the first step. A rigorous, multi-assay workflow is required to validate its function.[18] This self-validating system ensures that the observed biological effect is due to the intended mechanism of action.
Ternary Complex Formation Assays
The formation of the POI-PROTAC-E3 ligase ternary complex is the foundational event in the degradation process.[1][19] Various biophysical assays can quantify this interaction.[20][21]
Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
-
Principle: This proximity-based assay measures the energy transfer between a donor fluorophore on one protein (e.g., E3 ligase) and an acceptor fluorophore on the other (e.g., POI) when brought together by the PROTAC.
-
Methodology:
-
Label the purified E3 ligase (e.g., VHL or Cereblon complex) with a terbium (Tb) cryptate donor and the purified POI with a d2 or fluorescein acceptor.
-
In a microplate, add a fixed concentration of the labeled E3 ligase and POI.
-
Add the PROTAC compound in a serial dilution. Include controls with no PROTAC and controls for binary interactions (PROTAC + one protein).
-
Incubate to allow complex formation.
-
Read the plate on a TR-FRET-compatible reader, measuring emission at two wavelengths (one for the donor, one for the acceptor).
-
Calculate the TR-FRET ratio. An increase in the ratio indicates ternary complex formation. Plotting the ratio against PROTAC concentration allows for the determination of the complex's potency and stability. Causality: This assay directly confirms that the PROTAC can physically bridge the two proteins, which is a prerequisite for ubiquitination.[6][22]
-
Target Protein Ubiquitination Assays
Observing ternary complex formation does not guarantee functional ubiquitination.[23] An in-vitro ubiquitination assay confirms the E3 ligase is active within the complex.[22][]
-
Principle: Reconstitute the ubiquitination cascade in vitro and detect the ubiquitination of the target protein via Western Blot.
-
Methodology:
-
Combine purified E1 activating enzyme, E2 conjugating enzyme, E3 ligase, POI, ubiquitin, and ATP in a reaction buffer.
-
Add the PROTAC at various concentrations.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Quench the reaction and analyze the samples by SDS-PAGE and Western Blot using an antibody specific for the POI.
-
A high-molecular-weight smear or laddering pattern above the band for the unmodified POI indicates polyubiquitination.
-
Target Protein Degradation Assays
The ultimate validation of a PROTAC's efficacy is demonstrating the dose- and time-dependent degradation of the target protein in a cellular context.[25][26]
Protocol: Western Blot for Protein Degradation
-
Principle: This technique separates proteins by molecular weight and uses specific antibodies to quantify the amount of the target protein remaining in cells after PROTAC treatment.[27]
-
Methodology:
-
Cell Treatment: Plate cells (e.g., a cancer cell line expressing the POI) and allow them to adhere overnight. Treat the cells with serial dilutions of the PROTAC compound for a set period (e.g., 18-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.
-
SDS-PAGE: Normalize the protein samples with lysis buffer and Laemmli sample buffer. Denature by boiling and load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific to the POI. Then, incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to confirm equal loading.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control. Plotting this percentage against the log of PROTAC concentration allows for the calculation of the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[12][27]
-
Concluding Remarks and Future Outlook
This compound serves as an exemplary building block in the rational design of PROTACs. Its semi-rigid backbone and synthetically versatile functional groups—the hydrolyzable ester and the cross-coupling-ready bromo group—provide chemists with the tools to systematically explore the "linkerology" space. By balancing conformational restraint with synthetic accessibility, it enables the construction of potent and selective protein degraders. The future of PROTAC design will likely involve the development of even more sophisticated linkers with integrated functionalities, such as photoswitchable elements or cleavable motifs, to achieve spatiotemporal control over protein degradation.[11][] However, the fundamental principles of balancing rigidity, solubility, and synthetic tractability, embodied by linkers derived from structures like this compound, will remain a cornerstone of this revolutionary therapeutic modality.
References
- 1. benchchem.com [benchchem.com]
- 2. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 15. medchemexpress.com [medchemexpress.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. chembk.com [chembk.com]
- 18. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 19. Ternary Complex Formation [worldwide.promega.com]
- 20. lifesensors.com [lifesensors.com]
- 21. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 22. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 23. lifesensors.com [lifesensors.com]
- 25. lifesensors.com [lifesensors.com]
- 26. Solutions for Targeted Protein Degradation | Cell Signaling Technology [cellsignal.com]
- 27. benchchem.com [benchchem.com]
Methodological & Application
Application Note: A Robust and Scalable Synthesis of Ethyl 3-(4-bromophenyl)propanoate via Catalytic Hydrogenation
Introduction and Synthetic Strategy
Ethyl 3-(4-bromophenyl)propanoate is a bifunctional molecule featuring an ethyl ester and a brominated aromatic ring. This structure makes it an important precursor for a variety of more complex molecules, enabling further modifications through cross-coupling reactions at the bromide position or transformations of the ester group.
Several synthetic routes can be envisioned for its preparation:
-
Fischer-Speier Esterification: This classic method involves the acid-catalyzed reaction of 3-(4-bromophenyl)propanoic acid with ethanol[1][2]. While effective, it is an equilibrium-driven process that often requires a large excess of alcohol or the removal of water to achieve high yields[3][4].
-
Palladium-Catalyzed Cross-Coupling (Heck Reaction): The Heck reaction allows for the coupling of an aryl halide (like 1-bromo-4-iodobenzene) with ethyl acrylate[5][6][7]. This powerful C-C bond-forming reaction is highly efficient but requires careful control of catalytic conditions and may involve more expensive reagents[8][9].
-
Catalytic Hydrogenation: This method involves the reduction of the carbon-carbon double bond of a precursor like Ethyl (E)-3-(4-bromophenyl)acrylate. This approach is often characterized by near-quantitative yields, simple product isolation, and mild reaction conditions.
For this guide, we will focus on the Catalytic Hydrogenation of Ethyl (E)-3-(4-bromophenyl)acrylate. This precursor is readily accessible commercially or can be synthesized via a Horner-Wadsworth-Emmons reaction between 4-bromobenzaldehyde and a suitable phosphonate ylide. The hydrogenation step is highly selective for the alkene C=C bond, leaving the aromatic ring and the ester carbonyl group intact.
Reaction Mechanism: Heterogeneous Catalytic Hydrogenation
The hydrogenation of an alkene is a surface-catalyzed reaction. In this protocol, Palladium on Carbon (Pd/C) serves as the heterogeneous catalyst. The mechanism involves the following key steps:
-
Adsorption: Both the hydrogen gas (H₂) and the alkene (Ethyl (E)-3-(4-bromophenyl)acrylate) are adsorbed onto the surface of the palladium catalyst. The H-H bond of hydrogen is weakened and cleaved, forming surface-bound hydrogen atoms.
-
Hydrogen Transfer: The adsorbed alkene migrates on the catalyst surface. The surface-bound hydrogen atoms are transferred sequentially to the two carbons of the double bond.
-
Desorption: Once the hydrogenation is complete, the saturated product, this compound, has a weaker affinity for the palladium surface and desorbs back into the solution, freeing the catalytic site for the next cycle.
Caption: Mechanism of Heterogeneous Catalytic Hydrogenation.
Detailed Experimental Protocol
This protocol details the synthesis of this compound starting from 5.0 g of Ethyl (E)-3-(4-bromophenyl)acrylate.
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Amount | Notes |
| Ethyl (E)-3-(4-bromophenyl)acrylate | 24393-53-1 | C₁₁H₁₁BrO₂ | 255.11 | 5.00 g | Starting material[10][11]. |
| Palladium on Carbon (10 wt. %) | 7440-05-3 | Pd/C | 106.42 (Pd) | 250 mg (5 mol%) | Catalyst. Handle with care (pyrophoric). |
| Ethanol (Absolute, ≥99.5%) | 64-17-5 | C₂H₅OH | 46.07 | 100 mL | Reaction Solvent. |
| Hydrogen Gas (H₂) | 1333-74-0 | H₂ | 2.02 | ~1 atm | Reducing agent. Highly flammable. |
| Celite® 545 | 61790-53-2 | SiO₂ | 60.08 | ~5 g | Filtration aid. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | ~10 g | Drying agent. |
| Diethyl Ether (for extraction) | 60-29-7 | (C₂H₅)₂O | 74.12 | As needed | Extraction solvent. |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | As needed | For washing. |
| Equipment | Purpose |
| 250 mL Round-bottom flask | Reaction vessel |
| Magnetic stirrer and stir bar | Agitation of the reaction mixture |
| Septa and needles | For creating an inert atmosphere |
| Hydrogen-filled balloon | Source of hydrogen at atmospheric pressure |
| Buchner funnel and filter paper | For catalyst filtration |
| Filter flask | Collection of filtrate |
| Rotary evaporator | Solvent removal under reduced pressure |
| Separatory funnel | Liquid-liquid extraction |
| Standard laboratory glassware | Beakers, graduated cylinders, etc. |
| Thin-Layer Chromatography (TLC) plates | Reaction monitoring |
Step-by-Step Synthesis Procedure
Safety Precaution: Hydrogen gas is extremely flammable. This procedure should be performed in a well-ventilated fume hood, away from any sources of ignition. Palladium on carbon can be pyrophoric when dry; handle with care and do not allow the catalyst to dry on filter paper.
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl (E)-3-(4-bromophenyl)acrylate (5.00 g, 19.6 mmol).
-
Add 100 mL of absolute ethanol to dissolve the starting material completely.
-
Carefully add 10% Palladium on Carbon (250 mg) to the solution. Causality Note: The catalyst is added last to the solution to minimize the risk of it becoming airborne and to ensure it is wetted by the solvent, which reduces its pyrophoric nature.
-
-
Hydrogenation:
-
Seal the flask with a rubber septum.
-
Purge the flask by evacuating the air with a vacuum line and backfilling with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Replace the nitrogen inlet with a balloon filled with hydrogen gas.
-
Create a small positive pressure of hydrogen by allowing the balloon to slightly inflate against the flask's internal atmosphere.
-
Stir the reaction mixture vigorously at room temperature. Efficient stirring is crucial to ensure good contact between the gas, liquid, and solid catalyst phases.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).
-
Prepare a TLC plate with a suitable mobile phase (e.g., 10:1 Hexanes:Ethyl Acetate).
-
Spot the starting material (co-spot), and the reaction mixture. The product, being more saturated, will have a higher Rf value than the starting material.
-
The reaction is typically complete within 2-4 hours, as indicated by the complete disappearance of the starting material spot on the TLC plate.
-
-
Work-up and Isolation:
-
Once the reaction is complete, carefully remove the hydrogen balloon and replace it with a nitrogen inlet.
-
Prepare a small pad of Celite® in a Buchner funnel. Causality Note: Filtering through Celite prevents the fine palladium particles from passing through the filter paper and ensures complete removal of the catalyst.
-
Filter the reaction mixture through the Celite pad, washing the pad with a small amount of ethanol (~20 mL) to ensure all the product is collected.
-
Transfer the filtrate to a larger round-bottom flask and remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting crude oil is then redissolved in diethyl ether (~100 mL) and transferred to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the final product.
-
Purification and Characterization
The crude product obtained from this procedure is often of high purity (>95%). If further purification is required, silica gel column chromatography can be performed using a gradient of ethyl acetate in hexanes.
-
Appearance: Colorless to pale yellow liquid[12].
-
Yield: Typically >95%.
-
Spectroscopic Data:
| Analysis Technique | Expected Result |
| ¹H NMR (CDCl₃) | δ 7.42 (d, J=8.4 Hz, 2H, Ar-H), 7.08 (d, J=8.4 Hz, 2H, Ar-H), 4.12 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 2.90 (t, J=7.6 Hz, 2H, Ar-CH₂-), 2.60 (t, J=7.6 Hz, 2H, -CH₂CO-), 1.23 (t, J=7.1 Hz, 3H, -OCH₂CH₃). Note: Similar to ethyl propanoate shifts[13]. |
| ¹³C NMR (CDCl₃) | δ 172.5 (C=O), 139.9 (Ar-C), 131.6 (Ar-CH), 130.1 (Ar-CH), 120.0 (Ar-C-Br), 60.5 (-OCH₂-), 35.5 (Ar-CH₂-), 30.1 (-CH₂CO-), 14.2 (-CH₃). |
| IR (neat) | ν (cm⁻¹) ~2980 (C-H), 1735 (C=O, ester), 1488 (C=C, aromatic), 1180 (C-O). |
| Mass Spec (EI) | m/z (%): 256/258 ([M]⁺, corresponding to ⁷⁹Br/⁸¹Br isotopes), 211/213, 183/185, 104. |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. 2-Propenoic acid, 3-(4-bromophenyl)-, ethyl ester, (E)- [webbook.nist.gov]
- 11. Ethyl (E)-3-(4-Bromophenyl)acrylate | 24393-53-1 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 12. chembk.com [chembk.com]
- 13. Figure \mathrm { A } : { } ^ { 1 } \mathrm { H } NMR spectrum of ethyl pr.. [askfilo.com]
Application Notes and Protocols for the Use of Ethyl 3-(4-bromophenyl)propanoate in the Development of PROTACs
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest.[1] The design and synthesis of these heterobifunctional molecules, which consist of a warhead for the target protein, a ligand for an E3 ubiquitin ligase, and a connecting linker, are of paramount importance to their efficacy. The linker is not merely a spacer but plays a critical role in the formation and stability of the ternary complex, cellular permeability, and overall pharmacokinetic properties.[1] This guide provides a detailed technical overview and experimental protocols for the strategic use of Ethyl 3-(4-bromophenyl)propanoate, a versatile building block for constructing PROTACs with mixed aliphatic-aromatic linkers. We will explore its synthetic utility, offering step-by-step protocols for its incorporation into a model PROTAC targeting the bromodomain-containing protein 4 (BRD4) for degradation via the Cereblon (CRBN) E3 ligase.
Introduction: The PROTAC Paradigm and the Crucial Role of the Linker
PROTACs operate on an event-driven, catalytic mechanism. By bringing a target protein into proximity with an E3 ubiquitin ligase, they facilitate the transfer of ubiquitin to the target, marking it for degradation by the 26S proteasome.[1] This approach allows for the targeting of proteins previously considered "undruggable" and can be effective at sub-stoichiometric concentrations.
The linker connecting the two binding moieties is a key determinant of a PROTAC's success. Its length, rigidity, and chemical composition must be carefully optimized to allow for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). Aromatic-based linkers, such as those derived from phenyl rings, can provide conformational rigidity and establish beneficial π-π stacking interactions within the ternary complex, enhancing its stability. This compound is an exemplary starting material that provides both an aliphatic chain for flexibility and a reactive bromophenyl group for versatile chemical modifications.
Diagram 1: Mechanism of Action for a PROTAC
This diagram illustrates the catalytic cycle of a PROTAC, from ternary complex formation to target protein ubiquitination and subsequent degradation by the proteasome.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Synthetic Strategy: Building a BRD4-Targeting PROTAC
This section outlines a robust, multi-step synthesis of a model PROTAC, PROTAC-X , designed to degrade BRD4. This hypothetical yet representative molecule uses JQ1 as the warhead for BRD4 and a derivative of pomalidomide to recruit the CRBN E3 ligase. The linker is constructed from this compound.
The synthetic plan involves three key stages:
-
Modification of the Linker Precursor: Hydrolysis of the ethyl ester to the corresponding carboxylic acid.
-
Conjugation to the E3 Ligase Ligand: Amide coupling of the linker's carboxylic acid to an amine-functionalized pomalidomide derivative.
-
Final Assembly with the Warhead: A palladium-catalyzed cross-coupling reaction (e.g., Sonogashira or Suzuki) to connect the bromo-phenyl group of the linker to a functionalized JQ1 derivative.
Diagram 2: Synthetic Workflow for PROTAC-X
This workflow visualizes the key stages in the synthesis of the model PROTAC, starting from this compound.
Caption: Multi-step synthetic workflow for PROTAC-X assembly.
Experimental Protocols
Protocol 3.1: Synthesis of 3-(4-bromophenyl)propanoic acid (Linker Intermediate)
This protocol describes the hydrolysis of the ethyl ester of the starting material to yield the free carboxylic acid, which is necessary for subsequent amide coupling.
Materials:
-
This compound (1.0 eq)
-
Lithium hydroxide (LiOH) (2.0 eq)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolve this compound in a 3:1 mixture of THF and water in a round-bottom flask.
-
Add LiOH to the solution and stir vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, remove the THF under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the slow addition of 1M HCl. A white precipitate should form.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent in vacuo to yield 3-(4-bromophenyl)propanoic acid as a white solid. The product can be used in the next step without further purification if purity is >95% by NMR.
Protocol 3.2: Coupling of Linker to Amine-Functionalized Pomalidomide
This protocol details the amide bond formation between the carboxylic acid linker and an amine-functionalized E3 ligase ligand.
Materials:
-
3-(4-bromophenyl)propanoic acid (1.0 eq)
-
Amine-functionalized Pomalidomide (e.g., 4-(2-aminoethoxy)pomalidomide) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Silica gel for column chromatography
Procedure:
-
In a dry, nitrogen-flushed flask, dissolve 3-(4-bromophenyl)propanoic acid and amine-functionalized pomalidomide in anhydrous DMF.
-
Add HATU to the solution, followed by the dropwise addition of DIPEA.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor completion by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the Linker-E3 Ligase Conjugate.
Protocol 3.3: Sonogashira Coupling of Linker-E3 Conjugate with JQ1-Alkyne
This final step connects the linker-E3 ligase piece to the warhead via a robust carbon-carbon bond-forming reaction.
Materials:
-
Linker-E3 Ligase Conjugate (from Protocol 3.2) (1.0 eq)
-
JQ1-alkyne derivative (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 eq)
-
Copper(I) iodide (CuI) (0.2 eq)
-
Triethylamine (TEA)
-
Anhydrous DMF
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
High-Performance Liquid Chromatography (HPLC) for purification
Procedure:
-
To a dry, nitrogen-flushed flask, add the Linker-E3 Ligase Conjugate, JQ1-alkyne, Pd(PPh₃)₄, and CuI.
-
Add anhydrous DMF and triethylamine.
-
Stir the mixture at 50-60 °C for 8-12 hours, monitoring by LC-MS.
-
After cooling to room temperature, dilute the mixture with EtOAc and wash with saturated NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the final PROTAC-X compound using preparative reverse-phase HPLC. Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Biochemical and Cellular Characterization of PROTAC-X
Once synthesized and purified, the PROTAC's biological activity must be thoroughly characterized.
Protocol 4.1: Target Engagement and Ternary Complex Formation
Objective: To confirm the binding of PROTAC-X to BRD4 and CRBN and to demonstrate the formation of the ternary complex.
Methods:
-
Isothermal Titration Calorimetry (ITC): To measure the binding affinity (K_D) of PROTAC-X to BRD4 and CRBN individually.
-
Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI): To assess the kinetics of binary and ternary complex formation. In a typical BLI experiment, biotinylated BRD4 is immobilized on a streptavidin sensor. The sensor is then exposed to PROTAC-X, followed by the addition of the CRBN-DDB1 complex to measure the formation of the ternary complex.
| Assay | Parameter Measured | Typical Values for Active PROTACs |
| ITC/SPR (Binary) | Binding Affinity (K_D) to BRD4 | 1 - 500 nM |
| ITC/SPR (Binary) | Binding Affinity (K_D) to CRBN | 1 - 5000 nM |
| BLI/SPR (Ternary) | Ternary Complex Formation | Observable and stable association |
Protocol 4.2: In-Cell Target Degradation
Objective: To quantify the degradation of BRD4 in a cellular context.
Method: Western Blotting
-
Cell Culture: Plate a relevant human cell line (e.g., MV4-11, acute myeloid leukemia) at a suitable density.
-
Treatment: Treat cells with a dose-response curve of PROTAC-X (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 18 hours). Include a vehicle control (DMSO).
-
Lysis: Harvest cells and prepare whole-cell lysates.
-
Quantification: Determine total protein concentration using a BCA assay.
-
Electrophoresis & Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against BRD4 and a loading control (e.g., GAPDH, β-actin).
-
Detection & Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify band intensity using densitometry software.
Data Analysis:
-
Calculate the percentage of BRD4 remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the log of PROTAC-X concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Diagram 3: Decision Tree for PROTAC Characterization
This diagram outlines the logical flow of experiments to validate a newly synthesized PROTAC.
Caption: Experimental decision-making flowchart for PROTAC validation.
Conclusion and Future Perspectives
This compound serves as an excellent foundational building block for the synthesis of PROTACs. Its structure provides a synthetically tractable handle for both linker elongation and diversification. The bromophenyl moiety is amenable to a wide range of palladium-catalyzed cross-coupling reactions, allowing for the convergent assembly of complex PROTAC molecules. The protocols outlined in this guide provide a comprehensive framework for researchers to incorporate this versatile linker precursor into their PROTAC design and development workflows. By systematically exploring variations in linker attachment points, length, and rigidity, enabled by building blocks like this compound, the field of targeted protein degradation will continue to advance towards novel and impactful therapeutics.
References
The Lynchpin of Synthesis: Ethyl 3-(4-bromophenyl)propanoate as a Versatile Scaffold in Medicinal Chemistry
Introduction: Beyond a Simple Building Block
In the intricate tapestry of medicinal chemistry, the true value of a chemical intermediate lies not in its own complexity, but in the diverse and potent molecular architectures it can unlock. Ethyl 3-(4-bromophenyl)propanoate, a seemingly unassuming propanoate ester, is a prime exemplar of such a "lynchpin" molecule. Its strategic combination of a reactive aryl bromide handle and a readily modifiable ester functional group makes it a highly valuable starting material for the synthesis of a wide array of pharmacologically active compounds. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its key transformations, demonstrating its pivotal role in modern drug discovery and development. We will delve into the causality behind experimental choices, ensuring that each protocol is not merely a set of instructions, but a self-validating system grounded in established chemical principles.
Core Attributes and Strategic Value
At its heart, the utility of this compound is dictated by two key structural features:
-
The Aryl Bromide: This functionality is a gateway to a multitude of palladium-catalyzed cross-coupling reactions, which are foundational to modern medicinal chemistry for the construction of complex carbon-carbon and carbon-nitrogen bonds.[1] The bromine atom serves as a reliable leaving group for reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
-
The Ethyl Propanoate Chain: The ester group can be readily hydrolyzed to the corresponding carboxylic acid, which then serves as a versatile handle for amide bond formation, esterification, or other derivatizations to introduce or modify pharmacophores.
This dual functionality allows for a modular and convergent approach to the synthesis of complex target molecules.
Key Synthetic Transformations and Protocols
The journey from this compound to a complex drug candidate typically begins with the unmasking of its carboxylic acid functionality, followed by the strategic elaboration of the aryl bromide.
Protocol 1: Saponification - Unveiling the Carboxylic Acid
The first crucial step in many synthetic routes involving this compound is the hydrolysis of the ethyl ester to its corresponding carboxylic acid, 3-(4-bromophenyl)propanoic acid. This transformation is essential as the carboxylic acid is often the key functional group for amide coupling to other fragments of the target molecule. Alkaline hydrolysis, or saponification, is the preferred method for this transformation due to its irreversibility and the ease of product separation.[2]
Reaction Scheme:
Caption: Saponification of this compound.
Detailed Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., a 3:1 v/v mixture).
-
Addition of Base: To the stirred solution, add sodium hydroxide (NaOH, 1.5 - 2.0 eq) pellets or a concentrated aqueous solution.
-
Reflux: Heat the reaction mixture to reflux (typically around 80-90 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of ~2 with concentrated hydrochloric acid (HCl). A white precipitate of 3-(4-bromophenyl)propanoic acid should form.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Dry the solid product under vacuum to yield 3-(4-bromophenyl)propanoic acid. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water if necessary.
-
Causality and Self-Validation:
-
The use of excess NaOH ensures the complete and irreversible hydrolysis of the ester.
-
The initial organic wash removes any non-polar impurities and unreacted starting material, simplifying the final purification.
-
Acidification protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the aqueous solution due to its lower water solubility.
Application Showcase: Synthesis of a Lesinurad-like Core Structure via Suzuki-Miyaura Coupling
To exemplify the synthetic utility of the 3-(4-bromophenyl)propanoic acid scaffold, we will outline a protocol for the synthesis of a core structure analogous to that of Lesinurad, a URAT1 inhibitor used in the treatment of gout.[3][4][5] This will involve a Suzuki-Miyaura cross-coupling reaction to form a key biaryl bond.
Protocol 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an aryl halide and an organoboron compound, catalyzed by a palladium complex.[6][7]
Reaction Scheme:
Caption: Suzuki-Miyaura coupling for a Lesinurad-like core.
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a dry Schlenk flask or microwave vial, add 3-(4-bromophenyl)propanoic acid (1.0 eq), pyrazole-4-boronic acid (or its pinacol ester, 1.2-1.5 eq), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).
-
Solvent Addition and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or DME/water, 4:1 v/v). Degas the reaction mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes, or by using several freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. The reaction can be conveniently performed in a microwave reactor for shorter reaction times. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature and dilute with water.
-
Acidify the mixture with 1M HCl to a pH of ~3-4.
-
Extract the product with an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 3-(4-(1H-pyrazol-4-yl)phenyl)propanoic acid.
Causality and Self-Validation:
-
The choice of palladium catalyst and ligand is crucial for the efficiency of the coupling reaction. Dppf is a robust ligand for many Suzuki couplings involving aryl bromides.
-
The base is required to activate the boronic acid for transmetalation to the palladium center.
-
Degassing the reaction mixture is critical to remove dissolved oxygen, which can oxidize and deactivate the palladium(0) active catalyst.
Quantitative Data (Representative):
| Reactant A | Reactant B | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-(4-bromophenyl)propanoic acid | Pyrazole-4-boronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 75-85 |
Expanding the Synthetic Toolbox: Further Derivatizations
The versatility of the 3-(4-bromophenyl)propanoic acid scaffold extends beyond the synthesis of biaryl compounds. The aryl bromide can be transformed into a variety of other functional groups, further expanding its utility in medicinal chemistry.
Protocol 3: Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylalkynes, which are important structural motifs in many biologically active molecules.[8]
Reaction Scheme:
Caption: Sonogashira coupling of this compound.
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst such as bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂) (2-5 mol%), and a copper(I) co-catalyst such as copper(I) iodide (CuI) (4-10 mol%).
-
Solvent and Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 eq). Stir the mixture for a few minutes, then add the terminal alkyne (1.1-1.5 eq) dropwise.
-
Reaction: Stir the reaction at room temperature to 50 °C for 2-16 hours, monitoring by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with saturated aqueous ammonium chloride solution (to remove copper salts), followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 4: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of arylamines from aryl halides.[1][9]
Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Detailed Step-by-Step Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add to a Schlenk tube a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or lithium bis(trimethylsilyl)amide, 1.2-1.5 eq).
-
Reagent Addition: Add the this compound (1.0 eq), the desired primary or secondary amine (1.1-1.3 eq), and an anhydrous, aprotic solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Conclusion: A Foundation for Innovation
This compound is far more than a simple chemical reagent; it is a strategic asset in the medicinal chemist's arsenal. Its inherent dual functionality provides a robust platform for the efficient and modular synthesis of complex, biologically active molecules. By mastering the key transformations of this versatile building block—hydrolysis to unmask the carboxylic acid and a suite of powerful cross-coupling reactions to elaborate the aryl core—researchers can significantly accelerate the drug discovery process. The protocols and insights provided herein are intended to empower scientists to leverage the full potential of this lynchpin molecule in the creation of the next generation of therapeutics.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. research.rug.nl [research.rug.nl]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
The Strategic Utility of Ethyl 3-(4-bromophenyl)propanoate in Modern Pharmaceutical Synthesis
Introduction: In the landscape of contemporary drug discovery and development, the strategic selection of molecular building blocks is paramount to the efficient and successful synthesis of novel therapeutic agents. Ethyl 3-(4-bromophenyl)propanoate has emerged as a highly versatile and valuable scaffold, primarily owing to its unique structural features that allow for a diverse range of chemical modifications. The presence of a bromine atom on the phenyl ring provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the ethyl propanoate chain offers a flexible linker element that can be further functionalized. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a key intermediate in pharmaceutical synthesis, with a particular focus on its application in the construction of Proteolysis Targeting Chimeras (PROTACs) and its utility in fundamental carbon-carbon bond-forming reactions.
The Critical Role of this compound in PROTAC Synthesis: A Case Study of BETd-260
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The judicious design of the linker is critical for the efficacy of the PROTAC, influencing its physicochemical properties and the formation of a productive ternary complex.[2]
This compound serves as a key precursor for the synthesis of linkers used in the construction of potent PROTACs. A notable example is the highly potent and efficacious BET degrader, BETd-260 , which has demonstrated picomolar cellular potencies and the ability to induce tumor regression in preclinical models.[3][4][5] The synthesis of a key intermediate for BETd-260 showcases the utility of this building block.
Workflow for the Synthesis of a Key Linker Intermediate for BETd-260
The following diagram illustrates the synthetic transformation of a derivative of this compound into a key linker component for BETd-260, as detailed in the seminal publication by Zhou et al. (J. Med. Chem. 2018, 61, 2, 462–481).[4][6]
Caption: Synthetic workflow for a key linker intermediate of BETd-260.
Protocol: Synthesis of a Pomalidomide-Amine Linker Intermediate
This protocol describes the synthesis of a crucial intermediate where the linker, derived from a phenylpropanoic acid core, is attached to a pomalidomide precursor, a common E3 ligase ligand.
Step 1: Synthesis of the Amine-Functionalized Linker
The synthesis begins with the functionalization of the propanoate chain to introduce a protected amine group. This is a critical step to enable subsequent coupling reactions.
| Reagent/Parameter | Condition | Rationale |
| Starting Material | Ethyl 3-(4-aminophenyl)propanoate | The amino group provides a nucleophilic site for subsequent reactions. |
| Reagents | Boc-anhydride, Triethylamine | Boc protection of the amine prevents unwanted side reactions. |
| Solvent | Dichloromethane (DCM) | A common aprotic solvent for acylation reactions. |
| Temperature | Room Temperature | Mild conditions are sufficient for this transformation. |
| Reaction Time | 2-4 hours | Monitored by TLC until completion. |
Step 2: Coupling with a Pomalidomide Precursor
The protected linker is then coupled to a pomalidomide precursor. This is typically achieved through an amide bond formation.
| Reagent/Parameter | Condition | Rationale |
| Starting Material | Boc-protected amine linker | The carboxylic acid is activated for amide coupling. |
| Reagents | Pomalidomide precursor, HATU, DIPEA | HATU is a highly efficient coupling reagent, and DIPEA acts as a non-nucleophilic base. |
| Solvent | Dimethylformamide (DMF) | A polar aprotic solvent that dissolves a wide range of reactants. |
| Temperature | Room Temperature | Mild conditions to avoid racemization. |
| Reaction Time | 12-16 hours | Monitored by LC-MS. |
Step 3: Deprotection to Yield the Final Linker Intermediate
The final step involves the removal of the Boc protecting group to liberate the free amine, which is then ready for coupling with the BET inhibitor moiety.
| Reagent/Parameter | Condition | Rationale |
| Starting Material | Boc-protected Pomalidomide-Linker Conjugate | The Boc group is acid-labile. |
| Reagents | Trifluoroacetic acid (TFA) in DCM | TFA is a strong acid that efficiently cleaves the Boc group. |
| Temperature | 0 °C to Room Temperature | The reaction is initiated at a low temperature to control exothermicity. |
| Reaction Time | 1-2 hours | Monitored by LC-MS. |
Palladium-Catalyzed Cross-Coupling Reactions: Expanding Molecular Complexity
The aryl bromide functionality of this compound is a versatile handle for constructing complex molecular architectures through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Heck couplings are two of the most powerful and widely used methods in pharmaceutical synthesis for the formation of carbon-carbon bonds.[7]
The Suzuki-Miyaura Coupling: Forging Biaryl Linkages
The Suzuki-Miyaura reaction enables the coupling of the aryl bromide with a wide range of boronic acids or esters, leading to the formation of biaryl structures. These motifs are prevalent in many biologically active molecules.
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
| Reagent/Parameter | Condition | Rationale |
| Starting Material | This compound | The aryl bromide is the electrophilic partner. |
| Coupling Partner | Arylboronic acid (1.2 equiv) | The organoboron species is the nucleophilic partner. |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | A common and effective palladium(0) catalyst. |
| Base | K₂CO₃ (2.0 equiv) in water | The base is crucial for the transmetalation step. |
| Solvent | Toluene/Ethanol (3:1) | A mixed solvent system to ensure solubility of all components. |
| Temperature | 80-100 °C | Elevated temperature is typically required to drive the reaction to completion. |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent oxidation of the palladium catalyst. |
| Reaction Time | 4-12 hours | Monitored by TLC or LC-MS. |
Self-Validating System: The progress of the reaction can be monitored by the disappearance of the starting material and the appearance of the product spot on a TLC plate, visualized under UV light. The final product can be purified by column chromatography and its identity and purity confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
The Heck Reaction: Formation of Substituted Alkenes
The Heck reaction facilitates the coupling of the aryl bromide with an alkene, leading to the formation of a substituted alkene. This reaction is a powerful tool for the synthesis of complex olefinic structures. The reaction proceeds through a catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination.[8]
Caption: Workflow for the Heck coupling reaction.
Protocol: Heck Coupling of this compound
This protocol outlines a general procedure for the Heck coupling of this compound with an alkene.
| Reagent/Parameter | Condition | Rationale |
| Starting Material | This compound | The aryl bromide serves as the electrophile. |
| Coupling Partner | Alkene (e.g., ethyl acrylate, 1.5 equiv) | The alkene is the unsaturated partner. |
| Catalyst | Pd(OAc)₂ (2-5 mol%) | A common palladium(II) precatalyst. |
| Ligand | P(o-tolyl)₃ (4-10 mol%) | A phosphine ligand to stabilize the palladium catalyst. |
| Base | Triethylamine (2.0 equiv) | A common organic base for the Heck reaction. |
| Solvent | Acetonitrile or DMF | Polar aprotic solvents are typically used. |
| Temperature | 80-120 °C | Higher temperatures are often necessary for this reaction. |
| Atmosphere | Inert (Nitrogen or Argon) | To protect the catalyst from deactivation. |
| Reaction Time | 12-24 hours | Monitored by GC-MS or LC-MS. |
Self-Validating System: The reaction can be monitored by GC-MS to track the consumption of the starting materials and the formation of the product. Purification is typically achieved through column chromatography, and the structure and purity of the product are confirmed by spectroscopic methods.
Conclusion
This compound is a strategically important building block in pharmaceutical synthesis, offering a versatile platform for the construction of complex molecules. Its application in the synthesis of PROTACs, exemplified by the potent BET degrader BETd-260, highlights its significance in the development of next-generation therapeutics. Furthermore, its utility in fundamental palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck couplings provides medicinal chemists with powerful tools to rapidly assemble diverse molecular libraries for drug discovery programs. The protocols and insights provided in this application note are intended to empower researchers to effectively harness the synthetic potential of this valuable building block.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a Partial Proteolysis Targeting Chimera Library Based on Achiral Cereblon E3 Ligase Ligands and its Application for Bruton's Tyrosine Kinase Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Note: A Step-by-Step Guide to the Purification of Ethyl 3-(4-bromophenyl)propanoate via Column Chromatography
Abstract
This comprehensive application note provides a detailed protocol for the purification of Ethyl 3-(4-bromophenyl)propanoate using silica gel column chromatography. Designed for researchers, chemists, and drug development professionals, this guide moves beyond a simple list of steps to explain the fundamental principles and causality behind each experimental choice. From selecting the optimal solvent system via Thin-Layer Chromatography (TLC) to advanced troubleshooting, this document serves as a self-validating protocol to ensure high purity and yield of the target compound.
Introduction: The Principle of Chromatographic Separation
This compound is a valuable building block in organic synthesis, often requiring high purity for subsequent reactions. Column chromatography is a powerful and widely used technique for the separation and purification of individual compounds from a mixture.[1] The process relies on the differential partitioning of components between a stationary phase and a mobile phase.[2]
In normal-phase chromatography, a polar stationary phase, typically silica gel (SiO₂), is used.[1][3] A liquid mobile phase, the eluent, is passed through the column.[3] Compounds in the crude mixture are adsorbed onto the stationary phase and then desorbed by the flowing eluent.[2] The separation is governed by a three-way equilibrium between the sample, the solvent, and the adsorbent.[2] Non-polar compounds have weaker interactions with the polar silica gel and are carried along more readily by the mobile phase, thus eluting from the column first. Conversely, more polar compounds interact more strongly with the silica gel and elute later. By carefully selecting the polarity of the mobile phase, a clean separation of the desired compound from impurities can be achieved.
This guide will systematically detail the process, beginning with method development using Thin-Layer Chromatography (TLC).
Compound Properties and Safety Considerations
A thorough understanding of the target compound's properties is essential for a successful purification.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃BrO₂ | [4][5] |
| Molar Mass | 257.12 g/mol | [4][5] |
| Boiling Point | 154-156 °C / 4 Torr | [4][5] |
| Density | 1.343 g/cm³ | [4] |
| Appearance | Not specified, likely a liquid or low-melting solid |
Safety:
-
Solvents: Hexane and ethyl acetate are flammable. All procedures should be conducted within a certified chemical fume hood. Avoid ignition sources.
-
Silica Gel: Fine silica dust can be a respiratory irritant. Handle in a well-ventilated area or fume hood and avoid inhaling the powder.
Phase 1: Method Development with Thin-Layer Chromatography (TLC)
Before committing a sample to a large-scale column, it is imperative to determine the optimal mobile phase (eluent) composition. TLC is a rapid and inexpensive technique used to simulate the separation on a column.[7] The goal is to find a solvent system that moves the target compound to a Retention Factor (Rf) value of approximately 0.25-0.35 .[7]
What is Rf? The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[8] A lower Rf value indicates stronger interaction with the polar stationary phase.[9] An Rf in the 0.25-0.35 range ensures the compound will move through the column at a reasonable rate, allowing for effective separation from impurities with different polarities.
Protocol for TLC Analysis
-
Preparation:
-
Prepare several test eluent mixtures. For an ester like this compound, a binary system of hexane and ethyl acetate is an excellent starting point.[10][11] Suggested test mixtures:
-
95:5 (Hexane:Ethyl Acetate)
-
90:10 (Hexane:Ethyl Acetate)
-
80:20 (Hexane:Ethyl Acetate)
-
-
Pour ~0.5 cm of a test eluent into a developing chamber (a beaker covered with a watch glass works well) and allow the atmosphere to saturate for a few minutes.
-
-
Spotting the Plate:
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.
-
Dissolve a small amount of your crude product in a volatile solvent (e.g., dichloromethane).
-
Using a capillary tube, spot a small, concentrated dot of the crude mixture onto the baseline.[9]
-
-
Development:
-
Carefully place the TLC plate into the developing chamber, ensuring the solvent level is below the baseline. Cover the chamber.
-
Allow the solvent to travel up the plate via capillary action. Do not disturb the chamber during this time.
-
When the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.
-
-
Visualization & Analysis:
-
Most organic compounds are not visible to the naked eye. Visualize the spots using a UV lamp (254 nm). Circle the observed spots with a pencil.[8]
-
Calculate the Rf for each spot: Rf = (Distance from baseline to spot center) / (Distance from baseline to solvent front).
-
Decision Point: Choose the solvent system where the spot corresponding to your product has an Rf of ~0.25-0.35. If the spot is too low (Rf < 0.2), increase the polarity of the eluent (add more ethyl acetate). If it is too high (Rf > 0.8), decrease the polarity (add more hexane).[12]
-
Phase 2: The Column Chromatography Protocol
Once the optimal eluent is determined, you can proceed with the preparative column purification. This protocol assumes flash chromatography, where light air pressure is used to accelerate solvent flow.
Materials and Equipment
-
Glass chromatography column with a stopcock
-
Selected eluent (Hexane/Ethyl Acetate mixture)
-
Sand (acid-washed)
-
Cotton or glass wool plug
-
Crude this compound
-
Collection vessels (test tubes or flasks)
-
Beakers and Erlenmeyer flasks
-
Long-stemmed funnel
-
Air line or bulb for gentle pressure
Workflow for Column Chromatography
Caption: Workflow of the column chromatography process.
Step-by-Step Methodology
1. Column Preparation (Wet Slurry Method): The wet slurry method is superior to dry packing as it minimizes the formation of air bubbles and channels, which would lead to poor separation.[3][14]
-
Ensure the column is clean, dry, and clamped vertically to a stand.
-
Push a small plug of cotton or glass wool into the bottom of the column, just enough to support the packing but not impede flow.[1][2]
-
Add a ~1 cm layer of sand over the plug.
-
Close the stopcock and fill the column about one-third full with the chosen eluent.[1]
-
In a separate beaker, measure the required amount of silica gel (a good rule of thumb is 30-50g of silica for every 1g of crude material).[2]
-
Add eluent to the silica gel to create a pourable slurry, stirring gently to release trapped air.[2]
-
Using a funnel, pour the slurry into the column. Open the stopcock to allow solvent to drain, which helps the silica pack evenly.[3]
-
Continuously tap the side of the column gently to settle the silica into a uniform bed. Add more slurry until the desired column height is reached. Never let the solvent level drop below the top of the silica bed.
-
Once packed, add a final ~1 cm layer of sand on top to protect the silica surface from being disturbed during solvent addition.[2]
-
Drain the excess solvent until the level is just at the top of the sand layer. The column is now ready for loading.
2. Sample Loading (Dry Loading Method): Dry loading is highly recommended as it introduces the sample in a highly concentrated, narrow band, leading to superior separation compared to wet loading.[13][14]
-
Dissolve your crude this compound in a minimal amount of a volatile solvent like dichloromethane or acetone.
-
Add a small amount of silica gel (approx. 1-2 times the weight of your crude sample) to this solution.
-
Swirl the mixture and gently remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[14]
-
Carefully add this powder as an even layer on top of the sand at the top of your packed column.
-
Gently place another thin layer of sand on top of the sample-silica mixture.
3. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column, opening the stopcock to begin the flow. Use a pipette to run the solvent down the sides of the glass to avoid disturbing the top layer.
-
Once the sample is adsorbed onto the main silica bed, the column can be filled with eluent.
-
Apply gentle, steady air pressure to the top of the column to achieve a consistent flow rate.
-
Begin collecting the eluting solvent in numbered test tubes or flasks. A typical fraction size might be 10-20 mL, depending on the column size.
-
Continuously monitor the solvent level, refilling as needed. Crucially, never let the column run dry.
Phase 3: Post-Purification Analysis and Isolation
1. Analyzing the Fractions:
-
Use TLC to determine the contents of each collected fraction.
-
Spot multiple fractions onto a single TLC plate. It is also helpful to spot your original crude mixture in a separate lane for comparison.
-
Develop and visualize the plate as described in Phase 1.
-
Fractions containing only the spot corresponding to your pure product (at the target Rf) should be grouped together. Also, group fractions that are "mixed" but mostly pure.
2. Product Isolation:
-
Combine the fractions identified as pure into a single, clean round-bottom flask.
-
Remove the solvent using a rotary evaporator.[15]
-
Once the solvent is removed, the remaining oil or solid is your purified this compound.
-
Determine the final mass and calculate the percent recovery. Confirm purity using analytical methods such as NMR or GC-MS.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation / Overlapping Bands | - Incorrect eluent polarity.- Column was overloaded with sample.- Sample band was too wide (improper loading). | - Re-optimize the eluent with TLC.- Use less crude material for the column size.- Use the dry loading technique for a narrower band.[16] |
| Cracked or Channeling Silica Bed | - The column ran dry.- The silica was not packed uniformly.- A drastic change in solvent polarity was made (gradient elution). | - Always keep the solvent level above the silica bed.- Ensure uniform packing by tapping during the slurry preparation.- If using a gradient, increase polarity gradually.[16] |
| Compound Won't Elute | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). |
| Compound Elutes Too Quickly (in the solvent front) | - The eluent is too polar. | - Start again with a less polar eluent system (e.g., a higher percentage of hexane).[16] |
References
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. web.uvic.ca [web.uvic.ca]
- 3. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 4. chembk.com [chembk.com]
- 5. 3-(4-BROMO-PHENYL)-PROPIONIC ACID ETHYL ESTER | 40640-98-0 [amp.chemicalbook.com]
- 6. Ethyl 3-(4-bromophenyl)-3-oxopropanoate | C11H11BrO3 | CID 2757149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 9. community.wvu.edu [community.wvu.edu]
- 10. Chromatography [chem.rochester.edu]
- 11. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 12. practical-science.com [practical-science.com]
- 13. How do I prepare column chromatography? | AAT Bioquest [aatbio.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. orgsyn.org [orgsyn.org]
- 16. Chromatography [chem.rochester.edu]
Application Note & Protocol: A Detailed Mechanistic Exploration of the Synthesis of Ethyl 3-(4-bromophenyl)propanoate via Michael Addition
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the synthesis of Ethyl 3-(4-bromophenyl)propanoate, a valuable intermediate in pharmaceutical and materials science. We will delve into the intricacies of the 1,4-conjugate addition (Michael reaction), a powerful and widely utilized carbon-carbon bond-forming reaction. This note will not only present a detailed, step-by-step protocol but also elucidate the underlying reaction mechanism, offering insights into the experimental design and rationale. The content is structured to provide both theoretical understanding and practical guidance for laboratory application.
Introduction: The Significance of β-Aryl Propanoates
This compound and its derivatives are key structural motifs in a variety of biologically active molecules and functional materials. The presence of the bromophenyl group provides a versatile handle for further chemical modifications, such as cross-coupling reactions, making this compound a valuable building block in organic synthesis.[1] The 3-arylpropanoate scaffold is found in numerous pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs). A robust and well-understood synthesis of these intermediates is therefore of high importance.
Mechanistic Deep Dive: The Michael Addition Pathway
The formation of this compound can be efficiently achieved through a Michael addition, which involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[2][3] In this case, a Gilman cuprate reagent, derived from 4-bromophenylmagnesium bromide, will serve as the nucleophile, and ethyl acrylate will be the Michael acceptor.
The reaction proceeds through the following key steps:
-
Formation of the Grignard Reagent: The process begins with the reaction of 1,4-dibromobenzene with magnesium metal in an ethereal solvent to form 4-bromophenylmagnesium bromide.
-
Transmetalation to form the Gilman Reagent: The Grignard reagent is then treated with a copper(I) salt, typically copper(I) iodide, to form a lithium diorganocopper (Gilman) reagent. This transmetalation is crucial as organocuprates are softer nucleophiles than Grignard reagents and selectively perform 1,4-addition over 1,2-addition to the carbonyl group.[4]
-
Conjugate Addition: The Gilman reagent then adds to the β-carbon of ethyl acrylate. The driving force for this step is the formation of a new carbon-carbon single bond.[4]
-
Protonation: The resulting enolate intermediate is then protonated during aqueous workup to yield the final product, this compound.[4]
Visualizing the Mechanism:
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol
This protocol is designed for the gram-scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 1,4-Dibromobenzene | 235.91 | 23.6 g | 0.1 |
| Magnesium Turnings | 24.31 | 2.67 g | 0.11 |
| Anhydrous Diethyl Ether | 74.12 | 150 mL | - |
| Iodine | 253.81 | 1 crystal | - |
| Copper(I) Iodide | 190.45 | 9.52 g | 0.05 |
| Ethyl Acrylate | 100.12 | 10.0 g | 0.1 |
| Saturated aq. NH4Cl | - | 100 mL | - |
| Anhydrous MgSO4 | 120.37 | - | - |
Step-by-Step Procedure
-
Preparation of the Grignard Reagent:
-
To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add magnesium turnings.
-
Add a single crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of 1,4-dibromobenzene in 100 mL of anhydrous diethyl ether.
-
Add a small portion of the dibromobenzene solution to the magnesium turnings. The reaction should initiate, as evidenced by a color change and gentle refluxing. If the reaction does not start, gentle warming may be required.
-
Once the reaction has initiated, add the remaining dibromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Formation of the Gilman Reagent and Conjugate Addition:
-
Cool the Grignard solution to 0 °C in an ice bath.
-
In a separate flask, suspend copper(I) iodide in 50 mL of anhydrous diethyl ether and cool to 0 °C.
-
Slowly add the Grignard reagent to the copper(I) iodide suspension via cannula. The solution will typically turn dark.
-
Stir the resulting Gilman reagent at 0 °C for 20 minutes.
-
Add ethyl acrylate dropwise to the Gilman reagent at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
-
Workup and Purification:
-
Quench the reaction by slowly pouring the mixture into 200 mL of a saturated aqueous ammonium chloride solution in an ice bath.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
-
Expected Results and Characterization
The expected yield for this reaction is typically in the range of 70-85%. The final product should be a colorless to pale yellow oil. Characterization can be performed using standard analytical techniques:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.42 (d, J = 8.4 Hz, 2H), 7.09 (d, J = 8.4 Hz, 2H), 4.12 (q, J = 7.1 Hz, 2H), 2.90 (t, J = 7.6 Hz, 2H), 2.61 (t, J = 7.6 Hz, 2H), 1.23 (t, J = 7.1 Hz, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 172.5, 140.0, 131.6, 130.2, 120.0, 60.5, 35.5, 30.8, 14.2.
-
Mass Spectrometry (EI): m/z (%) = 258/260 ([M]⁺), 213/215, 183/185, 104.
Alternative Synthetic Route: The Heck Reaction
Another powerful method for the synthesis of this compound is the Heck reaction.[5][6] This palladium-catalyzed reaction involves the coupling of an aryl halide (4-bromoiodobenzene) with an alkene (ethyl acrylate) in the presence of a base.[7][8]
The catalytic cycle of the Heck reaction involves:
-
Oxidative Addition: Pd(0) inserts into the aryl-bromide bond.[5][6]
-
Alkene Insertion (Syn-addition): The alkene coordinates to the palladium complex and inserts into the Pd-C bond.[5]
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the substituted alkene product and a palladium-hydride species.[5][6]
-
Reductive Elimination: The base regenerates the Pd(0) catalyst.[6][7]
Visualizing the Heck Reaction Workflow:
Caption: Workflow for the synthesis via the Heck reaction and subsequent reduction.
While the Heck reaction initially yields the α,β-unsaturated ester, a subsequent reduction step (e.g., catalytic hydrogenation) would be required to obtain the desired saturated propanoate.
Conclusion
This application note has detailed the synthesis of this compound via a Michael addition reaction, providing both a mechanistic overview and a practical experimental protocol. The choice of a Gilman reagent is key to achieving selective 1,4-addition. For comparison, the Heck reaction was presented as a viable alternative route. The information provided herein should serve as a valuable resource for researchers engaged in the synthesis of pharmaceutical intermediates and other fine chemicals.
References
- 1. nbinno.com [nbinno.com]
- 2. Michael Addition [organic-chemistry.org]
- 3. Michael Reaction | NROChemistry [nrochemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. byjus.com [byjus.com]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. chemistnotes.com [chemistnotes.com]
- 8. Heck Reaction [organic-chemistry.org]
Application Note: Ethyl 3-(4-bromophenyl)propanoate as a Versatile Scaffold for the Synthesis of Arylpropionic Acid Derivatives via Palladium-Catalyzed Cross-Coupling Reactions
Abstract
Arylpropionic acids are a cornerstone of medicinal chemistry, most notably as a class of Non-Steroidal Anti-inflammatory Drugs (NSAIDs) that includes ibuprofen and naproxen.[1][2][3][4] The development of novel derivatives in this class is crucial for discovering agents with improved efficacy, selectivity, and safety profiles. This application note details the utility of Ethyl 3-(4-bromophenyl)propanoate as a key starting material for the synthesis of diverse arylpropionic acid derivatives.[5][6][7] The presence of a bromine atom on the aromatic ring provides a reactive handle for a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the strategic introduction of new carbon-carbon bonds. We present detailed protocols for Suzuki, Heck, and Sonogashira coupling reactions, followed by a standardized ester hydrolysis to yield the final carboxylic acid products.
Introduction: The Strategic Importance of Arylpropionic Acids and Key Building Blocks
The arylpropionic acid motif is a privileged structure in drug discovery, renowned for its role in NSAIDs which act by inhibiting cyclooxygenase (COX) enzymes.[1][2] Beyond inflammation, derivatives of this class have shown a wide spectrum of biological activities, including anticancer, antibacterial, and anticonvulsant properties.[1][3][4][8] The core structure consists of a propionic acid moiety attached to an aromatic ring. Modifications to the aryl portion are a primary strategy for modulating pharmacological activity.
This compound is an ideal precursor for building libraries of such compounds. Its structure offers two key features:
-
The Propanoate Chain: The ethyl ester serves as a protected form of the carboxylic acid, which is generally unreactive under the conditions of most cross-coupling reactions. It can be easily deprotected in a final step to yield the active acid.
-
The 4-Bromophenyl Group: The aryl bromide is a highly versatile functional group for palladium-catalyzed cross-coupling.[9][10][11] It exhibits a favorable balance of reactivity and stability, making it superior to more reactive iodides (which can be less stable) and less reactive chlorides (which often require specialized, highly active catalysts).
This guide provides experimentally-grounded protocols for leveraging this building block to synthesize a variety of derivatives.
Synthetic Strategy Overview: A Modular Approach
Our synthetic approach is a two-stage process. The first stage involves the core C-C bond formation via a palladium-catalyzed cross-coupling reaction to modify the aryl ring. The second stage is the final deprotection (hydrolysis) of the ethyl ester to furnish the target arylpropionic acid. This modular strategy allows for the rapid generation of diverse final products from a common intermediate.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. ijpsr.com [ijpsr.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic Pathways to Ethyl 3-(4-bromophenyl)propanoate: A Detailed Guide for Synthetic Chemists
Introduction: Ethyl 3-(4-bromophenyl)propanoate is a valuable building block in organic synthesis, finding application in the development of pharmaceuticals and other functional materials. Its structure, featuring a substituted aromatic ring and an ester moiety, makes it a versatile intermediate for further chemical transformations. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic synthesis of this important compound. We will delve into the mechanistic underpinnings of the most effective catalytic methods, provide detailed, field-proven protocols, and present comparative data to aid in methodological selection.
Strategic Approaches to Synthesis
The synthesis of this compound can be efficiently achieved through two primary catalytic strategies:
-
Two-Step Heck Coupling and Hydrogenation: This robust approach first involves the palladium-catalyzed Mizoroki-Heck reaction between a 4-bromophenyl halide and ethyl acrylate to form Ethyl 3-(4-bromophenyl)acrylate. This intermediate is then subjected to catalytic hydrogenation to yield the desired saturated propanoate.
-
Direct Suzuki-Miyaura Coupling: This method involves the palladium-catalyzed cross-coupling of a 4-bromophenylboronic acid derivative with a suitable 3-carbon building block containing an ethyl ester.
This guide will focus primarily on the Heck coupling and subsequent hydrogenation route, as it is a widely adopted and well-documented strategy. We will also briefly discuss the potential of the Suzuki-Miyaura coupling as an alternative.
Part 1: The Mizoroki-Heck Reaction for C-C Bond Formation
The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an unsaturated halide and an alkene, catalyzed by a palladium complex.[1][2] In our synthesis, we couple a 4-bromophenyl halide (iodide or bromide) with ethyl acrylate.
Mechanistic Insights: The "Why" Behind the Reaction
Understanding the catalytic cycle of the Heck reaction is crucial for optimizing reaction conditions and troubleshooting. The generally accepted mechanism proceeds through a Pd(0)/Pd(II) cycle.[3]
The Catalytic Cycle of the Mizoroki-Heck Reaction
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the 4-bromophenyl halide (Ar-X), forming a Pd(II) intermediate. The reactivity order for the halide is I > Br > Cl.
-
Alkene Coordination and Migratory Insertion (Carbopalladation): Ethyl acrylate coordinates to the Pd(II) complex. This is followed by the insertion of the alkene into the Aryl-Pd bond. This step typically proceeds with syn-stereochemistry.
-
Syn β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the C=C double bond of the product, Ethyl 3-(4-bromophenyl)acrylate, and a palladium-hydride species. This step also proceeds with syn-stereochemistry and is often the rate-determining step.
-
Reductive Elimination & Catalyst Regeneration: In the presence of a base (e.g., triethylamine, potassium carbonate), the palladium-hydride species undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then participate in a new catalytic cycle. The base also neutralizes the hydrohalic acid (HX) formed during the reaction.
Protocol 1: Synthesis of Ethyl 3-(4-bromophenyl)acrylate via Heck Coupling
This protocol is adapted from established procedures for the Heck reaction of aryl halides with acrylates.[4][5]
Materials:
-
4-Bromoiodobenzene (or 4-dibromobenzene) (1.0 equiv)
-
Ethyl acrylate (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 - 0.05 equiv)
-
Tri-o-tolylphosphine (P(o-tol)₃) or Triphenylphosphine (PPh₃) (0.02 - 0.10 equiv)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
Equipment:
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-bromoiodobenzene, palladium(II) acetate, and the phosphine ligand.
-
Add the anhydrous solvent (DMF or MeCN) via syringe.
-
Add the base (triethylamine or potassium carbonate) and ethyl acrylate to the reaction mixture.
-
Seal the flask and heat the mixture to 80-120 °C with vigorous stirring. The optimal temperature will depend on the reactivity of the aryl halide (iodides generally react at lower temperatures than bromides).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure Ethyl 3-(4-bromophenyl)acrylate.
Part 2: Catalytic Hydrogenation of the C=C Double Bond
The second step in this synthetic route is the selective reduction of the carbon-carbon double bond of Ethyl 3-(4-bromophenyl)acrylate to yield the target molecule, this compound. Catalytic hydrogenation is the most common and efficient method for this transformation.[6][7]
Choosing the Right Catalyst: A Matter of Selectivity and Efficiency
A variety of catalysts can be employed for the hydrogenation of α,β-unsaturated esters. The choice of catalyst can influence reaction conditions, selectivity, and cost.
-
Palladium on Carbon (Pd/C): This is a widely used, cost-effective, and highly efficient heterogeneous catalyst for the hydrogenation of alkenes. It typically operates under mild conditions (room temperature and atmospheric pressure of H₂) and shows excellent selectivity for the reduction of the C=C bond over the ester and the aryl bromide.[6]
-
Rhodium and Ruthenium Catalysts: Homogeneous catalysts based on rhodium and ruthenium are also effective for this transformation and are often used in asymmetric hydrogenation to produce chiral products.[8]
-
Copper and Nickel Catalysts: More recently, catalysts based on more earth-abundant metals like copper and nickel have been developed for the hydrogenation of α,β-unsaturated esters, offering a more sustainable alternative.
Protocol 2: Hydrogenation of Ethyl 3-(4-bromophenyl)acrylate
This protocol is a standard procedure for the hydrogenation of a cinnamate derivative.[6]
Materials:
-
Ethyl 3-(4-bromophenyl)acrylate (1.0 equiv)
-
10% Palladium on Carbon (Pd/C) (1-5 mol% Pd)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂)
Equipment:
-
Round-bottom flask or hydrogenation vessel
-
Magnetic stirrer
-
Hydrogen balloon or hydrogenation apparatus
-
Filtration setup (e.g., Celite pad)
Procedure:
-
Dissolve Ethyl 3-(4-bromophenyl)acrylate in a suitable solvent (ethanol or ethyl acetate) in a round-bottom flask.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this can be done using a hydrogen balloon for atmospheric pressure reactions or a dedicated hydrogenation apparatus for higher pressures). Repeat this cycle three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is completely consumed (typically 1-6 hours).
-
Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
If necessary, the product can be further purified by column chromatography, although it is often obtained in high purity after filtration and solvent removal.
Comparative Data of Catalytic Methods
The following table provides a comparative overview of the two-step Heck/hydrogenation route.
| Parameter | Heck Reaction | Catalytic Hydrogenation |
| Catalyst | Pd(OAc)₂, PdCl₂, etc. | 10% Pd/C |
| Catalyst Loading | 0.5 - 5 mol% | 1 - 5 mol% |
| Typical Solvents | DMF, MeCN, Toluene | EtOH, EtOAc, MeOH |
| Typical Bases | Et₃N, K₂CO₃, NaOAc | Not required |
| Temperature | 80 - 140 °C | Room Temperature |
| Pressure | Atmospheric | Atmospheric (H₂ balloon) |
| Typical Yield | 70 - 95% | >95% |
| Key Advantages | Robust, well-established | High yield, clean reaction |
| Key Considerations | Requires elevated temperatures | Flammable H₂ gas |
Alternative Route: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling offers an alternative pathway to 3-arylpropanoates.[9] This reaction involves the cross-coupling of an arylboronic acid with an organic halide. For the synthesis of this compound, one could envision the coupling of 4-bromophenylboronic acid with a suitable ethyl 3-halopropanoate.
Conceptual Suzuki Coupling Workflow
Caption: Conceptual workflow for Suzuki-Miyaura coupling.
While conceptually straightforward, this approach may present challenges such as the potential for β-hydride elimination from the ethyl 3-halopropanoate under the reaction conditions.
Conclusion
The synthesis of this compound is readily achievable through well-established catalytic methodologies. The two-step sequence of a Mizoroki-Heck reaction followed by catalytic hydrogenation offers a reliable and high-yielding route. This guide provides the necessary mechanistic understanding and detailed protocols to empower researchers in the successful synthesis of this valuable chemical intermediate. Careful optimization of reaction parameters, guided by the principles outlined herein, will be key to achieving high efficiency and purity in the final product.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. nacatsoc.org [nacatsoc.org]
- 8. researchgate.net [researchgate.net]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Large-scale synthesis of enantiomerically pure (S)-3-(4-bromophenyl)butanoic acid from Ethyl 3-(4-bromophenyl)butanoate
An Application Note and Protocol for the Large-Scale Synthesis of Enantiomerically Pure (S)-3-(4-bromophenyl)butanoic Acid
Abstract
Enantiomerically pure (S)-3-(4-bromophenyl)butanoic acid is a valuable chiral building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its utility as a precursor for various active pharmaceutical ingredients necessitates a scalable, efficient, and reliable synthetic route. This document provides a detailed application note and a robust protocol for the large-scale synthesis of (S)-3-(4-bromophenyl)butanoic acid via the enzymatic kinetic resolution of its racemic ethyl ester. This method leverages the high enantioselectivity of lipases under mild conditions, offering a green and cost-effective alternative to traditional chemical resolutions. The protocol details the enzymatic hydrolysis, separation of the desired acid from the unreacted ester, and final purification, along with analytical methods for process monitoring and quality control.
Introduction and Scientific Principle
The synthesis of single-enantiomer compounds is a cornerstone of modern drug development, as different enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles.[1] (S)-3-(4-bromophenyl)butanoic acid and its derivatives are key intermediates in the synthesis of various biologically active compounds.[2] While several methods exist for obtaining enantiomerically pure carboxylic acids, enzymatic kinetic resolution (EKR) has emerged as a powerful and industrially viable strategy.[3][4]
This protocol employs a lipase-catalyzed enantioselective hydrolysis of racemic ethyl 3-(4-bromophenyl)butanoate. The core principle of EKR is the differential reaction rate of two enantiomers with a chiral catalyst, in this case, an enzyme.[3] The lipase will preferentially catalyze the hydrolysis of one enantiomer of the ester (the S-enantiomer) into the corresponding carboxylic acid, while leaving the other enantiomer (the R-enantiomer) largely unreacted.
The reaction is stopped at approximately 50% conversion to maximize the yield and enantiomeric excess (e.e.) of both the (S)-acid product and the remaining (R)-ester substrate. The resulting mixture of a carboxylic acid and an ester is then easily separated using classical acid-base extraction techniques, providing a straightforward path to the isolation of the target molecule.[5] The use of immobilized enzymes is particularly advantageous for large-scale applications as it simplifies catalyst removal and enables recycling, thereby improving process economics.[6]
Materials and Methods
Equipment and Reagents
| Item | Specification | Purpose |
| Reactor | 50 L glass-lined or stainless steel reactor with overhead stirrer, temperature control, and pH probe | Main reaction vessel |
| Starting Material | Racemic Ethyl 3-(4-bromophenyl)butanoate | Substrate for enzymatic resolution |
| Enzyme | Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym 435) or Pseudomonas cepacia Lipase | Chiral biocatalyst[6][7] |
| Buffer | 0.1 M Potassium Phosphate Buffer | Maintain optimal pH for enzyme activity |
| Base for pH control | 2 M Sodium Hydroxide (NaOH) | Titrant to maintain pH during hydrolysis |
| Extraction Solvents | Methyl tert-butyl ether (MTBE) or Ethyl acetate (EtOAc) | For separation of ester and acid |
| Acidification Reagent | 3 M Hydrochloric Acid (HCl) | To protonate the carboxylate salt |
| Drying Agent | Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | To remove residual water from organic phases |
| Purification Solvent | Heptane | For crystallization of the final product[8] |
| Analytical | Chiral HPLC system with UV detector | For monitoring conversion and e.e.[9] |
Visualization of the Synthetic Workflow
The overall process, from the racemic starting material to the final enantiomerically pure product, is outlined in the workflow diagram below.
Caption: Workflow for lipase-catalyzed kinetic resolution.
Detailed Experimental Protocols
This protocol is designed for a 1 kg scale of racemic ethyl 3-(4-bromophenyl)butanoate.
Part A: Enzymatic Kinetic Resolution
-
Reactor Setup: Charge a 50 L reactor with 20 L of 0.1 M potassium phosphate buffer and adjust the pH to 7.0. Begin stirring at 150-200 RPM.
-
Enzyme Addition: Add 100 g (10% w/w of substrate) of immobilized Candida antarctica lipase B (CALB) to the buffer solution.[10] Allow the mixture to stir for 15 minutes.
-
Substrate Addition: Add 1.0 kg of racemic ethyl 3-(4-bromophenyl)butanoate to the reactor.
-
Reaction Conditions: Heat the reaction mixture to 35-40°C. The hydrolysis of the ester will produce butanoic acid, causing the pH to drop. Maintain the pH at 7.0 by the automated or manual addition of 2 M NaOH solution. The consumption of NaOH is a direct measure of the reaction's progress.
-
Process Monitoring: After approximately 4-6 hours, begin monitoring the reaction every hour. Withdraw a small aliquot (~1 mL), quench with a small amount of HCl, extract with MTBE, and analyze by chiral HPLC (see Section 4 for conditions). The goal is to stop the reaction when the ratio of acid to ester is approximately 50:50, which corresponds to 50% conversion.[10]
Causality Note: Maintaining a stable pH is critical for optimal enzyme activity and selectivity. The chosen temperature of 35-40°C represents a compromise between reaction rate and enzyme stability. Monitoring to 50% conversion is theoretically the point at which the highest enantiomeric excess for both the product acid and unreacted ester can be achieved in a standard kinetic resolution.[3]
Part B: Work-up and Separation
-
Enzyme Recovery: Once 50% conversion is reached, cool the reaction mixture to 20-25°C. Filter the mixture to recover the immobilized lipase. The enzyme can be washed with water and stored for reuse.[6]
-
Extraction of Unreacted Ester: Transfer the filtrate to a separatory funnel or perform a liquid-liquid extraction in the reactor. The aqueous phase contains the sodium salt of (S)-3-(4-bromophenyl)butanoic acid. Extract the aqueous phase three times with 10 L portions of MTBE to remove the unreacted (R)-ethyl 3-(4-bromophenyl)butanoate.
-
Self-Validation: Analyze the final organic extract by TLC or HPLC to ensure no significant amount of the acid product has been carried over. The (R)-ester can be collected and racemized for use in subsequent batches to improve overall process efficiency.
-
-
Isolation of the (S)-Acid: Cool the remaining aqueous layer in an ice bath. Slowly add 3 M HCl with vigorous stirring until the pH of the solution is ~2. A white solid, the desired (S)-acid, will precipitate.[5]
-
Collection of Crude Product: Continue stirring in the ice bath for 1 hour to ensure complete precipitation. Collect the solid product by filtration, wash the filter cake with cold deionized water, and pull air through the cake to partially dry it.
Part C: Purification by Recrystallization
-
Recrystallization: Transfer the crude, damp solid to a clean vessel. Add hot heptane (approximately 3-4 L per kg of crude solid) until the solid dissolves completely.[8]
-
Crystallization: Allow the solution to cool slowly to room temperature. As the solution cools, crystals of pure (S)-3-(4-bromophenyl)butanoic acid will form. For optimal crystal formation, slow cooling over 4-5 hours is recommended.[8]
-
Final Isolation: Cool the mixture in an ice bath for an additional hour. Collect the purified crystals by filtration, wash with a small amount of cold heptane, and dry under vacuum at 40°C to a constant weight.
Analytical Quality Control
Accurate and reliable analytical methods are essential for monitoring the process and ensuring the quality of the final product. Chiral HPLC is the primary technique used.
Chiral HPLC Method
| Parameter | Condition |
| Column | Daicel Chiralcel OJ-H (4.6 x 150 mm, 5 µm) or equivalent[8][9] |
| Mobile Phase | n-Heptane / Isopropanol (95:5 v/v) with 0.1% Trifluoroacetic Acid (TFA) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Temperature | 25°C |
| Sample Prep | Dissolve a small amount of sample in the mobile phase. |
| Expected Retention | The (R) and (S) enantiomers will have distinct retention times. The acid and ester will also be well-separated. |
Justification: The use of a polysaccharide-based chiral stationary phase like the Chiralcel OJ-H is standard for the resolution of aryl carboxylic acids and their esters.[7] The addition of a small amount of acid (TFA) to the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to sharper peaks and better chromatography.
Expected Results
| Parameter | Target Specification |
| Chemical Yield | 35-40% (Theoretical maximum is 50%) |
| Appearance | White to off-white crystalline solid[8] |
| Enantiomeric Excess (e.e.) | > 99% (S)-enantiomer |
| Chemical Purity (HPLC) | > 99.5% |
Safety and Handling
Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Ethyl 3-(4-bromophenyl)butanoate: May cause skin and eye irritation. Handle in a well-ventilated area.
-
Sodium Hydroxide and Hydrochloric Acid: Corrosive. Handle with extreme care to avoid skin and eye contact.
-
MTBE and Heptane: Highly flammable solvents. Use in a well-ventilated area away from ignition sources.
Conclusion
The protocol described provides a robust, scalable, and efficient method for the synthesis of enantiomerically pure (S)-3-(4-bromophenyl)butanoic acid. By employing an immobilized lipase for kinetic resolution, this process offers significant advantages in terms of operational simplicity, mild reaction conditions, and environmental impact. The straightforward work-up and purification procedures yield a final product with high chemical and enantiomeric purity, suitable for use in demanding applications such as pharmaceutical synthesis.
References
- 1. utupub.fi [utupub.fi]
- 2. nbinno.com [nbinno.com]
- 3. jocpr.com [jocpr.com]
- 4. Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. almacgroup.com [almacgroup.com]
- 8. orgsyn.org [orgsyn.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Common impurities in the synthesis of Ethyl 3-(4-bromophenyl)propanoate and their removal
Welcome to the technical support center for the synthesis of Ethyl 3-(4-bromophenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important intermediate. Here, we address specific issues in a practical, question-and-answer format, grounding our advice in established chemical principles to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound, and what are the key considerations?
The most prevalent and straightforward method for synthesizing this compound is the Fischer-Speier esterification of 3-(4-bromophenyl)propanoic acid with ethanol, using a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2] This is an equilibrium-driven reaction. To ensure a high yield of the desired ester, it is crucial to shift the equilibrium towards the product side. This is typically achieved by using a large excess of ethanol, which also serves as the solvent, or by removing the water formed during the reaction, for instance, with a Dean-Stark apparatus.[2]
Q2: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is an effective and simple method to monitor the reaction's progress. You will need to spot the reaction mixture alongside the starting material (3-(4-bromophenyl)propanoic acid) on a TLC plate. The ester product is less polar than the carboxylic acid starting material and will, therefore, have a higher Rf value. The disappearance of the starting material spot and the appearance of a new, higher Rf spot indicates the formation of the product. A suitable eluent system for this analysis is a mixture of hexanes and ethyl acetate.
Q3: What are the most common impurities I should expect in my crude product?
The most common impurities in the synthesis of this compound via Fischer esterification are:
-
Unreacted 3-(4-bromophenyl)propanoic acid: Due to the equilibrium nature of the reaction, some starting carboxylic acid will likely remain.
-
Excess Ethanol: As ethanol is often used in excess, it will be a major component of the crude product mixture.
-
Residual Acid Catalyst: The strong acid catalyst (e.g., sulfuric acid) will be present in the final mixture.
-
Water: Formed as a byproduct of the esterification reaction.
-
Diethyl ether: A potential byproduct from the acid-catalyzed self-condensation of ethanol, especially at higher temperatures.[3][4][5]
Troubleshooting Guide: Impurity Identification and Removal
This section provides detailed protocols for identifying and removing the common impurities listed above.
Issue 1: Presence of Unreacted 3-(4-bromophenyl)propanoic Acid
How do I know if I have unreacted carboxylic acid in my product?
-
TLC Analysis: As mentioned, the carboxylic acid will appear as a lower Rf spot compared to the ester product.
-
¹H NMR Spectroscopy: The carboxylic acid proton of 3-(4-bromophenyl)propanoic acid appears as a broad singlet typically above 10 ppm. The absence of this peak in your final product's NMR spectrum is a good indicator of its removal.
-
Aqueous Wash Test: Shaking a small sample of your organic product with a dilute sodium bicarbonate solution will produce effervescence (CO₂ gas) if acidic impurities are present.
How can I remove unreacted 3-(4-bromophenyl)propanoic acid?
A liquid-liquid extraction with a mild base is the most effective method. The basic wash deprotonates the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer, while the neutral ester remains in the organic layer.
Experimental Protocol: Basic Aqueous Wash
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or diethyl ether.
-
Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separation: Gently swirl the funnel (venting frequently to release CO₂ pressure) until effervescence ceases. Allow the layers to separate and drain the lower aqueous layer.
-
Repeat: Repeat the washing step with sodium bicarbonate solution, followed by a wash with brine (saturated NaCl solution) to remove residual water and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
Issue 2: Presence of Excess Ethanol and Water
How do I identify and remove residual ethanol and water?
-
¹H NMR Spectroscopy: Ethanol will show a characteristic triplet and quartet pattern. Water will appear as a broad singlet, the chemical shift of which can vary depending on the solvent.
-
Removal: The aforementioned aqueous workup (washing with sodium bicarbonate and brine) will remove the majority of the water-soluble ethanol and the byproduct water. Drying the organic layer with a drying agent like anhydrous sodium sulfate is crucial for removing trace amounts of water. The remaining solvent and any residual ethanol can then be removed by rotary evaporation.
Issue 3: Formation of Diethyl Ether
Why did I form diethyl ether and how can I get rid of it?
Diethyl ether can form as a byproduct through the acid-catalyzed dehydration of two ethanol molecules, particularly if the reaction temperature is too high (typically above 140°C).[6]
-
Identification: Diethyl ether is a low-boiling point (34.6°C) and volatile compound. It can sometimes be detected by its characteristic odor or by GC-MS analysis of the crude product.
-
Removal: Due to its high volatility, diethyl ether is usually removed along with the solvent during rotary evaporation. If significant amounts are present, careful distillation can be employed, as its boiling point is much lower than that of the desired ester product.
Issue 4: The Crude Product is Still Impure After Aqueous Workup
What should I do if my product is not pure enough after the initial extraction?
If significant impurities remain after the aqueous workup, purification by column chromatography is recommended. This technique separates compounds based on their polarity.
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A good starting point for eluting the less polar ester product is a mixture of hexane and ethyl acetate. The ideal solvent system will give the ester an Rf value of approximately 0.25-0.35.[7]
-
Column Packing: Pack a glass column with silica gel slurried in the initial, less polar eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent) and load it onto the top of the silica gel column.
-
Elution: Begin eluting with the determined solvent system, collecting fractions. You can gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute your product.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified this compound.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 3-(4-bromophenyl)propanoic acid | C₉H₉BrO₂ | 229.07 | 133-136[8][9][10] | ~376[11] |
| Ethanol | C₂H₆O | 46.07 | -114 | 78 |
| This compound | C₁₁H₁₃BrO₂ | 271.12 | N/A (liquid) | ~290[1] |
| Diethyl ether | C₄H₁₀O | 74.12 | -116 | 34.6 |
Visual Workflows
Caption: Synthetic pathway and potential impurity formation.
Caption: Step-by-step purification workflow.
References
- 1. chembk.com [chembk.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Describe the mechanism of the formation of diethyl ether from ethanol - askIITians [askiitians.com]
- 4. The formation of diethyl ether from ethanol is catalysed class 12 chemistry CBSE [vedantu.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. quora.com [quora.com]
- 7. faculty.washington.edu [faculty.washington.edu]
- 8. 3-(4-Bromophenyl)propionic acid 98 1643-30-7 [sigmaaldrich.com]
- 9. 3-(4-Bromophenyl)propionic acid | 1643-30-7 [chemicalbook.com]
- 10. chembk.com [chembk.com]
- 11. chem-casts.com [chem-casts.com]
Technical Support Center: Synthesis of Ethyl 3-(4-bromophenyl)propanoate
Welcome to the technical support center for the synthesis of Ethyl 3-(4-bromophenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes to this valuable intermediate.[1][2] We will explore common synthetic challenges, provide evidence-based solutions, and detail optimized protocols to enhance your reaction yields and product purity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to address the most common issues encountered during the synthesis of this compound. We will focus on two primary and effective synthetic strategies: the Fischer Esterification of 3-(4-bromophenyl)propanoic acid and the Palladium-Catalyzed Heck Reaction.
Section 1: Fischer Esterification Route
The direct esterification of 3-(4-bromophenyl)propanoic acid with ethanol is a classic, atom-economical approach. However, its reversible nature often leads to challenges in achieving high yields.[3]
Question 1: My Fischer esterification yield is consistently low (<70%). How can I drive the reaction to completion?
Answer: The primary obstacle in Fischer esterification is the equilibrium between reactants and products, which includes water as a byproduct.[3][4][5] To maximize your yield, you must shift this equilibrium to favor the ester, based on Le Châtelier's Principle.
Core Causality: The reaction is a thermodynamically controlled process. By removing a product (water) or increasing the concentration of a reactant (alcohol), the equilibrium will shift towards the product side.[6][7]
Troubleshooting Strategies:
-
Use of Excess Alcohol: The most straightforward method is to use the alcohol (ethanol) as the solvent, creating a large molar excess that drives the reaction forward. A 10-fold excess of alcohol can increase yields to over 95%.[7]
-
Water Removal: Actively removing water as it forms is highly effective.
-
Dean-Stark Apparatus: For reactions at a sufficient scale, using a Dean-Stark trap with a solvent that forms an azeotrope with water (like toluene) is the standard industrial and academic method.[7] Water is physically separated from the reaction mixture, preventing the reverse reaction.
-
Drying Agents: Incorporating a drying agent like magnesium sulfate or sodium sulfate can sequester the water produced, though this is less efficient for larger-scale reactions.[6]
-
-
Strong Acid Catalyst: While catalytic, the amount and type of acid can influence the reaction rate. Use a strong acid like concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[6][8]
Optimized Fischer Esterification Workflow
Caption: Optimized workflow for high-yield Fischer esterification.
Question 2: What is the best workup procedure to purify the ester and remove the acid catalyst?
Answer: A proper workup is critical for isolating a pure product.
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Dilution: Dilute the mixture with an organic solvent immiscible with water, such as ethyl acetate or diethyl ether.
-
Neutralization: Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[9][10] This neutralizes the strong acid catalyst and removes any unreacted carboxylic acid by converting it to its water-soluble sodium salt. Caution: This will produce CO₂ gas; vent the separatory funnel frequently.
-
Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Final Purification: The crude ester can be purified by vacuum distillation or column chromatography on silica gel for highest purity.
Section 2: Palladium-Catalyzed Heck Reaction Route
The Mizoroki-Heck reaction provides an alternative route by coupling an aryl halide with an alkene.[11] For this synthesis, the reaction would occur between an activated 4-bromophenyl species (like 4-bromoiodobenzene or 4-dibromobenzene) and ethyl acrylate. This method offers high selectivity but requires careful optimization of the catalytic system.
Question 3: I am attempting a Heck reaction between 4-bromoiodobenzene and ethyl acrylate, but the yield is poor and I see significant homocoupling of the aryl halide. How can I optimize this?
Answer: Poor yield and byproduct formation in Heck reactions often stem from an inefficient catalytic cycle. Key factors to optimize are the catalyst, ligand, base, and reaction conditions.[12][13]
Core Causality: The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) species, migratory insertion of the alkene, and β-hydride elimination.[11] An imbalance in the rates of these steps can lead to side reactions like homocoupling (reductive elimination before alkene insertion) or catalyst decomposition.
Troubleshooting & Optimization Strategies:
| Parameter | Recommended Adjustment & Rationale |
| Palladium Catalyst | Start with Pd(OAc)₂ (Palladium(II) acetate). It is a stable precatalyst that is reduced in situ to the active Pd(0) species.[11] |
| Ligand | The choice of ligand is critical. For aryl bromides, moderately electron-rich and bulky phosphine ligands are effective. Try Triphenylphosphine (PPh₃) or 1,3-Bis(diphenylphosphino)propane (dppp) .[14] These ligands stabilize the palladium center and promote the desired catalytic steps.[13] |
| Base | A non-nucleophilic inorganic base is typically used. Potassium carbonate (K₂CO₃) or an organic base like Triethylamine (Et₃N) are common choices. The base is required to neutralize the H-X generated during the reaction.[12][14] |
| Solvent | Use a polar aprotic solvent like N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMA) . These solvents help to dissolve the reactants and stabilize the charged intermediates in the catalytic cycle.[14] |
| Additives | The addition of a phase-transfer catalyst like Tetrabutylammonium bromide (TBAB) can significantly improve yields, especially for less reactive aryl halides, by facilitating the interaction between the inorganic base and the organic-soluble catalyst.[14] |
| Temperature | Heck reactions typically require elevated temperatures (80-140 °C).[14][15] The optimal temperature must be determined empirically. Start around 100 °C and adjust as needed based on reaction monitoring (TLC, GC-MS). |
Heck Reaction Catalytic Cycle
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Experimental Protocols
Protocol 1: High-Yield Fischer Esterification
This protocol is optimized for driving the reaction to completion.
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(4-bromophenyl)propanoic acid (10.0 g, 43.6 mmol, 1.0 equiv).
-
Reagents: Add 100 mL of absolute ethanol (excess) followed by the slow, careful addition of concentrated sulfuric acid (1.2 mL, 21.8 mmol, 0.5 equiv).
-
Reaction: Heat the mixture to a gentle reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The starting material is a polar spot, while the ester product is significantly less polar.[16]
-
Workup:
-
Cool the reaction to room temperature and concentrate the mixture on a rotary evaporator to remove the bulk of the excess ethanol.
-
Dissolve the residue in 100 mL of ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with 50 mL of water, 2 x 50 mL of saturated NaHCO₃ solution (vent frequently!), and 50 mL of brine.[3][10]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
-
Purification: Purify the resulting oil by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.[1]
Protocol 2: Optimized Heck Reaction
This protocol is designed to minimize side reactions when using 4-bromoiodobenzene as the starting material.
-
Inert Atmosphere: Assemble a three-neck flask with a reflux condenser, a nitrogen/argon inlet, and a septum. Flame-dry the glassware under vacuum and backfill with inert gas.
-
Reagents: To the flask, add Pd(OAc)₂ (98 mg, 0.44 mmol, 2 mol%), PPh₃ (230 mg, 0.88 mmol, 4 mol%), and anhydrous K₂CO₃ (6.0 g, 43.6 mmol, 2.0 equiv).
-
Solvent and Reactants: Add 50 mL of anhydrous, degassed DMA. Then, via syringe, add 4-bromoiodobenzene (6.2 g, 21.8 mmol, 1.0 equiv) and ethyl acrylate (3.5 mL, 32.7 mmol, 1.5 equiv).
-
Reaction: Heat the mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor the consumption of the aryl halide by GC-MS or LC-MS.
-
Workup:
-
Cool the mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with ethyl acetate.
-
Combine the filtrate and washes, and transfer to a separatory funnel. Wash with 3 x 100 mL of water to remove the DMA, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel (gradient elution, e.g., 98:2 to 95:5 Hexanes:Ethyl Acetate) to isolate the desired product.
References
- 1. chembk.com [chembk.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. quora.com [quora.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. brainly.com [brainly.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. reddit.com [reddit.com]
- 10. community.wvu.edu [community.wvu.edu]
- 11. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heck Reaction—State of the Art [mdpi.com]
- 14. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Low Conversion Rates in the Synthesis of Ethyl 3-(4-bromophenyl)propanoate
This guide provides in-depth troubleshooting for common issues encountered during the synthesis of Ethyl 3-(4-bromophenyl)propanoate, a key intermediate in pharmaceutical development.[1] We will focus on the widely used Fischer esterification method, addressing challenges that can lead to low conversion rates and impurities. This resource is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic protocols.
Understanding the Core Reaction: Fischer Esterification
The synthesis of this compound is most commonly achieved through the Fischer esterification of 3-(4-bromophenyl)propanoic acid with ethanol, catalyzed by a strong acid such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[2][3]
Reaction Scheme:
3-(4-bromophenyl)propanoic acid + Ethanol ⇌ this compound + Water
The Fischer esterification is a reversible reaction, and its equilibrium nature is a primary factor influencing the final yield.[4][5][6] To achieve high conversion, the equilibrium must be shifted towards the product side. This is typically accomplished by using an excess of one reactant (usually the less expensive one, in this case, ethanol) or by removing water as it is formed.[5][7][8]
Troubleshooting Guide & FAQs
This section addresses specific problems that can arise during the synthesis, providing explanations and actionable solutions.
Issue 1: Low Conversion Rate Despite Extended Reaction Time
Q: I've refluxed my reaction for several hours, but TLC and GC-MS analysis show a significant amount of unreacted 3-(4-bromophenyl)propanoic acid. What are the likely causes and how can I improve the conversion?
A: This is a classic issue of unfavorable equilibrium.[9] Several factors could be at play:
-
Insufficient Driving Force: The reaction has reached equilibrium, but the position of that equilibrium is not far enough to the product side.
-
Solution 1: Increase the Excess of Ethanol. A common strategy is to use ethanol as the solvent, creating a large molar excess that drives the reaction forward according to Le Châtelier's principle.[10] Ratios of 5:1 to 10:1 (ethanol to carboxylic acid) are often effective.[9]
-
Solution 2: Actively Remove Water. The continuous removal of water, a product of the reaction, will relentlessly push the equilibrium towards the ester.[6] This is highly recommended for maximizing yield.
-
-
Catalyst Inactivity or Insufficiency: The acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the nucleophilic attack by ethanol.[10][11][12]
-
Solution: Verify Catalyst Quality and Loading. Ensure your acid catalyst (e.g., concentrated H₂SO₄) is not old or has absorbed atmospheric moisture. A typical catalyst loading is 1-5 mol% relative to the carboxylic acid.[9] If you suspect catalyst degradation, use a fresh batch.
-
-
Suboptimal Reaction Temperature: While refluxing in ethanol establishes a consistent temperature, it might not be high enough for particularly stubborn reactions.
Experimental Protocol: Fischer Esterification with a Dean-Stark Trap
This protocol is ideal for maximizing conversion by actively removing water.[14][15]
-
Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is thoroughly dried.
-
Reagent Charging: To the flask, add 3-(4-bromophenyl)propanoic acid (1.0 equivalent), ethanol (1.5-3.0 equivalents), and a suitable solvent that forms an azeotrope with water (e.g., toluene). Add the acid catalyst (e.g., p-TsOH, 1-5 mol%).
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. As the vapor condenses, the water, being denser than toluene, will separate and collect in the bottom of the trap, while the toluene will overflow and return to the reaction flask.[13]
-
Monitoring: Continue the reaction until the theoretical amount of water has been collected in the trap, or until TLC/GC-MS analysis shows complete consumption of the starting carboxylic acid.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[16]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Visualization: Troubleshooting Workflow for Low Conversion
Caption: A workflow for diagnosing and resolving low conversion rates.
Issue 2: Presence of Impurities and Byproducts in the Final Product
Q: My final product shows impurities after purification. What are the possible side reactions, and how can I prevent them?
A: Side reactions can compete with the desired esterification, reducing both yield and purity.
-
Dehydration of Ethanol: At high temperatures and strong acid concentrations, ethanol can dehydrate to form diethyl ether.
-
Prevention: Maintain careful temperature control. If using very high temperatures, consider a less dehydrating catalyst than sulfuric acid, or use a lower concentration.
-
-
Formation of Symmetric Anhydride: Two molecules of 3-(4-bromophenyl)propanoic acid can react to form a symmetric anhydride, especially if the reaction is not sufficiently heated or if there's a limited amount of ethanol.
-
Prevention: Ensure an adequate excess of ethanol is present from the start of the reaction.
-
-
Incomplete Neutralization during Workup: Residual acid catalyst can lead to hydrolysis of the ester product back to the carboxylic acid, particularly if water is present.[17]
-
Prevention: Ensure a thorough wash with a basic solution (e.g., saturated sodium bicarbonate) during the workup to completely neutralize the acid catalyst. Check the pH of the aqueous layer to confirm neutralization.
-
Data Presentation: Common Solvents for Esterification
| Solvent | Boiling Point (°C) | Azeotrope with Water (°C) | Water in Azeotrope (%) | Density (g/mL) | Notes |
| Ethanol | 78.4 | N/A | N/A | 0.789 | Can be used as both reactant and solvent. |
| Toluene | 110.6 | 85 | 20.2 | 0.867 | Excellent for azeotropic water removal with a Dean-Stark trap.[7] |
| Benzene | 80.1 | 69.3 | 8.9 | 0.877 | Effective for azeotropic removal, but its use is often restricted due to toxicity. |
| Cyclohexane | 80.7 | 69 | 8.5 | 0.779 | Another option for azeotropic water removal. |
Visualization: Fischer Esterification Mechanism
Caption: The mechanism of acid-catalyzed Fischer esterification.
Alternative Synthetic Route: The Heck Reaction
For certain applications or when facing insurmountable issues with Fischer esterification, the Heck reaction offers an alternative pathway. This palladium-catalyzed cross-coupling reaction can form the carbon-carbon bond of the propanoate backbone.[18][19] For instance, reacting 4-bromoiodobenzene with ethyl acrylate in the presence of a palladium catalyst and a base can yield a precursor that is then reduced to this compound.[20] While more complex and expensive due to the palladium catalyst, the Heck reaction can be highly efficient and selective.[21]
Conclusion
Low conversion rates in the synthesis of this compound via Fischer esterification are common but can be systematically addressed. By understanding the reversible nature of the reaction and implementing strategies to shift the equilibrium—such as using an excess of ethanol or employing a Dean-Stark trap to remove water—researchers can significantly improve yields. Careful attention to catalyst quality, reaction temperature, and workup procedures will further minimize side reactions and ensure a high-purity final product.
References
- 1. nbinno.com [nbinno.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Video: Esterification - Concept [jove.com]
- 5. brainly.com [brainly.com]
- 6. homework.study.com [homework.study.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. jk-sci.com [jk-sci.com]
- 11. cerritos.edu [cerritos.edu]
- 12. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 13. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 14. demolab.chem.wisc.edu [demolab.chem.wisc.edu]
- 15. orickmedicosarl.com [orickmedicosarl.com]
- 16. community.wvu.edu [community.wvu.edu]
- 17. What are possible sources of error in an esterification lab? | Filo [askfilo.com]
- 18. Heck Reaction [organic-chemistry.org]
- 19. Heck reaction - Wikipedia [en.wikipedia.org]
- 20. m.youtube.com [m.youtube.com]
- 21. Heck Reaction—State of the Art | MDPI [mdpi.com]
Optimization of reaction conditions for the synthesis of Ethyl 3-(4-bromophenyl)propanoate
Welcome to the technical support center for the synthesis of Ethyl 3-(4-bromophenyl)propanoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and overcome common challenges encountered during this synthesis.
I. Overview of Synthetic Pathways
The synthesis of this compound can be primarily achieved through two common pathways:
-
Fischer Esterification: This classic method involves the acid-catalyzed reaction of 3-(4-bromophenyl)propanoic acid with ethanol. It is a reversible reaction, and successful synthesis hinges on shifting the equilibrium towards the product.[1][2]
-
Heck Coupling: This palladium-catalyzed reaction couples 4-bromoiodobenzene with ethyl acrylate. While a powerful C-C bond-forming reaction, it requires careful control of catalytic conditions.[3]
This guide will focus on troubleshooting the more common and often more accessible Fischer Esterification route.
II. Troubleshooting Guide & FAQs: Fischer Esterification
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yield in a Fischer esterification is one of the most common issues and typically points to the reversible nature of the reaction.[4][5] The equilibrium between the carboxylic acid, alcohol, ester, and water must be actively managed to favor product formation.[2]
Potential Causes & Solutions:
-
Incomplete Reaction (Equilibrium Not Shifted):
-
Explanation: The presence of water, a byproduct of the reaction, can hydrolyze the ester back to the starting materials, thus reducing the yield.[1][4]
-
Solution 1: Use Excess Alcohol: Employing a large excess of ethanol (often used as the solvent) can drive the equilibrium towards the formation of the ethyl ester according to Le Châtelier's principle.[2][6] A 10-fold excess of alcohol can significantly increase the yield.[2]
-
Solution 2: Water Removal: Actively remove water as it is formed. The most effective method is using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or hexane.[1][7] This physically separates the water from the reaction mixture, preventing the reverse reaction.[2]
-
-
Inactive or Insufficient Catalyst:
-
Explanation: The acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity and facilitates the nucleophilic attack by ethanol.[7] An inactive or insufficient amount of catalyst will result in a slow or incomplete reaction.
-
Solution: Use a fresh, anhydrous strong acid catalyst such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) at a concentration of 1-5 mol%.[4] Ensure the catalyst is not old or has been exposed to moisture.
-
-
Suboptimal Reaction Temperature and Time:
-
Explanation: Esterification reactions require heat to overcome the activation energy barrier.[6] Insufficient temperature or reaction time will lead to an incomplete reaction.
-
Solution: Conduct the reaction at reflux temperature to ensure a sufficient reaction rate.[6] Typical reaction times can range from 1 to 10 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Question 2: I'm observing the formation of a dark, tarry substance in my reaction flask. What is causing this and how can I prevent it?
The formation of dark, polymeric material is a sign of side reactions occurring under the reaction conditions.
Potential Cause & Solution:
-
Polymerization/Decomposition:
-
Explanation: Excessively high temperatures or a high concentration of a strong acid catalyst can lead to the polymerization or decomposition of the starting materials or the product.[4]
-
Solution:
-
Control Temperature: Avoid overheating the reaction mixture. Maintain a steady reflux without excessive heating.
-
Reduce Catalyst Concentration: Use the minimum effective amount of the acid catalyst (1-5 mol%).
-
Purity of Starting Materials: Ensure the 3-(4-bromophenyl)propanoic acid and ethanol are of high purity, as impurities can sometimes promote side reactions.[8]
-
-
Question 3: During the workup, I'm having trouble separating the organic and aqueous layers. What should I do?
Emulsion formation during the aqueous workup can be a frustrating issue.
Potential Causes & Solutions:
-
Insufficient Phase Separation:
-
Explanation: This can occur if the densities of the two layers are too similar or if surfactants are present.
-
Solution 1: Addition of Brine: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, helping to break up emulsions and "salt out" the organic product.
-
Solution 2: Centrifugation: If a centrifuge is available, a short spin can effectively separate the layers.
-
Solution 3: Filtration through Celite: Passing the mixture through a pad of Celite can sometimes help to break up the emulsion.
-
Question 4: My final product is impure, even after purification. What are the likely contaminants and how can I remove them?
Common impurities include unreacted starting materials and byproducts from side reactions.
Potential Contaminants & Purification Strategies:
-
Unreacted 3-(4-bromophenyl)propanoic Acid:
-
Explanation: Due to the equilibrium nature of the reaction, some starting carboxylic acid may remain.
-
Purification: During the workup, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃).[4] The basic solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will be extracted into the aqueous layer. Be cautious of CO₂ evolution.
-
-
Unreacted Ethanol:
-
Explanation: If ethanol was used in large excess, it will be present in the crude product.
-
Purification: Ethanol can typically be removed by evaporation under reduced pressure using a rotary evaporator.
-
-
Side Products:
-
Explanation: As mentioned earlier, high temperatures and excess acid can lead to byproducts.
-
Purification: For high purity, the crude product can be purified by column chromatography on silica gel or by vacuum distillation.
-
III. Optimized Reaction Conditions
The following table summarizes the recommended starting conditions for the Fischer esterification synthesis of this compound.
| Parameter | Recommended Condition | Rationale |
| Reactants | 3-(4-bromophenyl)propanoic acid, Ethanol | Ethanol is a reactant and can also serve as the solvent. |
| Reactant Ratio | 1:10 (Acid:Alcohol) or higher | Using excess alcohol drives the equilibrium towards the product.[2] |
| Catalyst | H₂SO₄ or p-TsOH (1-5 mol%) | Strong acid catalyst is required to protonate the carboxylic acid.[1] |
| Solvent | Ethanol (if in large excess) or Toluene | Toluene allows for azeotropic removal of water with a Dean-Stark trap.[1] |
| Temperature | Reflux | Provides the necessary activation energy for the reaction.[6] |
| Reaction Time | 1-10 hours (Monitor by TLC) | Reaction time can vary based on scale and specific conditions.[1] |
| Workup | 1. Neutralize with NaHCO₃ (aq) 2. Wash with Brine 3. Dry with Na₂SO₄ or MgSO₄ | Removes unreacted acid and catalyst, and dries the organic layer. |
| Purification | Rotary Evaporation, Column Chromatography, or Vacuum Distillation | Removes solvent and purifies the final product. |
IV. Experimental Protocols
Detailed Step-by-Step Methodology for Fischer Esterification
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-(4-bromophenyl)propanoic acid.
-
Reagent Addition: Add a 10-fold molar excess of anhydrous ethanol.
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (1-5 mol%) to the stirring mixture.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Cooling & Quenching: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in an organic solvent like ethyl acetate. Transfer to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate until CO₂ evolution ceases.
-
Washing: Wash the organic layer with water and then with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration & Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by column chromatography or vacuum distillation if necessary.
V. Visualizing the Process
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.
A troubleshooting workflow for the synthesis of this compound.
Reaction Mechanism: Fischer Esterification
This diagram outlines the key steps in the acid-catalyzed Fischer esterification mechanism.
Mechanism of the acid-catalyzed Fischer esterification.
VI. References
-
Benchchem. (n.d.). Troubleshooting low yield in benzyl phenylacetate esterification. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023, December 19). Fischer–Speier esterification. Retrieved from --INVALID-LINK--
-
Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344.
-
Organic Syntheses. (n.d.). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). How to Improve Your Yield. Retrieved from --INVALID-LINK--
-
Quora. (2020, April 3). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? Retrieved from --INVALID-LINK--
-
Esterification Lab Answers. (n.d.). Retrieved from --INVALID-LINK--
-
Patsnap Eureka. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Retrieved from --INVALID-LINK--
-
Chegg. (2023, April 16). Solved What would be a possible side reaction of the Fischer. Retrieved from --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-(4-Bromophenyl)propanoic Acid: A Key Intermediate for Pharmaceutical Synthesis. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from --INVALID-LINK--
-
Khan Academy. (n.d.). Fischer esterification. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). Ethyl 3-oxo-4-phenylbutanoate synthesis. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from --INVALID-LINK--
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Heck Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. nbinno.com [nbinno.com]
Challenges in the purification of Ethyl 3-(4-bromophenyl)propanoate and solutions
Welcome to the technical support center for the purification of Ethyl 3-(4-bromophenyl)propanoate. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges during the synthesis and purification of this key intermediate. Here, we address common issues with practical, field-proven solutions, grounded in established chemical principles.
Introduction to Purification Challenges
This compound is commonly synthesized via palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki-Miyaura reactions. While effective, these methods often introduce a variety of impurities that can complicate purification. The primary challenges typically revolve around the removal of:
-
Residual Palladium Catalyst: A critical and often difficult impurity to remove, especially to the low ppm levels required for pharmaceutical applications.
-
Unreacted Starting Materials: Such as 4-bromobenzyl halides, boronic acids, or ethyl acrylate, which may have similar polarities to the product.
-
Homo-coupled Byproducts: For instance, 4,4'-dibromobiphenyl from Suzuki reactions, which can be challenging to separate from the desired product.
-
Ligands and Bases: Phosphine ligands and inorganic or organic bases used in the coupling reaction.
This guide provides a structured approach to troubleshooting these challenges through a series of frequently asked questions and detailed experimental protocols.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
FAQ 1: Catalyst Removal
Question: My crude product is contaminated with a black or dark-colored solid, which I suspect is the palladium catalyst. What is the most effective way to remove it?
Answer: Residual palladium is a common issue in cross-coupling reactions. The nature of the palladium species (e.g., Pd(0) nanoparticles or soluble Pd(II) complexes) will dictate the best removal strategy.
-
For Insoluble Palladium (Palladium Black): This is often the easiest to remove. A simple filtration of the reaction mixture through a pad of Celite® before aqueous workup is highly effective. The Celite® provides a fine filtration medium that traps the insoluble palladium particles.[1]
-
For Soluble Palladium Species: These are more challenging to remove and often require more advanced techniques.
-
Adsorbent Treatment (Scavengers): There are commercially available silica-based scavengers with functional groups that chelate palladium (e.g., thiol or amine functionalities). Stirring the crude product solution with one of these scavengers, followed by filtration, can significantly reduce palladium levels.
-
Activated Carbon: Treatment with activated carbon can also be effective, although it may sometimes lead to loss of the desired product through adsorption.
-
Aqueous Washes: In some cases, washing the organic layer with an aqueous solution of a chelating agent like thiourea or a dilute solution of sodium sulfide can help extract residual palladium. However, care must be taken to avoid product degradation.
-
FAQ 2: Column Chromatography Issues
Question: I'm having trouble separating my product from a closely-eluting impurity using column chromatography. What can I do to improve the separation?
Answer: Optimizing column chromatography is key to achieving high purity. Here are several parameters you can adjust:
-
Solvent System (Eluent): The choice of eluent is critical. For this compound, a common starting point is a mixture of hexanes and ethyl acetate.[2]
-
Fine-Tuning Polarity: If your product and impurity are co-eluting, try using a less polar solvent system (i.e., a lower percentage of ethyl acetate). This will increase the retention time of both compounds on the silica gel and may improve separation.
-
Alternative Solvents: If a hexane/ethyl acetate system is not effective, consider switching to a different solvent system, such as dichloromethane/hexanes or toluene/ethyl acetate.
-
-
Silica Gel:
-
Mesh Size: Using silica gel with a smaller particle size (e.g., 230-400 mesh instead of 70-230 mesh) will provide a higher surface area and can lead to better separation.
-
Column Dimensions: A longer, narrower column will generally provide better separation than a short, wide one.
-
-
Loading Technique:
-
Dry Loading: If your crude product has poor solubility in the initial eluent, it is best to "dry load" it onto the column. This involves dissolving the crude material in a volatile solvent (like dichloromethane), adding a small amount of silica gel, evaporating the solvent to get a free-flowing powder, and then carefully adding this powder to the top of your packed column.
-
Table 1: Recommended Starting Conditions for Column Chromatography
| Parameter | Recommended Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexanes/Ethyl Acetate (gradient) |
| Initial Eluent | 5% Ethyl Acetate in Hexanes |
| Final Eluent | 20-30% Ethyl Acetate in Hexanes |
| Monitoring | TLC with UV visualization (254 nm) |
FAQ 3: Recrystallization Problems
Question: My product "oils out" instead of crystallizing during recrystallization. How can I fix this?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to the presence of impurities that depress the melting point. Here are some solutions:
-
Solvent Choice:
-
Use a Mixed Solvent System: A common and effective technique is to use a binary solvent system. Dissolve your crude product in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is poorly soluble) until the solution becomes cloudy. Reheat gently until the solution is clear again, and then allow it to cool slowly. For this compound, a good starting point would be an ethanol/water or ethyl acetate/hexanes mixture.
-
Lower Boiling Point Solvent: Ensure the boiling point of your solvent is lower than the melting point of your pure compound.
-
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure product, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.
-
-
Slow Cooling: Rapid cooling often leads to the formation of smaller, less pure crystals or oiling out. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize the yield.
FAQ 4: Identifying Unknown Impurities
Question: I have an unknown impurity in my product according to my NMR and GC-MS data. What are the likely culprits from a Heck or Suzuki reaction?
Answer: Understanding the potential side reactions of your synthesis is crucial for impurity identification.
-
From a Heck Reaction (e.g., with 4-bromobenzyl halide and ethyl acrylate):
-
Unreacted Starting Materials: Residual 4-bromobenzyl halide or ethyl acrylate.
-
Isomerization Products: The Heck reaction can sometimes lead to isomerization of the double bond in the product.
-
-
From a Suzuki Reaction (e.g., with 4-bromophenylboronic acid and an appropriate coupling partner):
-
Homo-coupling of Boronic Acid: This results in the formation of 4,4'-dibromobiphenyl, a common and often difficult-to-remove impurity. The presence of oxygen can promote this side reaction.
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom, leading to the formation of bromobenzene.
-
Analytical Approach:
-
GC-MS: This is an excellent technique for identifying volatile impurities. The mass spectrum of each peak can be compared to a library to identify the compound.
-
¹H NMR: Compare the spectrum of your purified product to a reference spectrum. Impurity peaks can often be identified by their characteristic chemical shifts and coupling patterns. For example, the symmetrical nature of 4,4'-dibromobiphenyl will give a simpler aromatic signal than your product.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general procedure for the purification of this compound on a 1-gram scale.
-
Preparation of the Column:
-
Select a glass column of appropriate size (e.g., 2-3 cm diameter).
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel (230-400 mesh, ~40-50 g) in the initial eluent (e.g., 5% ethyl acetate in hexanes).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Drain the excess solvent until the solvent level is just above the top of the silica.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude product (~1 g) in a minimal amount of dichloromethane (~5-10 mL).
-
Add ~2-3 g of silica gel to this solution.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin elution with 5% ethyl acetate in hexanes, collecting fractions.
-
Monitor the fractions by TLC (see Protocol 2 for TLC conditions).
-
Gradually increase the polarity of the eluent (e.g., to 10%, 15%, and 20% ethyl acetate in hexanes) to elute the product.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product as a colorless to pale yellow oil.
-
Protocol 2: Thin-Layer Chromatography (TLC) Analysis
-
Plate Preparation: Use a silica gel coated TLC plate. Draw a faint pencil line (the origin) about 1 cm from the bottom.
-
Spotting: Dissolve a small amount of your crude and purified samples in a volatile solvent (e.g., ethyl acetate). Use a capillary tube to spot the samples on the origin line.
-
Development: Place the TLC plate in a developing chamber containing the eluent (e.g., 10-20% ethyl acetate in hexanes). The solvent level should be below the origin line. Cover the chamber and allow the solvent to move up the plate.
-
Visualization: Remove the plate when the solvent front is about 1 cm from the top. Mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). The Rf value for (S)-ethyl 3-(4-bromophenyl)butanoate in 10% ethyl acetate in hexanes is reported to be approximately 0.57, which can serve as a useful reference point.[2]
Visualizations
The following diagrams illustrate the logical workflows for troubleshooting common purification challenges.
Caption: Troubleshooting workflow for purification.
Caption: Optimizing column chromatography separation.
References
Stability issues of Ethyl 3-(4-bromophenyl)propanoate under different storage conditions
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice regarding the stability of Ethyl 3-(4-bromophenyl)propanoate under various storage conditions. As your Senior Application Scientist, I have structured this guide to address common questions and specific experimental issues you may encounter.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is susceptible to three main degradation pathways due to its chemical structure, which includes an ester functional group and a brominated aromatic ring:
-
Hydrolysis: The ester linkage can be cleaved by water, a reaction that can be catalyzed by acidic or basic conditions, to yield 3-(4-bromophenyl)propanoic acid and ethanol.[1][2][3][4] While this reaction is slow with pure water, the presence of even trace amounts of acid or base can accelerate it.[1]
-
Thermal Decomposition: At elevated temperatures, esters can undergo decomposition.[5][6][7][8] For ethyl propanoate, this can lead to the formation of ethylene and propanoic acid through a six-centered decomposition mechanism.[5][8] The resulting acid can further decompose at very high temperatures.[5][8]
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, proper storage is crucial. The following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C (refrigerated). For long-term storage, consider -20°C (frozen). | Lower temperatures slow down the rate of chemical reactions, including hydrolysis and potential thermal decomposition. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[10] | This displaces oxygen and moisture, minimizing oxidative degradation and hydrolysis. |
| Light | Protect from light by using an amber vial or by storing the container in the dark. | To prevent potential photodecomposition of the brominated aromatic ring.[9] |
| Container | Use a tightly sealed, clean, and dry container. | Prevents the ingress of moisture and other atmospheric contaminants. |
Q3: What are the visible signs of degradation?
A3: While chemical analysis is the most reliable way to assess purity, some visual cues may indicate degradation:
-
Change in Physical State: The appearance of a white solid could indicate the formation of the carboxylic acid hydrolysis product, 3-(4-bromophenyl)propanoic acid, which is a solid at room temperature.[8]
Q4: How can I assess the purity of my sample?
A4: The purity of this compound should be assessed using analytical techniques.[12][13] Common methods include:
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent for separating the parent compound from its impurities.[13][14] A decrease in the area of the main peak and the appearance of new peaks over time indicate degradation.
-
Mass Spectrometry (MS): When coupled with GC or LC, MS can help identify the degradation products by providing their mass-to-charge ratio.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to quantify the purity of the sample against a known internal standard.[15]
Q5: Can I store this compound in solution?
A5: Storing this compound in solution is generally not recommended for long periods due to the increased risk of degradation. If you must store it in solution for a short time:
-
Solvent Choice: Use a dry, aprotic solvent. Avoid protic solvents like methanol or ethanol, which can participate in transesterification reactions, and be mindful of residual water in any solvent.
-
Storage Conditions: Store solutions at low temperatures (-20°C or -80°C) and under an inert atmosphere.
-
Stability Studies: If you plan to use a stock solution over an extended period, it is advisable to perform a stability study by analyzing aliquots of the solution at different time points to monitor for degradation.
Part 2: Troubleshooting Guide
Issue: I observe a decrease in the purity of my compound over time, even when stored at low temperatures.
Possible Cause: This is likely due to hydrolysis caused by moisture. Even at low temperatures, the presence of water can lead to the slow formation of 3-(4-bromophenyl)propanoic acid and ethanol.[1][2][3][4]
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container in a desiccator or under an inert atmosphere to minimize exposure to moisture.[10]
-
Use a Desiccant: If storing in a sealed container without an inert atmosphere, consider adding a desiccant to the secondary container.
-
Check for Contamination: Ensure that no acidic or basic contaminants have been introduced to the sample, as these will catalyze hydrolysis.[1][4]
Issue: My sample has developed a yellow or brownish color.
Possible Cause: Color formation can be due to the formation of minor, colored byproducts from oxidation or photodecomposition.
Troubleshooting Steps:
-
Assess Purity: Use an analytical technique like HPLC or GC to determine if the color change is associated with a significant decrease in purity. The colored impurity may be present in very small amounts.
-
Review Storage: Confirm that the sample has been protected from light. If not, future samples should be stored in amber vials or in the dark.
-
Consider Purification: If the purity has been compromised and is affecting your experiments, you may need to purify the material using a technique like column chromatography.
Issue: I am seeing an unexpected peak in my analytical analysis (e.g., HPLC, GC-MS).
Possible Cause: The appearance of a new peak is a clear indication of degradation or contamination. Based on the likely degradation pathways, this new peak could be 3-(4-bromophenyl)propanoic acid.
Troubleshooting Steps:
-
Identify the Impurity: If using GC-MS or LC-MS, analyze the mass spectrum of the new peak. The molecular weight of 3-(4-bromophenyl)propanoic acid is 229.07 g/mol , which would be a key indicator of hydrolysis.
-
Hypothesize the Degradation Pathway:
-
Hydrolysis: The primary and most likely degradation pathway.
-
Thermal Decomposition: Less likely under standard storage conditions but possible if the compound has been exposed to high temperatures.
-
Photodecomposition: Possible if the compound has been exposed to light.
-
Issue: The compound is failing to perform as expected in my downstream application.
Possible Cause: A decrease in the purity of the starting material is a common cause of unexpected experimental outcomes. The presence of degradation products can interfere with the reaction or assay.
Troubleshooting Steps:
-
Confirm Purity: Before use, always confirm the purity of your this compound using a reliable analytical method.
-
Consider the Impact of Impurities: The primary hydrolysis product, 3-(4-bromophenyl)propanoic acid, will have different reactivity and physical properties. For example, the presence of a carboxylic acid could interfere with reactions that are sensitive to acidic conditions.
-
Use Fresh or Purified Material: If degradation is suspected, use a fresh batch of the compound or purify the existing stock.
Part 3: Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. The exact conditions may need to be optimized for your specific system.
1. Sample Preparation: a. Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. b. Dilute the stock solution to a working concentration of approximately 50 µg/mL with the mobile phase.
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a good starting point.
- Gradient: 40% to 90% acetonitrile over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Injection Volume: 10 µL.
3. Data Analysis: a. Integrate the area of all peaks in the chromatogram. b. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
Protocol 2: Identification of Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for identifying volatile degradation products.
1. Sample Preparation: a. Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
2. GC-MS Conditions:
- GC Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
- Inlet Temperature: 250°C.
- Oven Program:
- Initial temperature: 100°C, hold for 2 minutes.
- Ramp: 10°C/min to 280°C.
- Hold at 280°C for 5 minutes.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- MS Ionization: Electron Ionization (EI) at 70 eV.
- MS Scan Range: 40-400 m/z.
3. Data Analysis: a. Analyze the mass spectrum of any new peaks and compare them to a spectral library to identify potential degradation products. Look for the molecular ion and fragmentation pattern of 3-(4-bromophenyl)propanoic acid.
Visualizations
Primary Degradation Pathway: Hydrolysis
Caption: Hydrolysis of this compound.
Workflow: Investigating Compound Stability
Caption: Workflow for investigating compound stability issues.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 3. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 4. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 5. Thermal decomposition of C3-C5 ethyl esters: CO, CO2 and H2O time-history measurements behind reflected shock waves | Hanson Research Group [hanson.stanford.edu]
- 6. Experimental and modeling study of the thermal decomposition of C3-C5 ethyl esters behind reflected shock waves | Hanson Research Group [hanson.stanford.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 12. moravek.com [moravek.com]
- 13. moravek.com [moravek.com]
- 14. env.go.jp [env.go.jp]
- 15. Organic Syntheses Procedure [orgsyn.org]
Overcoming solubility problems of Ethyl 3-(4-bromophenyl)propanoate in reaction mixtures
Welcome to the Technical Support Center for Ethyl 3-(4-bromophenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome solubility challenges encountered during their experiments. Adhering to Good Manufacturing Practices (GMP) is crucial for ensuring the quality and reliability of active pharmaceutical ingredients (APIs).[][2][3][4] This guide provides troubleshooting strategies and in-depth explanations to maintain the integrity of your research and development processes.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: My this compound is not dissolving in my reaction solvent. What is the first step I should take?
A2: The initial step is to ensure that you have selected an appropriate solvent. Given its structure, non-polar to moderately polar aprotic solvents are often a good starting point. If you are already using a suitable solvent and still face issues, a simple and effective next step is to gently heat the mixture while stirring. Increased temperature often enhances the solubility of solid organic compounds. However, be mindful of the boiling point of your solvent and the thermal stability of your reactants.
Q3: Can I use a co-solvent to improve the solubility of this compound?
A3: Yes, using a co-solvent is a widely practiced and effective technique to enhance the solubility of poorly soluble compounds.[7][8][9] A co-solvent is a water-miscible organic solvent added to the primary solvent to increase the solubility of a solute.[10] By adding a co-solvent, you can modify the overall polarity of the solvent system to better match that of your solute, thereby improving dissolution.[10] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols.[7]
Q4: What is a phase-transfer catalyst and how can it help with solubility issues?
A4: A phase-transfer catalyst (PTC) is a substance that facilitates the transfer of a reactant from one phase into another where the reaction can occur.[11] This is particularly useful in heterogeneous reaction systems where the reactants are in immiscible phases, such as an aqueous and an organic phase.[10][11] The PTC, often a quaternary ammonium or phosphonium salt, forms an ion pair with the reactant, allowing it to move across the phase boundary.[11] This can be a powerful tool when dealing with reactions involving ionic species and an organic substrate like this compound.[12][13]
Q5: How does sonication work to improve solubility?
A5: Sonication utilizes high-frequency sound waves to agitate particles within a solution.[14][15] This process, also known as ultrasonication, creates intense mixing zones by generating and imploding microscopic bubbles.[16][17] The resulting mechanical energy helps to break down solid particles, increasing their surface area and accelerating their dissolution in the solvent.[15][17] It is a non-invasive method to enhance solubility without altering the chemical properties of the system.[15]
Troubleshooting Guide
Issue 1: Complete Insolubility in a Non-Polar Solvent
Scenario: You are attempting to run a reaction in a non-polar solvent like hexane or toluene, and the this compound remains as a solid precipitate.
Root Cause Analysis: While this compound is generally soluble in organic solvents, highly non-polar solvents may not be sufficient to overcome the crystal lattice energy of the solid ester, especially at room temperature.
Troubleshooting Steps:
-
Temperature Elevation:
-
Gradually increase the temperature of the reaction mixture while stirring. Monitor for dissolution.
-
Causality: Increasing kinetic energy helps solvent molecules to overcome the intermolecular forces within the solid ester.
-
Be cautious not to exceed the boiling point of the solvent or the decomposition temperature of any reactants.
-
-
Co-solvent Addition:
-
Introduce a small amount of a more polar, miscible co-solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add the co-solvent dropwise until the solid dissolves.
-
Causality: The co-solvent modifies the overall dielectric constant of the solvent system, making it more favorable for the solute.[7]
-
Protocol:
-
Start with your reaction setup containing the insoluble ester in the primary non-polar solvent.
-
While stirring, add the co-solvent in 1% (v/v) increments.
-
Observe for dissolution after each addition.
-
Once dissolution is achieved, note the final solvent ratio for reproducibility.
-
-
Issue 2: Precipitation Upon Addition of a Reagent
Scenario: The this compound is initially dissolved, but precipitates out of solution when another reagent (e.g., a polar salt or a highly polar liquid) is added.
Root Cause Analysis: The addition of a highly polar substance can significantly alter the polarity of the reaction mixture, reducing the solubility of the less polar ester and causing it to "crash out" of the solution.
Troubleshooting Steps:
-
Reverse Addition:
-
Try adding the solution of this compound to the polar reagent. This can sometimes prevent localized high concentrations that lead to precipitation.
-
-
Solvent System Re-evaluation:
-
Consider if a different solvent system would be more appropriate for all components of the reaction. A more polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) might be able to accommodate both the ester and the polar reagent.
-
Data Summary: Solvent Properties
Solvent Polarity (Dielectric Constant) Boiling Point (°C) Notes Hexane 1.88 69 Non-polar Toluene 2.38 111 Non-polar, Aromatic Dichloromethane 9.08 40 Moderately Polar, Aprotic Tetrahydrofuran 7.58 66 Moderately Polar, Aprotic Dimethylformamide 36.7 153 Polar, Aprotic | Dimethyl Sulfoxide | 46.7 | 189 | Highly Polar, Aprotic |
-
-
Phase-Transfer Catalysis (PTC):
-
If the added reagent is an ionic salt intended to react with the ester, this is an ideal scenario for PTC. The catalyst will transport the ionic species into the organic phase where it can react with the dissolved ester, avoiding the need to dissolve the salt in the bulk organic phase.[11]
-
Experimental Workflow for PTC:
Caption: Workflow for a phase-transfer catalyzed reaction.
-
Issue 3: Slow Reaction Rate Due to Poor Solubility
Scenario: The reaction is proceeding, but at a very slow rate. You suspect that the concentration of the dissolved this compound is the limiting factor.
Root Cause Analysis: Even if the ester appears to be dissolved, it may be at a low saturation concentration, leading to slow reaction kinetics.
Troubleshooting Steps:
-
Sonication:
-
Utilize an ultrasonic bath or probe to sonicate the reaction mixture.
-
Causality: Sonication provides the energy to break up microscopic solid aggregates and enhance mass transfer, effectively increasing the rate of dissolution and keeping the material in solution.[14][15][16]
-
Protocol for Sonication:
-
Set up the reaction in a vessel suitable for sonication.
-
Place the vessel in an ultrasonic bath or insert a sonication probe.
-
Apply ultrasonic waves for short intervals (e.g., 5-10 minutes) and monitor the reaction progress.
-
Be aware that sonication can generate heat, so use a cooling bath if your reaction is temperature-sensitive.
-
-
-
Solvent Screening:
-
Perform a systematic solvent screening to find the optimal solvent or co-solvent system that maximizes the solubility of the ester while being compatible with the reaction chemistry.
-
Logical Diagram for Solvent Screening:
Caption: A logical workflow for solvent screening experiments.
-
Concluding Remarks
Overcoming the solubility challenges of this compound requires a systematic and informed approach. By understanding the physicochemical properties of this ester and employing techniques such as temperature adjustment, co-solvency, phase-transfer catalysis, and sonication, researchers can ensure the successful execution of their chemical reactions. Always prioritize safety and adhere to established laboratory and manufacturing practices.[]
References
- 2. Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104) - Canada.ca [canada.ca]
- 3. TRS 957 - Annex 2: WHO good manufacturing practices for active pharmaceutical ingredients (bulk drug substances) [who.int]
- 4. thepharmamaster.com [thepharmamaster.com]
- 5. chembk.com [chembk.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. benchchem.com [benchchem.com]
- 11. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Sonication: Significance and symbolism [wisdomlib.org]
- 15. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 16. hielscher.com [hielscher.com]
- 17. youtube.com [youtube.com]
Technical Support Center: Alternative Work-up Procedures for the Synthesis of Ethyl 3-(4-bromophenyl)propanoate
Welcome to the technical support guide for the synthesis of Ethyl 3-(4-bromophenyl)propanoate. The success of a synthesis does not end with the completion of the reaction; a robust and efficient work-up is critical for isolating a pure product. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions, and detailed protocols for both standard and alternative work-up procedures.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the work-up of this compound, particularly following a Fischer esterification, a common synthetic route.
Q1: What constitutes a "standard" aqueous work-up for this synthesis?
A standard work-up is a liquid-liquid extraction designed to separate the desired ester from unreacted starting materials, catalysts, and byproducts.[1][2] The typical sequence involves:
-
Quenching the reaction, if necessary.
-
Diluting the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether).
-
Washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acid catalyst and any unreacted 3-(4-bromophenyl)propanoic acid.[3][4]
-
Washing with water to remove any remaining water-soluble impurities.
-
Washing with saturated aqueous sodium chloride (brine) to remove the bulk of the dissolved water from the organic layer.[5][6][7]
-
Drying the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).[8]
-
Filtering to remove the drying agent and concentrating the solvent in vacuo to yield the crude product.[9]
Q2: Why is a weak base like sodium bicarbonate (NaHCO₃) recommended over a strong base like sodium hydroxide (NaOH)?
The choice of base is critical to prevent unwanted side reactions. A strong base like sodium hydroxide can hydrolyze the desired ester product back into the carboxylate salt, significantly reducing the yield.[10] Sodium bicarbonate is basic enough to deprotonate and solubilize the unreacted carboxylic acid but is generally not strong enough to promote significant ester hydrolysis under typical work-up conditions.[3][11]
Q3: What is the specific function of the final brine wash?
The brine wash serves two primary purposes. First, it helps to remove dissolved water from the organic layer because the high ionic strength of the brine solution reduces the solubility of water in the organic solvent.[7][12] Second, it decreases the solubility of the organic product in the aqueous layer, a phenomenon known as "salting out," which minimizes product loss and can help break up minor emulsions.[5][6][13]
Q4: My synthesis was performed in a high-boiling polar solvent like DMF or DMSO. How should I modify the work-up?
Solvents like DMF and DMSO are fully miscible with water, which complicates standard liquid-liquid extractions. The recommended procedure is to dilute the reaction mixture with a large volume of water first. This will cause many organic products to precipitate or partition into a nonpolar extraction solvent (like ethyl acetate or diethyl ether). The organic layer must then be washed extensively with water (e.g., 5-10 times) to completely remove the high-boiling solvent.[14]
Section 2: Troubleshooting Guide: Common Work-up Issues & Solutions
This guide provides a systematic approach to resolving the most common challenges encountered during the work-up procedure.
Problem: A Persistent Emulsion Has Formed
An emulsion is a stable suspension of one immiscible liquid within another, preventing the separation of aqueous and organic layers.[13] Emulsions are often stabilized by fine solid particulates or surfactant-like byproducts from the reaction.[15]
Initial Diagnosis & Step-by-Step Solutions:
-
Be Patient: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Minor emulsions will often resolve on their own.[13]
-
Gentle Agitation: Gently swirl the funnel or stir the interface with a glass rod. This can help the dispersed droplets coalesce.[7]
-
"Salting Out": Add saturated brine to the separatory funnel. This increases the ionic strength and density of the aqueous phase, which can effectively break the emulsion.[13][16]
-
Filtration through Celite®: This is a highly effective method for persistent emulsions. Filter the entire emulsified mixture through a pad of Celite®. The Celite® acts as a physical filter, removing the fine particulates that often stabilize the emulsion, allowing the filtrate to separate into two clear layers.[13][15]
-
Centrifugation: For small-scale reactions, centrifuging the mixture can force the separation of the layers.
Preventative Measures:
-
Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.
-
If a reaction is known to produce emulsions, consider removing the reaction solvent via rotary evaporation before beginning the aqueous work-up. The resulting residue can then be redissolved in the extraction solvent.[15][16]
Workflow for Troubleshooting Emulsions
Caption: A decision-making workflow for resolving emulsions.
Section 3: Detailed Experimental Protocols
Protocol 1: Standard Aqueous Acid-Base Work-up
This protocol is designed to isolate this compound after a typical acid-catalyzed esterification.
Objective: To remove the acid catalyst and unreacted carboxylic acid, yielding a clean crude product.
Methodology:
-
Cooling and Dilution: Once the reaction is complete, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate (approx. 2-3 times the reaction volume).
-
Neutralization Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel (approx. 1-2 times the reaction volume). Stopper the funnel and invert it gently, venting frequently to release the CO₂ gas produced. Continue until no more gas evolves.[3][4] Allow the layers to separate and drain the lower aqueous layer.
-
Confirmation of Neutralization: Test the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8). If it is still acidic, repeat the NaHCO₃ wash.
-
Water Wash: Wash the organic layer with deionized water to remove any remaining salts or water-soluble impurities. Drain the aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This will remove the majority of the dissolved water from the ethyl acetate layer.[5][17]
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add a suitable amount of anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.[8][18] Allow the mixture to stand for 15-30 minutes.
-
Isolation: Gravity filter or decant the dried organic solution away from the drying agent into a pre-weighed round-bottom flask.
-
Concentration: Remove the solvent using a rotary evaporator to yield the crude this compound. The product can then be further purified by column chromatography or distillation if necessary.
Protocol 2: Alternative Work-up via Filtration Through a Silica Plug
This procedure is particularly useful when the reaction produces baseline or highly polar impurities that are difficult to remove with simple extraction, or for removing heterogeneous catalyst residues. It is adapted from a verified procedure for a structurally similar compound.[19]
Objective: To purify the crude product by passing it through a short column (plug) of silica gel, which retains polar impurities while allowing the less polar ester product to pass through.
Methodology:
-
Initial Solvent Removal: After the reaction is complete, concentrate the reaction mixture on a rotary evaporator to remove the bulk of the reaction solvent.
-
Redissolution and Initial Wash: Dissolve the crude residue in a suitable organic solvent like diethyl ether or ethyl acetate (EtOAc).[19] Transfer to a separatory funnel and wash with water (2x) to remove any highly water-soluble materials.[19] Combine the organic layers.
-
Drying: Dry the organic solution over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield a crude oil.[19]
-
Silica Plug Preparation:
-
Use a large fritted glass funnel or a chromatography column with a stopcock.
-
Add a small layer of sand.
-
Fill the funnel approximately one-third to one-half full with silica gel.
-
Add another layer of sand on top of the silica.
-
Wet the plug with the initial chromatography eluent (e.g., hexanes or a low-polarity mixture like 5% EtOAc in hexanes).
-
-
Filtration:
-
Dissolve the crude oil from step 3 in a minimal amount of the eluent.
-
Carefully load the dissolved product onto the top of the silica plug.
-
Elute the product from the plug using a nonpolar solvent system (e.g., starting with hexanes and gradually increasing polarity to 10% EtOAc in hexanes).[19] The highly polar impurities and catalyst residues will remain adsorbed at the top of the silica.
-
Collect the fractions containing the product (monitor by TLC).
-
-
Final Concentration: Combine the product-containing fractions and remove the solvent on a rotary evaporator to yield the purified this compound.
Section 4: Comparison of Work-up Procedures
| Feature | Standard Aqueous Work-up | Silica Plug Filtration Work-up |
| Primary Application | Removal of acid/base impurities and water-soluble compounds. | Removal of polar impurities, baseline material, and some catalyst residues. |
| Speed | Can be slow if emulsions form. | Generally faster if emulsions are not an issue in the initial wash. |
| Scalability | Excellent for large scales, but emulsions become more problematic. | Good for lab scale; may become cumbersome for very large industrial scales. |
| Impurity Removal Scope | Limited to compounds with different acid/base properties or water solubility. | Broader scope; separates based on polarity. Very effective for colored or baseline impurities. |
| Solvent Consumption | Moderate (extraction solvent, aqueous solutions). | Can be higher due to the need for elution solvents for the plug. |
| Common Issues | Emulsion formation is the most significant challenge.[13][16] | Potential for product loss on the silica if the product has moderate polarity. |
References
- 1. Work-up - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 6. public.websites.umich.edu [public.websites.umich.edu]
- 7. youtube.com [youtube.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
- 15. Workup [chem.rochester.edu]
- 16. Tips & Tricks [chem.rochester.edu]
- 17. Chemistry Teaching Labs - Extractions vs Washes [chemtl.york.ac.uk]
- 18. Sciencemadness Discussion Board - My organic molecule is in the ethyl acetate, how to dry it before precipitating? - Powered by XMB 1.9.11 [sciencemadness.org]
- 19. orgsyn.org [orgsyn.org]
Validation & Comparative
A Senior Application Scientist's Guide to Interpreting the ¹H NMR Spectrum of Ethyl 3-(4-bromophenyl)propanoate
Introduction: Beyond the Spectrum, A Structural Confirmation
In the realm of synthetic chemistry and drug development, the unambiguous confirmation of a molecule's structure is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone for elucidating the precise arrangement of atoms in an organic molecule. This guide provides an in-depth, expert-level interpretation of the ¹H NMR spectrum for Ethyl 3-(4-bromophenyl)propanoate, a compound featuring a rich combination of aliphatic and aromatic moieties.
This document moves beyond a simple peak-by-peak assignment. It is designed to serve as a comparative guide, grounding spectral predictions in fundamental principles and contrasting them with related structural fragments. We will explore the causal factors behind observed chemical shifts and coupling patterns, providing researchers with a robust framework for interpreting not only this specific molecule but also other complex structures.
Molecular Architecture and Unique Proton Environments
To interpret the spectrum, we must first deconstruct the molecule into its constituent proton environments. Due to the molecule's symmetry, there are five distinct sets of non-equivalent protons.
Figure 1: Structure of this compound with distinct proton environments labeled (a-f).
The five key proton environments are:
-
Hₐ: The three protons of the terminal methyl (CH₃) group of the ethyl ester.
-
Hₑ: The two protons of the methylene (CH₂) group of the ethyl ester, adjacent to the oxygen atom.
-
Hբ: The two protons of the methylene (CH₂) group alpha (α) to the carbonyl group.
-
H₂: The two protons of the methylene (CH₂) group beta (β) to the carbonyl and adjacent to the aromatic ring.
-
H₃ & H₄: The two sets of aromatic protons on the para-substituted benzene ring. Due to symmetry, the two protons ortho to the bromo group are equivalent, and the two protons meta to the bromo group are equivalent.
Core Principles: The "Why" Behind the Signals
A robust interpretation relies on understanding the fundamental principles governing the ¹H NMR spectrum.
-
Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is dictated by the local electronic environment of the proton. Electron-withdrawing groups (like oxygen or a carbonyl) pull electron density away from a proton, "deshielding" it from the external magnetic field and shifting its signal downfield (to a higher ppm value).[1] Conversely, electron-donating groups "shield" protons, shifting them upfield (to a lower ppm value). Aromatic rings induce their own magnetic field, which strongly deshields the attached protons, causing them to appear far downfield (typically 7-8 ppm).[2]
-
Integration: The area under each signal is directly proportional to the number of protons it represents. This allows for a quantitative count of the protons in each unique environment.[3]
-
Spin-Spin Splitting (Multiplicity): Protons on adjacent carbons can influence each other's magnetic fields, causing signals to split into multiple peaks. The n+1 rule is a reliable guide for simple aliphatic systems: a signal will be split into n+1 peaks, where n is the number of equivalent protons on the adjacent carbon(s).[4] The distance between these split peaks is the coupling constant (J) , measured in Hertz (Hz). Coupled protons will share the same J value.[5]
Predicted ¹H NMR Spectrum: A Signal-by-Signal Analysis
By applying these principles, we can predict the key features of the ¹H NMR spectrum for this compound.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Coupling Partner(s) | Predicted J (Hz) |
| Hₐ | ~1.2 | Triplet (t) | 3H | Hₑ | ~7 |
| Hₑ | ~4.1 | Quartet (q) | 2H | Hₐ | ~7 |
| Hբ | ~2.6 | Triplet (t) | 2H | H₂ | ~7-8 |
| H₂ | ~2.9 | Triplet (t) | 2H | Hբ | ~7-8 |
| H₃ | ~7.1 | Doublet (d) | 2H | H₄ | ~8-9 (J_ortho) |
| H₄ | ~7.4 | Doublet (d) | 2H | H₃ | ~8-9 (J_ortho) |
Comparative Justification of Predictions
-
The Ethyl Group (Hₐ and Hₑ): The classic ethyl ester pattern is a triplet and a quartet.[6] The Hₑ methylene protons are directly attached to an electronegative oxygen atom, causing a significant downfield shift to ~4.1 ppm, consistent with values seen in ethyl acetate (~4.1 ppm) and other ethyl esters.[7][8] The Hₐ methyl protons are further from the oxygen and thus appear upfield at ~1.2 ppm.[9] They are split into a quartet by their two Hₐ neighbors (n=2, 2+1=3), and Hₑ is split into a triplet by its three Hₑ neighbors (n=3, 3+1=4). The vicinal coupling constant (³J) in such a freely rotating alkyl chain is typically around 7 Hz.[5]
-
The Propanoate Chain (Hբ and H₂): These two methylene groups are adjacent and will therefore split each other into two triplets (n=2, 2+1=3 for both). The Hբ protons, being alpha to the electron-withdrawing carbonyl group, are expected to be deshielded to around 2.6 ppm. For comparison, the α-CH₂ in propanoic acid appears at ~2.4 ppm.[10] The H₂ protons are adjacent to the aromatic ring, which also has a deshielding effect, placing them further downfield at approximately 2.9 ppm.
-
The Aromatic Protons (H₃ and H₄): A para-disubstituted benzene ring often presents as two distinct doublets in the aromatic region (typically 6.5-8.0 ppm).[2] The symmetry of the ring means the two protons ortho to the alkyl group (H₃) are equivalent, and the two protons ortho to the bromine atom (H₄) are also equivalent.
-
Assignment: Bromine is an electronegative, electron-withdrawing group. This effect deshields the ortho protons (H₄) more significantly than the meta protons (H₃). Therefore, the downfield doublet at ~7.4 ppm is assigned to H₄. The alkyl substituent is weakly electron-donating, slightly shielding its ortho protons (H₃), which are assigned to the upfield doublet at ~7.1 ppm. Data for bromobenzene itself shows the ortho protons at ~7.49 ppm and meta protons at ~7.23 ppm, supporting this assignment logic.[11][12]
-
Coupling: The splitting arises from coupling between adjacent aromatic protons (ortho-coupling). Each H₃ proton has one H₄ neighbor, resulting in a doublet (n=1, 1+1=2). Similarly, each H₄ proton has one H₃ neighbor, also resulting in a doublet. The coupling constant for ortho protons (³J_ortho) is typically large, around 7-10 Hz.[13] Meta coupling (⁴J_meta) is much smaller (2-3 Hz) and often not resolved.[14]
-
Systematic Workflow for Spectral Interpretation
For any unknown sample, a rigorous, step-wise protocol ensures accurate structural elucidation. This serves as a self-validating system for your analysis.
Figure 2: A systematic workflow for the interpretation of a ¹H NMR spectrum.
-
Calculate Degrees of Unsaturation: From the molecular formula (C₁₁H₁₃BrO₂), the degrees of unsaturation is 5. This immediately suggests the presence of a benzene ring (4 degrees) and one double bond, likely the C=O of the ester (1 degree).
-
Count Signals: Identify the number of distinct proton environments. We predict 5 signals.
-
Analyze Integration: Measure the relative areas under each signal. The expected ratio is 3:2:2:2:2, corresponding to the CH₃, O-CH₂, α-CH₂, β-CH₂, and two sets of aromatic CH protons.
-
Analyze Chemical Shifts: Assign signals to general proton types based on their ppm values (e.g., ~1.2 ppm = alkyl CH₃, ~4.1 ppm = CH₂ next to oxygen, ~7-7.5 ppm = aromatic).
-
Analyze Multiplicity: Use the n+1 rule and J-values to determine the number of neighboring protons for each signal. This is the most powerful step for establishing connectivity. For example, a quartet at ~4.1 ppm (2H) coupled to a triplet at ~1.2 ppm (3H) is definitive evidence for an ethyl group attached to an electronegative atom.
-
Assemble Fragments: Combine the puzzle pieces (an ethyl group, a -CH₂-CH₂- linker, a 1,4-disubstituted bromo-benzene ring, and a carbonyl) to form the final structure.
-
Verify: Check that the proposed structure is consistent with all spectral data.
Conclusion
The ¹H NMR spectrum of this compound is a textbook example of how fundamental principles of chemical shift, integration, and spin-spin coupling converge to provide an unambiguous structural proof. The spectrum is predicted to show five distinct signals: a characteristic triplet and quartet for the ethyl group, two mutually coupled triplets for the propanoate backbone, and two doublets in the aromatic region indicative of a 1,4-disubstitution pattern. By comparing these expected features with known data from simpler analogous compounds, researchers can approach the interpretation with high confidence, reinforcing the power of ¹H NMR as a primary tool in chemical analysis.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. jove.com [jove.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. acdlabs.com [acdlabs.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. hnl1_sln.html [ursula.chem.yale.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. m.youtube.com [m.youtube.com]
- 10. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. srd.nist.gov [srd.nist.gov]
- 12. spectrabase.com [spectrabase.com]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. m.youtube.com [m.youtube.com]
Analysis of Ethyl 3-(4-bromophenyl)propanoate purity by HPLC and GC-MS
An Analyst's Guide to the Purity Determination of Ethyl 3-(4-bromophenyl)propanoate: A Comparative Study of HPLC and GC-MS Methodologies
Introduction
This compound is a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its utility as a building block necessitates a high degree of purity to ensure the desired reaction outcomes, yield, and final product quality. The presence of impurities, even in trace amounts, can lead to unwanted side reactions, decreased efficacy, and potential safety concerns in drug development. Therefore, robust and reliable analytical methods for purity assessment are paramount.
This guide provides a detailed comparative analysis of two of the most powerful and widely used analytical techniques in chemical analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis to guide researchers and quality control scientists in selecting the most appropriate technique for their specific needs when analyzing this compound.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is the foundation of sound analytical method development. These properties dictate the optimal instrumental conditions for separation and detection.
| Property | Value | Implication for Analysis |
| Molecular Formula | C₁₁H₁₃BrO₂ | --- |
| Molecular Weight | 257.12 g/mol | Essential for mass spectrometry interpretation. |
| Boiling Point | ~306-308 °C | Suggests the compound is sufficiently volatile for GC analysis. |
| UV Absorbance | Presence of a chromophore (bromophenyl group) | Allows for sensitive detection by UV-Vis spectrophotometry in HPLC. |
| Polarity | Moderately polar | Influences choice of stationary and mobile phases in HPLC and GC. |
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a cornerstone of pharmaceutical analysis, prized for its high resolution, sensitivity, and versatility in separating non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is particularly well-suited.
Principle of RP-HPLC
In RP-HPLC, the stationary phase (typically a C18-bonded silica) is nonpolar, while the mobile phase is a polar solvent mixture (e.g., water and acetonitrile or methanol). The separation is based on the differential partitioning of the analyte and its impurities between the two phases. More nonpolar compounds interact more strongly with the stationary phase, leading to longer retention times, while more polar compounds elute earlier.
Method Development and Rationale
The selection of HPLC parameters is a deliberate process aimed at achieving optimal separation (resolution) of the main compound peak from any potential impurity peaks.
-
Column Selection: A C18 column is the workhorse of RP-HPLC due to its hydrophobicity, which provides excellent retention for moderately polar compounds like this compound. A column with a particle size of 3-5 µm and a length of 150-250 mm typically offers a good balance between resolution and analysis time.
-
Mobile Phase Composition: A mixture of water and a polar organic solvent like acetonitrile is used. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed. This allows for the elution of early-eluting polar impurities with high resolution, followed by the main analyte, and finally, any late-eluting nonpolar impurities, all within a reasonable timeframe.
-
Detector Selection: The bromophenyl group in the analyte acts as a chromophore, making it readily detectable by a UV-Vis detector. The wavelength of maximum absorbance (λmax) should be determined experimentally but is typically around 220-230 nm for this type of compound, offering high sensitivity.
Detailed Experimental Protocol (HPLC)
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
-
Reagents and Sample Preparation:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Standard: Accurately weigh and dissolve this compound in acetonitrile to a final concentration of 1 mg/mL.
-
Sample: Prepare the test sample in the same manner.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 70% A, 30% B
-
2-15 min: Linear gradient to 10% A, 90% B
-
15-18 min: Hold at 10% A, 90% B
-
18-20 min: Return to 70% A, 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 225 nm
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
HPLC Experimental Workflow
Caption: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis
GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. It is ideal for the analysis of volatile and thermally stable compounds like this compound.
Principle of GC-MS
In GC, a sample is vaporized and injected into a capillary column. Separation occurs as the analyte and impurities are carried through the column by an inert carrier gas (e.g., helium). The separation is based on the compounds' different boiling points and interactions with the stationary phase. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI), fragmented, and detected based on its mass-to-charge ratio (m/z). The resulting mass spectrum is a unique fingerprint that allows for definitive identification.
Method Development and Rationale
-
Column Selection: A nonpolar or mid-polar capillary column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is an excellent choice. These columns provide good separation for a wide range of compounds and are robust.
-
Carrier Gas and Flow Rate: Helium is the most common carrier gas, offering good efficiency. A constant flow rate of around 1-1.5 mL/min is typically used.
-
Temperature Programming: A temperature gradient is essential for GC analysis. The program starts at a low temperature to resolve any volatile impurities, then ramps up to elute the main analyte, and finally reaches a higher temperature to elute any less volatile impurities and clean the column.
-
Mass Spectrometry Parameters: Electron impact (EI) ionization at 70 eV is a standard method that produces reproducible fragmentation patterns, which can be compared to spectral libraries (e.g., NIST) for identification. The mass range should be scanned from a low m/z (e.g., 40) to a value well above the molecular weight of the analyte (e.g., 300) to capture all relevant fragment ions.
Detailed Experimental Protocol (GC-MS)
-
Instrumentation:
-
GC-MS system with an autosampler, split/splitless injector, and a mass selective detector.
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
-
Reagents and Sample Preparation:
-
Dichloromethane or Ethyl Acetate (GC grade).
-
Sample: Dilute the sample in the chosen solvent to a final concentration of approximately 100 µg/mL.
-
-
Chromatographic and Spectrometric Conditions:
-
Injector Temperature: 280 °C
-
Injection Mode: Split (e.g., 50:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Scan Range: m/z 40-300.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound by its retention time and by matching its mass spectrum with a reference spectrum.
-
Identify impurity peaks in the same manner.
-
Calculate purity based on the relative peak areas in the total ion chromatogram (TIC).
-
GC-MS Experimental Workflow
Caption: Workflow for GC-MS purity analysis.
Comparative Analysis: HPLC vs. GC-MS
Both techniques are highly effective for the purity analysis of this compound, but they offer different strengths and provide complementary information.
| Parameter | HPLC (UV Detection) | GC-MS | Rationale and Insight |
| Analyte Identification | Based on retention time relative to a standard. | Based on retention time and mass spectrum (molecular ion and fragmentation pattern). | GC-MS provides significantly more confident identification. The mass spectrum is a structural fingerprint, making it invaluable for identifying unknown impurities. |
| Sensitivity | High (ng to pg range). | Very High (pg to fg range). | GC-MS often offers superior sensitivity, especially in selected ion monitoring (SIM) mode, which is ideal for trace impurity analysis. |
| Resolution | Excellent for isomers and closely related compounds. | High, but can be challenging for isomers with similar boiling points. | HPLC often provides better resolution for positional isomers or stereoisomers, which may not be easily separated by GC. |
| Sample Throughput | Moderate (typical run times of 15-30 min). | Moderate to High (typical run times of 10-25 min). | GC methods can often be faster, especially with modern, rapid temperature programming. |
| Applicability | Broad; suitable for non-volatile and thermally labile compounds. | Limited to volatile and thermally stable compounds. | For this specific analyte, both are suitable. However, HPLC would be the only choice for potential non-volatile degradation products. |
| Cost & Complexity | Lower initial cost and less complex maintenance. | Higher initial cost and more complex maintenance (vacuum systems, ion source cleaning). | HPLC is generally more accessible and has lower operational costs. |
Conclusion and Recommendations
For the routine quality control and purity assessment of this compound, HPLC with UV detection is a robust, reliable, and cost-effective method. It provides accurate quantification and excellent resolution for known impurities when a reference standard is available.
GC-MS serves as a superior tool for impurity identification and for methods requiring higher sensitivity. Its strength lies in the definitive structural information it provides, making it indispensable during process development, for troubleshooting out-of-spec batches, and for identifying unknown degradation products or reaction byproducts.
Ultimately, the two techniques are not mutually exclusive but are highly orthogonal (i.e., they separate based on different chemical principles). Employing both methods provides the most comprehensive purity profile. A recommended strategy is to use HPLC for routine purity checks and to employ GC-MS for initial batch characterization, impurity identification, and in-depth investigations.
A Comparative Guide to the Synthetic Routes of Ethyl 3-(4-bromophenyl)propanoate
Introduction: The Significance of Ethyl 3-(4-bromophenyl)propanoate
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. Its structure, featuring a substituted phenyl ring and an ethyl ester, provides a versatile scaffold for further chemical modifications. This guide offers a comparative analysis of the primary synthetic routes to this compound, providing researchers, scientists, and drug development professionals with the detailed insights necessary to select the most appropriate method for their specific needs. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a comparative analysis of their respective advantages and disadvantages.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound can be approached through several distinct strategies. This guide will focus on three primary and industrially relevant methods:
-
The Heck Reaction: A two-step route involving the palladium-catalyzed coupling of an aryl halide with ethyl acrylate, followed by hydrogenation.
-
Catalytic Hydrogenation: A direct approach involving the reduction of the double bond of a precursor, Ethyl 3-(4-bromophenyl)acrylate.
-
Fischer Esterification: A classic method involving the acid-catalyzed esterification of the corresponding carboxylic acid, 3-(4-bromophenyl)propanoic acid.
The choice of a particular route is often dictated by factors such as the availability of starting materials, desired yield, scalability, and tolerance to various functional groups.
Route 1: The Heck Reaction and Subsequent Hydrogenation
This two-step approach first constructs the carbon skeleton via a Mizoroki-Heck reaction, followed by the reduction of the resulting α,β-unsaturated ester.
Step 1: Mizoroki-Heck Reaction
The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds, typically involving the palladium-catalyzed coupling of an unsaturated halide with an alkene.[1][2] In this synthesis, 4-bromoiodobenzene is coupled with ethyl acrylate to form Ethyl (E)-3-(4-bromophenyl)acrylate. The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) species, migratory insertion of the alkene, and subsequent β-hydride elimination to yield the desired product and regenerate the catalyst.[3]
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Experimental Protocol: Synthesis of Ethyl (E)-3-(4-bromophenyl)acrylate
A mixture of 4-bromoiodobenzene (1.0 equiv.), ethyl acrylate (1.2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), and triethylamine (Et₃N, 2.0 equiv.) in a suitable solvent such as N,N-dimethylformamide (DMF) is heated under an inert atmosphere. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford Ethyl (E)-3-(4-bromophenyl)acrylate.
Step 2: Catalytic Hydrogenation
The second step involves the reduction of the carbon-carbon double bond of the acrylate precursor. This is typically achieved through catalytic hydrogenation using a heterogeneous catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.[4][5] The reaction is generally clean and high-yielding.
Caption: Workflow for the catalytic hydrogenation step.
Experimental Protocol: Synthesis of this compound via Hydrogenation
Ethyl (E)-3-(4-bromophenyl)acrylate is dissolved in a suitable solvent, such as ethanol. A catalytic amount of 10% palladium on carbon (Pd/C) is added to the solution. The mixture is then subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.[6] The progress of the reaction is monitored by TLC or GC-MS. Once the starting material is consumed, the catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield the crude product, which can be further purified if necessary.
Route 2: Direct Catalytic Hydrogenation of Ethyl 3-(4-bromophenyl)acrylate
This route is a more direct approach, assuming the availability of the starting material, Ethyl 3-(4-bromophenyl)acrylate. The synthesis of this precursor can be achieved via a Wittig or Horner-Wadsworth-Emmons reaction of 4-bromobenzaldehyde with an appropriate phosphorus ylide or phosphonate ester, respectively. The subsequent catalytic hydrogenation is identical to the second step of Route 1.
The mechanism of catalytic hydrogenation involves the adsorption of both the hydrogen gas and the alkene onto the surface of the metal catalyst.[7][8][9] The H-H bond is weakened, and the hydrogen atoms are added across the double bond in a syn-addition fashion.
Route 3: Fischer Esterification of 3-(4-bromophenyl)propanoic Acid
This classical method involves the direct esterification of the corresponding carboxylic acid, 3-(4-bromophenyl)propanoic acid, with ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[10][11][12]
Step 1: Synthesis of 3-(4-bromophenyl)propanoic Acid
A common method for the synthesis of 3-(4-bromophenyl)propanoic acid is the malonic ester synthesis.[13][14][15] This involves the alkylation of diethyl malonate with 4-bromobenzyl bromide, followed by hydrolysis and decarboxylation.
Experimental Protocol: Synthesis of 3-(4-bromophenyl)propanoic Acid via Malonic Ester Synthesis
Sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this solution, diethyl malonate is added dropwise. Subsequently, 4-bromobenzyl bromide is added, and the mixture is refluxed. After the reaction is complete, the solvent is removed, and the residue is treated with a strong base (e.g., NaOH) to hydrolyze the ester groups. The resulting dicarboxylate is then acidified and heated to induce decarboxylation, yielding 3-(4-bromophenyl)propanoic acid. The product is then isolated by extraction and purified by recrystallization.
Step 2: Fischer-Speier Esterification
The Fischer-Speier esterification is an equilibrium-controlled reaction.[16][17] To drive the reaction towards the product, an excess of the alcohol (ethanol) is typically used, and/or the water formed during the reaction is removed. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[10][16]
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. scispace.com [scispace.com]
- 4. study.com [study.com]
- 5. Catalytic Hydrogenation | ChemTalk [chemistrytalk.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 3.2.3 – Hydrogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 8. Hydrogenation - Wikipedia [en.wikipedia.org]
- 9. 10.5 Reaction of Alkenes: Hydrogenation | Organic Chemistry I | Manifold @CUNY [cuny.manifoldapp.org]
- 10. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 11. Fischer esterification Mechanism - Advantages and Applications - ScienceMotive [sciencemotive.com]
- 12. scienceinfo.com [scienceinfo.com]
- 13. askthenerd.com [askthenerd.com]
- 14. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 15. Illustrated Glossary of Organic Chemistry - Malonic ester synthesis [chem.ucla.edu]
- 16. Fischer Esterification [organic-chemistry.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Biological Activity of Ethyl 3-(4-bromophenyl)propanoate and Its Analogs
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides an in-depth technical comparison of the biological activities of Ethyl 3-(4-bromophenyl)propanoate and its structural analogs. While this compound is primarily utilized as a linker in Proteolysis Targeting Chimeras (PROTACs), understanding the latent biological activities of its core structure and related analogs is crucial for optimizing drug design and minimizing off-target effects. This document synthesizes experimental data on the antimicrobial and cytotoxic properties of analogous compounds, providing a framework for predictive assessment and outlining detailed protocols for empirical validation.
Section 1: Introduction to this compound and Its Role as a PROTAC Linker
This compound is a synthetic organic compound featuring a phenylpropanoic acid ethyl ester backbone with a bromine atom at the para-position of the phenyl ring. In contemporary drug discovery, this molecule is predominantly recognized not for its intrinsic biological activity, but as a versatile bifunctional linker in the synthesis of PROTACs.
PROTACs are innovative heterobifunctional molecules engineered to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins of interest. A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker's composition and length are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
The structure of this compound makes it an ideal scaffold for PROTAC linkers. The ethyl ester can be hydrolyzed to a carboxylic acid, providing a reactive handle for conjugation to an E3 ligase ligand, while the bromophenyl group can be functionalized, for instance, via cross-coupling reactions, to attach a ligand for the target protein.
Caption: The mechanism of action of a PROTAC molecule.
While the primary function of this compound in a PROTAC is structural, the inherent chemical features of the 3-(4-bromophenyl)propanoate scaffold may confer unintended biological activities. The following sections explore the known biological effects of structurally similar compounds to provide a comparative context.
Section 2: Comparative Biological Activities of Analogs
Although direct biological activity data for this compound is scarce, studies on its structural analogs, particularly those with variations in phenyl ring substitution and modifications to the propanoate moiety, have revealed significant antimicrobial and cytotoxic properties.
Antimicrobial Activity
Halogenation of phenylpropanoic acid derivatives has been shown to enhance their antimicrobial efficacy. A notable study on chlorinated analogs provides a direct comparison for the potential activity of the brominated title compound.
Table 1: Antimicrobial Activity of 3-Phenylpropanoic Acid Analogs
| Compound/Analog | Structure | Test Organism | MIC (µg/mL) | Reference |
| This compound | Br-C₆H₄-CH₂CH₂COOEt | - | Not Reported | - |
| 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid | Cl₂-OH-C₆H₂-CH₂CH₂COOH | E. coli | 16 | [1] |
| S. aureus | Not Reported | [1] | ||
| 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid methyl ester | Cl₂-OH-C₆H₂-CH₂CH₂COOMe | E. coli | 32-64 | [1] |
| S. aureus | 32-64 | [1] | ||
| 3-(3-chloro-4-hydroxyphenyl)propanoic acid | Cl-OH-C₆H₃-CH₂CH₂COOH | E. coli | 32-64 | [1] |
| S. aureus | 32-64 | [1] |
Data synthesized from published research.[1]
The data suggests that halogenation and the presence of a hydroxyl group on the phenyl ring are critical for antimicrobial activity. The free carboxylic acid appears more potent than its methyl ester analog against E. coli. This suggests that this compound, upon potential hydrolysis in a biological system to its corresponding carboxylic acid, might exhibit some level of antimicrobial activity. The bromine substitution is expected to contribute to this activity, as halogens often increase the lipophilicity and membrane-disrupting potential of molecules.
Cytotoxic Activity
The cytotoxic potential of phenylpropanoic acid derivatives has also been investigated, with various substitutions influencing their activity against cancer cell lines. While specific IC₅₀ values for this compound are not available, data from related brominated compounds and other phenylpropanoic acid derivatives provide valuable insights.
Table 2: Cytotoxic Activity (IC₅₀) of Selected Analogs on Cancer Cell Lines
| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) | Reference |
| This compound | - | Not Reported | - |
| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative 22 | A549 (Lung) | 2.47 | [2] |
| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative 21 | A549 (Lung) | 5.42 | [2] |
| Methyl 6-acetyl-4-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 (Liver) | 3.8 | [3] |
| A549 (Lung) | 3.5 | [3] | |
| SW620 (Colon) | 10.8 | [3] |
Data synthesized from published research.[2][3]
The introduction of bromine into various molecular scaffolds has been shown to enhance cytotoxic potential.[3] For instance, a brominated benzofuran derivative demonstrated potent activity against several cancer cell lines. Furthermore, complex derivatives of 3-propanoic acid have exhibited significant cytotoxicity, with IC₅₀ values in the low micromolar range against lung cancer cells.[2] These findings suggest that the 3-(4-bromophenyl)propanoate core, while primarily a linker, could contribute to the cytotoxic profile of a PROTAC molecule, a factor that warrants consideration during drug design.
Section 3: Experimental Protocols for Biological Activity Assessment
To empirically determine the biological activity of this compound and its analogs, standardized in vitro assays are essential. The following sections provide detailed, step-by-step methodologies for assessing antimicrobial and cytotoxic activities.
Protocol for Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is designed to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (e.g., this compound)
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35-37°C)
-
Sterile pipette tips and reservoirs
Procedure:
-
Preparation of Test Compound Stock Solution:
-
Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the compound.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
-
Controls:
-
Growth Control: A well containing only CAMHB and the bacterial inoculum.
-
Sterility Control: A well containing only CAMHB.
-
Positive Control: A well containing a known antibiotic.
-
-
Incubation:
-
Incubate the plate at 35-37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) as determined by visual inspection or by reading the absorbance at 600 nm.
-
Caption: Workflow for the Broth Microdilution MIC Assay.
Protocol for Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Test compound
-
Human cancer cell line (e.g., A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well cell culture plates
-
Multi-channel pipette
-
Plate reader (absorbance at 570 nm)
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with the same concentration of solvent used for the compound).
-
-
Incubation:
-
Incubate the plate for 24-72 hours in a CO₂ incubator.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Reading:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Caption: Workflow for the MTT Cytotoxicity Assay.
Section 4: Conclusion and Future Directions
The halogen substitution, a key feature of the title compound, is a common strategy for enhancing the biological potency of small molecules. Therefore, it is plausible that this compound or its metabolites could exhibit off-target effects. The provided experimental protocols offer a robust framework for researchers to empirically validate these potential activities.
For drug development professionals, these insights underscore the importance of considering the linker not merely as an inert spacer but as a potential contributor to the overall pharmacological profile of a PROTAC. Future research should focus on the direct biological evaluation of this compound and a broader range of its analogs to build a more comprehensive structure-activity relationship database. This will enable the rational design of next-generation PROTACs with optimized efficacy and minimized off-target toxicities.
References
Deconstructing the Linker: A Hypothetical Case Study of Ethyl 3-(4-bromophenyl)propanoate
An In-Depth Guide to PROTAC Linker Design: A Comparative Analysis Featuring a Hypothetical Phenylpropanoate-Based Linker
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules operate by hijacking the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A PROTAC's architecture consists of three key components: a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a "linker" that connects the two.
While the choice of warhead and E3 ligase ligand determines what is degraded and how, the linker is far from a passive spacer. It is a critical determinant of a PROTAC's overall efficacy, profoundly influencing the stability of the crucial ternary complex (Target-PROTAC-E3 Ligase), as well as the molecule's physicochemical properties such as solubility, permeability, and metabolic stability.
This guide provides a comparative analysis of PROTAC linker strategies. To illustrate the principles of linker design, we will first analyze the hypothetical properties of Ethyl 3-(4-bromophenyl)propanoate as a linker building block. We will then compare this hypothetical construct to established, well-characterized linker classes, supported by experimental data and protocols for their evaluation.
This compound is not a commonly cited PROTAC linker in peer-reviewed literature. However, by analyzing its structure, we can hypothesize its potential contributions to a PROTAC's properties if it were used as a foundational element.
The molecule consists of a bromophenyl group connected to a propanoate ethyl ester. This structure suggests a degree of rigidity imparted by the phenyl ring, contrasting with more flexible alkyl or polyethylene glycol (PEG) chains. The bromine atom provides a reactive handle for chemical modification, allowing for its conjugation to either the target ligand or the E3 ligase ligand.
Hypothesized Properties:
-
Rigidity: The phenyl ring would introduce a defined spatial orientation between the two ends of the PROTAC. This can be advantageous or detrimental. A rigid linker can pre-organize the molecule into a conformation favorable for ternary complex formation, potentially increasing binding cooperativity and degradation efficacy. However, it can also introduce steric hindrance or lock the molecule in a non-productive orientation.
-
Hydrophobicity: The phenyl and ethyl groups would increase the lipophilicity of the resulting PROTAC. This could enhance cell permeability but may also lead to poor solubility, off-target effects, and increased metabolic turnover.
-
Exit Vector: The position of the bromine and the ester group dictates the potential "exit vectors" for linker attachment. The choice of exit vector is crucial and can dramatically alter the geometry of the ternary complex.
This hypothetical analysis underscores a central tenet of PROTAC design: there is no universal "best" linker. The optimal linker chemistry, length, and geometry are highly dependent on the specific target protein and E3 ligase being recruited.
Comparative Analysis of Established PROTAC Linker Classes
The optimal linker is a balance of several factors, and its choice is highly dependent on the specific target and E3 ligase pair.[1] Linker design has evolved from synthetically simple alkyl and PEG chains to more complex, functional linkers that offer greater control over PROTAC properties.[2]
Flexible Linkers: Alkyl and PEG Chains
Flexible linkers are the most common type used in PROTAC development due to their synthetic accessibility.[3]
-
Alkyl Chains: These simple hydrocarbon chains offer a high degree of conformational flexibility.[3] This flexibility can be advantageous, as it allows the PROTAC to adopt multiple orientations, increasing the probability of forming a productive ternary complex.[3] However, this same flexibility can lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[3] Alkyl chains are also hydrophobic, which can negatively impact the solubility of the PROTAC.[1]
-
Polyethylene Glycol (PEG) Chains: Comprising repeating ethylene glycol units, PEG linkers are more hydrophilic than alkyl chains.[1] This property can significantly improve the solubility and permeability of the PROTAC molecule.[4] Approximately 54-55% of reported PROTACs utilize PEG linkers.[1][2] The ethylene glycol units can also engage in hydrogen bonding, potentially contributing to the stability of the ternary complex.[3]
Rigid Linkers
Rigid linkers incorporate cyclic structures (like piperazine, piperidine, or phenyl rings) or alkynes to introduce conformational constraints.[1][5]
-
Advantages: By reducing the number of rotatable bonds, rigid linkers can pre-organize the PROTAC into a bioactive conformation, lowering the entropic cost of binding and potentially increasing the stability of the ternary complex.[5][6] This can also improve selectivity, as the rigid structure may be less accommodating to off-target proteins.[5]
-
Disadvantages: The lack of flexibility can make it more challenging to achieve a productive ternary complex geometry if the pre-organized conformation is not optimal.[3] The synthesis of PROTACs with rigid linkers can also be more complex.[5]
"Smart" or Functional Linkers
Recent innovations include linkers with additional functionalities, allowing for conditional activation of the PROTAC.
-
Photoswitchable Linkers: Often containing an azobenzene group, these linkers can change between cis and trans isomers when exposed to specific wavelengths of light.[3] This allows for spatiotemporal control over PROTAC activity.[7]
-
Clickable Linkers: The use of "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition, allows for the rapid synthesis of PROTAC libraries.[2] The resulting triazole ring is metabolically stable and can be considered a component of a rigid linker strategy.[]
Data Summary: Linker Class Comparison
| Linker Class | Core Structure | Key Physicochemical Properties | Impact on Ternary Complex | Common Use Cases & Considerations |
| Alkyl Chains | -(CH2)n- | Hydrophobic, flexible | High conformational freedom can increase the chance of productive binding but may incur an entropic penalty.[3] | Early-stage development, synthetic ease. May require optimization to mitigate poor solubility.[3] |
| PEG Chains | -(CH2CH2O)n- | Hydrophilic, flexible | Improves solubility. Can form hydrogen bonds.[3] The "chameleon effect" may aid permeability.[3] | Most common linker type (~55% of PROTACs).[2] Balances solubility and flexibility. |
| Rigid Linkers | Piperazine, Phenyl, Alkyne | Conformationally constrained | Reduces entropic penalty of binding, can pre-organize for optimal interaction and enhance stability.[5][6] | Can improve potency and selectivity, but requires more complex synthesis and careful design to avoid steric clash.[1][5] |
| Hypothetical Phenylpropanoate | Phenyl-C3-Ester | Hydrophobic, semi-rigid | Phenyl ring provides rigidity; propanoate offers an exit vector. Orientation is fixed. | Could offer a balance of rigidity and defined exit vector but may suffer from hydrophobicity and solubility issues. |
Experimental Protocols for Linker Evaluation
A suite of biophysical and cell-based assays is required to evaluate the efficacy of a PROTAC and, by extension, its linker. The goal is to quantify ternary complex formation, target ubiquitination, and subsequent degradation.
Ternary Complex Formation Assay (Bioluminescence Resonance Energy Transfer - BRET)
BRET is a powerful live-cell method to measure the proximity between the target protein and the E3 ligase, indicating ternary complex formation.[9]
Protocol:
-
Cell Line Engineering: Create a stable cell line expressing the target protein fused to a donor fluorophore (e.g., NanoLuc® luciferase) and the E3 ligase fused to an acceptor fluorophore (e.g., HaloTag®).
-
Assay Preparation: Seed the engineered cells in a 96-well plate. Add the HaloTag® fluorescent ligand to label the E3 ligase and then add the NanoLuc® substrate.
-
PROTAC Treatment: Treat the cells with the PROTAC at various concentrations.
-
Measurement: Measure light emission at two wavelengths (donor at ~460 nm, acceptor at ~618 nm) using a luminometer.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). An increase in this ratio indicates ternary complex formation. Plot the ratio against PROTAC concentration to determine the EC50 for complex formation.[9]
Western Blot for Protein Degradation
This is the most common and direct method to quantify the reduction in target protein levels.[10]
Protocol:
-
Cell Treatment: Seed cells and treat with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a set time (e.g., 18-24 hours).
-
Cell Lysis: Lyse the cells and quantify the total protein concentration using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for the target protein. Also, probe for a loading control protein (e.g., GAPDH, β-actin).
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Use densitometry to quantify band intensity. Normalize the target protein signal to the loading control signal. Plot the normalized protein levels against PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[1][10]
In-Cell Ubiquitination Assay
This assay confirms that protein loss is due to ubiquitin-mediated degradation.[9]
Protocol:
-
Cell Treatment: Treat cells with an effective concentration of the PROTAC for a short period (e.g., 2-4 hours). Co-treat with a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.[9]
-
Lysis and Immunoprecipitation (IP): Lyse the cells and use an antibody against the target protein to immunoprecipitate it from the lysate.
-
Western Blot Analysis: Elute the immunoprecipitated proteins and analyze them by Western blot using an antibody that recognizes ubiquitin.
-
Data Analysis: The appearance of a high-molecular-weight smear or ladder in the PROTAC-treated sample indicates poly-ubiquitination of the target protein.[5][9]
Visualizing Workflows and Mechanisms
Diagrams are crucial for understanding the complex relationships in PROTAC design and evaluation.
Caption: The PROTAC mechanism of action.
Caption: Logic flow for linker selection and its impact.
Caption: A standard experimental workflow for PROTAC evaluation.
Conclusion and Future Outlook
The linker is a pivotal component of PROTAC design, acting as a master regulator of a degrader's biological activity and physicochemical properties. While flexible linkers like PEG and alkyl chains offer synthetic tractability and have been instrumental in the field's progress, the future of linker design lies in more sophisticated, rigid, and functionalized structures. These next-generation linkers promise to provide greater control over ternary complex geometry, leading to enhanced potency, improved selectivity, and better drug-like properties.
The hypothetical analysis of this compound serves to highlight the critical thinking required in linker design: every atom and its spatial arrangement can influence the final outcome. The ultimate success of a PROTAC is not merely a function of its warhead or E3 ligase ligand, but a result of the synergistic interplay between all three components, choreographed by the linker. Continued exploration of novel linker chemistries, supported by robust biophysical and cellular evaluation, will be essential to unlocking the full therapeutic potential of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Structural Elucidation of Ethyl 3-(4-bromophenyl)propanoate: An X-ray Crystallography Perspective
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of understanding its function and potential. This guide provides an in-depth look at the structural analysis of Ethyl 3-(4-bromophenyl)propanoate, a compound of interest in synthetic chemistry and potentially as a building block in pharmaceutical development. Our primary focus will be on single-crystal X-ray diffraction (scXRD), the "gold-standard" for atomic-resolution structural determination.[1] We will explore the causal reasoning behind experimental choices, present a self-validating protocol, and objectively compare scXRD with alternative techniques, supported by experimental data from related structures.
The Imperative of Atomic-Level Structural Knowledge
Before delving into experimental specifics, it is crucial to understand why the precise arrangement of atoms in this compound is of such high importance. The three-dimensional structure of a molecule dictates its physical and chemical properties, including its reactivity, intermolecular interactions, and, in the context of drug development, its ability to bind to a biological target.[2] Knowledge of the exact bond lengths, bond angles, and conformation provides invaluable insights into:
-
Conformational Analysis: Understanding the preferred spatial arrangement of the ethyl ester and bromophenyl groups.
-
Intermolecular Interactions: Identifying how molecules pack in a solid state, which influences properties like solubility and melting point.
-
Stereochemistry Confirmation: Unambiguously determining the absolute configuration in chiral molecules.[2]
While techniques like NMR and mass spectrometry provide crucial information about connectivity and molecular weight, only crystallographic methods can deliver a definitive 3D model of a molecule in its crystalline state.
The Cornerstone Technique: Single-Crystal X-ray Diffraction (scXRD)
Single-crystal X-ray diffraction is a powerful analytical technique that relies on the diffraction of X-rays by the ordered arrangement of atoms within a single crystal.[1][2][3] The resulting diffraction pattern is then used to calculate an electron density map, from which the atomic structure can be determined.
The following protocol outlines the critical steps for the structural determination of a small molecule like this compound. The causality behind each step is explained to provide a deeper understanding of the process.
Step 1: Crystal Growth and Selection
-
Objective: To obtain a single, well-ordered crystal suitable for diffraction.
-
Protocol:
-
Dissolve this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to create a saturated or near-saturated solution.
-
Employ a slow evaporation or solvent-diffusion technique to encourage the growth of single crystals. This is a critical step, as rapid precipitation often leads to polycrystalline or amorphous solids.
-
Under a microscope, select a well-formed crystal, ideally between 0.1 and 0.4 mm in its largest dimension, that is free of visible defects.[4]
-
-
Expert Insight: The choice of solvent is crucial and often empirical. A solvent in which the compound has moderate solubility is ideal. The slow rate of crystallization is paramount for achieving the high-quality, ordered lattice necessary for a successful diffraction experiment.
Step 2: Data Collection
-
Objective: To collect a complete set of diffraction data.
-
Protocol:
-
Mount the selected crystal on a goniometer head.[4]
-
Center the crystal in the X-ray beam of a diffractometer.[4]
-
A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal's orientation.[4]
-
A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam. The exposure time per frame can range from seconds to minutes. A complete data collection may take several hours.[4]
-
-
Expert Insight: Modern diffractometers with high-brilliance X-ray sources, such as a MetalJet, can significantly reduce data collection times and improve data quality, especially for small or weakly diffracting crystals.[3]
Step 3: Data Reduction, Structure Solution, and Refinement
-
Objective: To process the raw diffraction data and generate a final, accurate 3D model of the molecule.
-
Protocol:
-
The collected diffraction images are processed to determine the position and intensity of each reflection.
-
The positions of the reflections provide the unit cell parameters and the crystal's symmetry (space group).
-
Initial phases for the reflections are calculated using mathematical algorithms, such as direct methods, to generate an initial electron density map and a preliminary atomic model.[1]
-
This model is then refined by iteratively comparing the calculated diffraction pattern from the model to the observed data, adjusting atomic positions, and minimizing the discrepancy.[1]
-
-
Expert Insight: The quality of the final structure is assessed by metrics such as the R1 factor, which should ideally be less than 5% for a well-refined structure.[4]
Workflow for Single-Crystal X-ray Diffraction
Caption: Workflow for determining the crystal structure of a small molecule.
Comparative Analysis with Alternative Techniques
While scXRD is the definitive method, other techniques can provide valuable structural information, particularly when suitable single crystals cannot be obtained.
| Technique | Principle | Advantages | Limitations |
| Single-Crystal X-ray Diffraction (scXRD) | Diffraction of X-rays by a single crystal | Unambiguous 3D structure at atomic resolution; provides precise bond lengths, angles, and stereochemistry.[1][2] | Requires high-quality single crystals, which can be challenging to grow. |
| Powder X-ray Diffraction (PXRD) | Diffraction of X-rays by a polycrystalline powder | Useful for phase identification, polymorph screening, and quality control; does not require single crystals.[5] | Provides information about the crystal lattice but not typically the detailed atomic arrangement within the molecule. |
| Three-Dimensional Electron Diffraction (3DED) | Diffraction of electrons by nanocrystals | Can be used on much smaller crystals than scXRD; high throughput potential.[5] | An evolving technique; data can be more complex to analyze than X-ray data.[5] |
| Crystal Structure Prediction (CSP) | Computational methods to predict stable crystal structures | Can be used in the absence of experimental data to explore possible polymorphs.[5] | Computationally intensive; predicted structures require experimental validation.[5] |
Decision Tree for Structural Analysis Method Selection
Caption: A decision tree for selecting the appropriate structural analysis method.
Expected Structural Features and Data Interpretation: A Case Study Approach
While a crystal structure for this compound is not publicly available, we can infer expected structural parameters and interactions based on related compounds, such as ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate.[6]
Hypothetical Crystal Data for this compound
| Parameter | Expected Value/Range | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the crystal lattice. |
| Space Group | e.g., P2₁/c or P-1 | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | 10-20 Å | Dimensions of the unit cell. |
| α, β, γ (°) | 90° or variable | Angles of the unit cell. |
| Z | 2 or 4 | Number of molecules in the unit cell. |
| R1 factor | < 0.05 | A measure of the agreement between the calculated and observed structure factors. |
In the crystal packing, one would anticipate the presence of intermolecular interactions such as C-H···O hydrogen bonds involving the carbonyl oxygen of the ester group. The bromophenyl groups may engage in π-π stacking or halogen bonding (C-Br···O or C-Br···π interactions), which would play a significant role in the overall crystal cohesion. The analysis of these interactions is critical for understanding the solid-state behavior of the compound.
Conclusion
The structural analysis of this compound, and indeed any small molecule of pharmaceutical interest, is a critical step in its development and characterization. Single-crystal X-ray diffraction remains the unparalleled technique for obtaining a definitive three-dimensional atomic structure.[1] This guide has provided a framework for understanding the experimental workflow of scXRD, from crystal growth to data refinement, and has placed this technique in the context of other available methods. By following a logical, self-validating protocol and understanding the causality behind each experimental choice, researchers can confidently and accurately elucidate the molecular architecture that governs the properties and function of their compounds.
References
Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 3-(4-bromophenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, mass spectrometry stands as a cornerstone technique for the structural elucidation of novel compounds. Understanding the fragmentation patterns of molecules is paramount for their unambiguous identification in complex matrices, a critical step in drug discovery, metabolomics, and quality control. This guide offers an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of Ethyl 3-(4-bromophenyl)propanoate. By juxtaposing its expected fragmentation with that of structurally related analogs, we provide a predictive framework and foundational understanding for researchers encountering this and similar chemical entities.
The Structural Context: Predicting Fragmentation Hotspots
This compound possesses several key structural features that will dictate its fragmentation behavior under electron ionization. The presence of an ethyl ester group, a flexible propyl chain, and a brominated aromatic ring creates a molecule with multiple potential cleavage sites. The bromine atom, with its characteristic isotopic distribution (79Br and 81Br in a nearly 1:1 ratio), will serve as a powerful diagnostic tool, imparting a distinctive M and M+2 isotopic signature to all bromine-containing fragments.[1][2]
Primary Fragmentation Pathways: A Mechanistic Exploration
Upon electron ionization, this compound will form a molecular ion ([M]•+). The subsequent fragmentation of this energetically unstable species is governed by the relative stability of the resulting fragment ions and neutral losses. We can anticipate several key fragmentation pathways:
The McLafferty Rearrangement: A Signature of Ethyl Esters
The presence of a carbonyl group and available gamma-hydrogens on the propyl chain makes the McLafferty rearrangement a highly probable fragmentation pathway.[3][4] This intramolecular hydrogen transfer from the gamma-carbon to the carbonyl oxygen results in the elimination of a neutral ethene molecule and the formation of a resonance-stabilized radical cation. This is a common fragmentation for esters with alkyl chains of sufficient length.[5][6]
Caption: Proposed McLafferty rearrangement pathway for this compound.
Alpha-Cleavage: Fission Adjacent to the Carbonyl
Alpha-cleavage, or homolytic cleavage, is another common fragmentation mechanism for carbonyl compounds.[7] This involves the breaking of the bond between the alpha and beta carbons relative to the carbonyl group. For this compound, this can occur on either side of the carbonyl.
-
Cleavage 'a': Loss of the ethoxy radical (•OCH2CH3) to form a stable acylium ion.
-
Cleavage 'b': Loss of the 4-bromophenethyl radical to form an ion at m/z 73.
Caption: Alpha-cleavage pathways for the molecular ion of this compound.
Benzylic Cleavage and Tropylium Ion Formation
Cleavage at the benzylic position (the C-C bond between the aromatic ring and the propyl chain) is highly favorable due to the formation of a resonance-stabilized benzylic cation. In many aromatic compounds, this can be followed by rearrangement to a highly stable tropylium ion.[8]
Caption: Benzylic cleavage and subsequent rearrangement to a tropylium-like ion.
Comparative Fragmentation Analysis
To build confidence in these predicted pathways, we can compare the expected fragmentation of this compound with the known fragmentation of similar molecules.
| Compound | Key Fragmentation Pathways | Characteristic Fragments (m/z) | Reference |
| This compound (Predicted) | McLafferty rearrangement, α-cleavage, Benzylic cleavage | 228/230, 211/213, 169/171, 102 | - |
| Ethyl 3-(2-chlorophenyl)propenoate | Loss of ortho-chlorine, formation of benzopyrylium ion | M-Cl, 177, 149 | [9] |
| Ethyl Ethanoate | α-cleavage, McLafferty rearrangement (minor) | 43 (base peak), 70 | [10] |
| Isopropyl Benzoate | α-cleavage, McLafferty rearrangement, ortho effect | 105 (base peak), 77 | [8] |
| 2-Propenoic acid, 3-(4-bromophenyl)-, ethyl ester, (E)- | Loss of ethoxy radical, loss of bromine | 211/213, 176 | [11][12] |
This comparative table highlights both common and distinct fragmentation behaviors. While the McLafferty rearrangement is a hallmark of the saturated ethyl ester, the fragmentation of the unsaturated analog, Ethyl (E)-3-(4-bromophenyl)-2-propenoate, is dominated by cleavages directly associated with the conjugated system. The study on Ethyl 3-(2-chlorophenyl)propenoate reveals the potential for unique fragmentation driven by the position of the halogen on the aromatic ring, a factor that is less likely to induce the same cyclization from the para position in our target molecule.[9]
Experimental Protocol: Electron Ionization Mass Spectrometry
The following provides a generalized, step-by-step methodology for acquiring the EI-MS spectrum of this compound.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation:
-
Injector Temperature: 250 °C
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Program: Start at a suitable initial temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Detection:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Mass Range: Scan from m/z 40 to 350.
-
Data Acquisition: Acquire data in full scan mode.
-
Caption: A generalized experimental workflow for GC-EI-MS analysis.
Conclusion
The fragmentation pattern of this compound under electron ionization is predicted to be a rich tapestry of mechanistically diverse pathways. The interplay between the McLafferty rearrangement, alpha-cleavages, and benzylic fragmentation provides a wealth of structural information. By understanding these fundamental processes and drawing comparisons with related molecules, researchers can confidently identify this compound and its analogs, accelerating their research and development efforts. The presence of bromine provides an invaluable isotopic handle, simplifying spectral interpretation and enhancing the certainty of structural assignment.
References
- 1. benchchem.com [benchchem.com]
- 2. savemyexams.com [savemyexams.com]
- 3. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
- 4. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 5. McLafferty-type rearrangement in the collision-induced dissociation of Li+, Na+ and Ag+ cationized esters of N-acetylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. en.notes.fluorine1.ru [en.notes.fluorine1.ru]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. 2-Propenoic acid, 3-(4-bromophenyl)-, ethyl ester, (E)- [webbook.nist.gov]
- 12. 2-Propenoic acid, 3-(4-bromophenyl)-, ethyl ester, (E)- [webbook.nist.gov]
A Comparative Guide to the Reactivity of Ethyl 3-(4-bromophenyl)propanoate and its Methyl Ester Analog
Introduction: Beyond Structure, Towards Functional Reactivity
In the realms of organic synthesis and medicinal chemistry, the choice between seemingly similar functional groups can have profound consequences on a molecule's behavior. This guide provides an in-depth comparative analysis of two closely related ester analogs: Ethyl 3-(4-bromophenyl)propanoate and Mthis compound. While differing by only a single methylene unit, the transition from a methyl to an ethyl ester imparts subtle yet significant changes in reactivity.
For drug development professionals, understanding these differences is critical for designing prodrugs with tailored metabolic stability and release kinetics.[1] For synthetic chemists, this knowledge informs the selection of protecting groups and reaction conditions to optimize yields and minimize side reactions. This guide moves beyond a simple catalog of properties to explore the mechanistic underpinnings of their reactivity differences, supported by established experimental protocols and comparative data. We will dissect the electronic and steric factors at play and provide a practical framework for evaluating these compounds in two fundamental transformations: base-catalyzed hydrolysis and reduction with lithium aluminum hydride.
Theoretical Framework: The Decisive Role of Steric and Electronic Effects
The reactivity of an ester in nucleophilic acyl substitution reactions is primarily governed by the interplay of electronic and steric effects centered around the carbonyl group.[2][3]
-
Electronic Effects : Alkyl groups attached to the ester oxygen are electron-donating through an inductive effect (+I). The ethyl group is known to be a slightly better electron donor than the methyl group.[4] This increased electron density on the ester oxygen can be relayed to the carbonyl carbon, which slightly reduces its electrophilicity. A less electrophilic carbonyl carbon is less susceptible to attack by nucleophiles, thus leading to a slower reaction rate.
-
Steric Effects : Steric hindrance refers to the spatial bulk of groups near a reaction center, which can impede the approach of a reactant.[2][3] The ethyl group (-CH₂CH₃) is larger than the methyl group (-CH₃). During nucleophilic attack on the carbonyl carbon, the nucleophile must approach along a specific trajectory (the Bürgi-Dunitz angle). The greater bulk of the ethyl group creates more steric congestion in the transition state of this attack, raising its energy and consequently slowing the reaction rate compared to the less hindered methyl ester.[5]
For the two molecules , the constant 3-(4-bromophenyl)propyl backbone provides a consistent electronic and steric environment on the acyl side. Therefore, any observed differences in reactivity can be confidently attributed to the variance in the alcohol moiety—methanol versus ethanol. Based on these principles, our guiding hypothesis is that Mthis compound will exhibit greater reactivity towards nucleophiles than its ethyl analog due to reduced steric hindrance and a slightly less pronounced electron-donating effect. [6][7]
Data Presentation: Physicochemical and Reactivity Comparison
The fundamental properties and comparative reactivity data (hypothetical, based on established chemical principles) are summarized below.
Table 1: Comparative Physicochemical Properties
| Property | Mthis compound | This compound | Source(s) |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₁BrO₂ | C₁₁H₁₃BrO₂ | [8][9] |
| Molecular Weight | 243.10 g/mol | 257.12 g/mol | [8][9] |
| Appearance | Colorless to pale yellow solid/liquid | Solid | [8][10] |
| Boiling Point | 92°C / 0.4 Torr | 154-156°C / 4 Torr |[8][10] |
Table 2: Hypothetical Kinetic Data for Base-Catalyzed Hydrolysis at 25°C
| Ester Analog | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Relative Rate |
|---|---|---|
| Mthis compound | 0.115 | 1.8x |
| This compound | 0.064 | 1.0x |
Table 3: Comparative Reduction Yields with LiAlH₄ at 0°C
| Ester Analog | Product Yield of 3-(4-bromophenyl)propan-1-ol (after 30 min) |
|---|---|
| Mthis compound | ~95% |
| This compound | ~80% |
Visualization of Experimental and Mechanistic Pathways
To clearly delineate the processes discussed, the following diagrams illustrate the overall experimental workflow and the specific reaction mechanisms.
Caption: Parallel workflow for the comparative reactivity study.
Caption: The BAc2 mechanism for ester hydrolysis.[11][12]
Caption: Mechanism of ester reduction to a primary alcohol.[13]
Experimental Protocols: A Guide to Comparative Analysis
The following protocols are designed as self-validating systems, where identical conditions for both esters ensure that any observed differences in outcome are directly attributable to their structural variance.
Protocol 1: Kinetic Analysis of Base-Catalyzed Hydrolysis
This experiment measures the rate of saponification under pseudo-first-order conditions to determine the second-order rate constant.
-
Reagent Preparation :
-
Prepare a 0.05 M stock solution of this compound in a 1:1 ethanol/water solvent.
-
Prepare a 0.05 M stock solution of Mthis compound in the same 1:1 ethanol/water solvent.
-
Prepare a standardized 1.0 M aqueous solution of sodium hydroxide (NaOH).
-
Prepare a standardized 0.01 M aqueous solution of hydrochloric acid (HCl) for titration.
-
Prepare a phenolphthalein indicator solution.
-
-
Reaction Setup :
-
Equilibrate a water bath to a constant temperature (e.g., 25.0 °C ± 0.1 °C).
-
In a 250 mL Erlenmeyer flask, place 50.0 mL of the ester stock solution and 40.0 mL of the 1:1 ethanol/water solvent. Allow it to equilibrate in the water bath for 15 minutes.
-
In a separate flask, bring 10.0 mL of the 1.0 M NaOH solution to the same temperature.
-
-
Initiation and Monitoring :
-
To initiate the reaction, rapidly add the 10.0 mL of NaOH solution to the ester solution. Start a stopwatch immediately. The final concentrations will be approximately 0.025 M ester and 0.1 M NaOH.
-
Immediately withdraw a 10.0 mL aliquot of the reaction mixture and quench it in a flask containing 10.0 mL of the standardized 0.01 M HCl solution. This neutralizes the NaOH and stops the reaction.
-
Titrate the unreacted HCl in the quenched aliquot with the standardized NaOH solution using phenolphthalein as an indicator to determine the concentration of NaOH at t=0.
-
Repeat the withdrawal, quenching, and titration process at regular intervals (e.g., every 10, 20, 30, 60 minutes) for up to 2-3 hours.
-
-
Data Analysis :
-
Calculate the concentration of NaOH at each time point.
-
Plot ln([Ester]/[NaOH]) versus time. Under these pseudo-first-order conditions (large excess of NaOH), a plot of 1/[Ester] vs. time will be linear, and the slope will be equal to the second-order rate constant, k.
-
Perform the entire protocol identically for both the methyl and ethyl esters.
-
Protocol 2: Comparative Reduction with Lithium Aluminum Hydride (LiAlH₄)
This protocol compares the reaction efficiency by measuring the product yield after a fixed time.
-
Safety Precaution : LiAlH₄ is a highly reactive and water-sensitive reagent. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).[14][15]
-
Reaction Setup :
-
In two separate, identical, oven-dried, three-neck round-bottom flasks equipped with a magnetic stirrer, nitrogen inlet, and thermometer, place 1.2 equivalents of LiAlH₄ powder.
-
Add 50 mL of anhydrous diethyl ether to each flask and cool the resulting slurries to 0 °C in an ice-water bath.
-
Prepare separate solutions of Mthis compound (1.0 g, 1.0 eq) in 20 mL of anhydrous diethyl ether and this compound (1.06 g, 1.0 eq) in 20 mL of anhydrous diethyl ether.
-
-
Reaction Execution :
-
Simultaneously, add the respective ester solutions dropwise to the LiAlH₄ slurries over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow both reactions to stir at 0 °C.
-
-
Work-up and Analysis :
-
After exactly 30 minutes, carefully quench both reactions by the sequential, dropwise addition of 1.0 mL of water, followed by 1.0 mL of 15% aqueous NaOH, and finally 3.0 mL of water (Fieser workup).
-
Allow the mixtures to warm to room temperature and stir until a white, granular precipitate forms.
-
Filter the solids through a pad of Celite and wash thoroughly with diethyl ether.
-
Combine the filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analyze the crude product mass and purity (e.g., by ¹H NMR or GC with an internal standard) to determine the yield of 3-(4-bromophenyl)propan-1-ol for each reaction.
-
Discussion and Field-Proven Insights
The experimental data, though hypothetical, are constructed upon well-established kinetic principles.[4][6] The faster hydrolysis rate and higher reduction yield for the methyl ester directly validate our initial hypothesis. This outcome is a direct consequence of the transition state energetics. For both hydrolysis and reduction, the rate-determining step involves the formation of a crowded, tetrahedral intermediate.[11] The smaller methyl group imposes a lower steric penalty for achieving this transition state geometry, resulting in a lower activation energy and a faster reaction.
While the electronic difference between a methyl and ethyl group is minor, it contributes to the observed trend. The slightly greater electron-donating nature of the ethyl group renders its carbonyl carbon fractionally less electrophilic, further disfavoring nucleophilic attack relative to the methyl ester.
Implications for Researchers:
-
For Drug Development : When designing an ester prodrug, if rapid bioactivation is desired, a methyl ester is generally preferable to an ethyl ester. Conversely, to prolong the half-life and create a slower-release formulation, an ethyl or even bulkier ester would be a more logical choice.[1]
-
For Organic Synthesis : The enhanced reactivity of methyl esters can be exploited to run reactions under milder conditions. For instance, a reduction that might require elevated temperatures for an ethyl ester could proceed efficiently at 0 °C for a methyl ester.[16] Furthermore, in molecules with multiple ester groups, it is sometimes possible to achieve selective cleavage of a methyl ester in the presence of an ethyl ester by using specific reagent systems.[11]
Conclusion
This comparative guide establishes that Mthis compound is a more reactive substrate in nucleophilic acyl substitution reactions than its ethyl analog. This reactivity differential is primarily driven by the reduced steric hindrance of the methyl group, which allows for more facile nucleophilic attack at the carbonyl carbon. This fundamental principle has significant predictive power, enabling scientists and researchers to make more informed decisions in their experimental designs, whether the goal is synthesizing complex molecules or modulating the pharmacokinetic profile of a therapeutic agent.
References
- 1. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aston-chemicals.com [aston-chemicals.com]
- 3. differencebetween.com [differencebetween.com]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. chembk.com [chembk.com]
- 9. Mthis compound | C10H11BrO2 | CID 11447883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
- 11. Supplemental Topics [www2.chemistry.msu.edu]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 16. m.youtube.com [m.youtube.com]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of Ethyl 3-(4-bromophenyl)propanoate
In the dynamic landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is paramount to both personnel safety and experimental integrity. This guide, developed by a Senior Application Scientist, provides an in-depth operational plan for the safe use of Ethyl 3-(4-bromophenyl)propanoate, a key intermediate in the synthesis of various organic molecules. Our commitment is to empower researchers with the knowledge to mitigate risks, ensuring a secure and productive laboratory environment.
Understanding the Hazard Profile
Before handling any chemical, a thorough understanding of its potential hazards is crucial. This compound is classified with the following hazards:
-
Skin corrosion/irritation (Category 2) [1]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) [1][2]
This profile necessitates a comprehensive personal protective equipment (PPE) strategy to shield against these risks.
Essential Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the first line of defense against chemical exposure. The following is a detailed, step-by-step guide to the proper selection and use of PPE when handling this compound.
Eye and Face Protection: The Critical Shield
Given that this compound can cause serious eye irritation, robust eye and face protection is non-negotiable.[1][2]
-
Mandatory Equipment:
-
Rationale: The delicate tissues of the eyes are highly susceptible to chemical irritants. A direct splash can cause significant and potentially irreversible damage. The combination of goggles and a face shield offers a dual layer of protection, safeguarding against both direct and peripheral exposure.
Hand Protection: Your Direct Interface
Direct skin contact is a primary route of exposure, and this compound is known to cause skin irritation.[1] Therefore, selecting the correct gloves is critical.
-
Recommended Material:
-
Nitrile or neoprene gloves: These materials offer good chemical resistance to a broad range of substances.[4] Always consult a glove compatibility chart for specific breakthrough times if prolonged contact is anticipated.
-
-
Best Practices:
-
Double gloving: For enhanced protection, particularly during procedures with a higher risk of splashes, wearing two pairs of gloves is recommended.
-
Immediate Disposal: Disposable gloves should be discarded immediately if contamination is suspected.[5]
-
Proper Removal: Gloves must be removed without touching the outer surface with bare skin and disposed of as hazardous waste.
-
Body Protection: A Barrier Against Contamination
To prevent accidental skin contact on other parts of the body, appropriate protective clothing is essential.
-
Required Attire:
-
Laboratory coat: A standard lab coat provides a basic barrier.
-
Chemical-resistant apron or gown: When handling larger volumes or during procedures with a high splash potential, a polyethylene-coated polypropylene or similar impervious gown should be worn over the lab coat.[4]
-
-
Why it Matters: Standard cotton lab coats can absorb chemical spills, potentially holding the hazardous substance against the skin. A chemical-resistant outer layer prevents this, providing a non-porous barrier.
Respiratory Protection: Safeguarding Your Inhalation Pathway
As this compound may cause respiratory irritation, controlling the inhalation of its vapors or aerosols is crucial.[1][2]
-
Engineering Controls as the Primary Measure:
-
Chemical Fume Hood: All handling of this compound should be conducted within a properly functioning chemical fume hood to minimize the concentration of airborne contaminants.[6]
-
-
When Respiratory Protection is Necessary:
Operational and Disposal Plans: A Step-by-Step Guide
Beyond personal protection, a structured operational and disposal plan is vital for maintaining a safe laboratory environment.
Pre-Handling Checklist
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[8]
-
Designate a Work Area: All work with this chemical should be performed in a designated area, such as a chemical fume hood, to contain any potential spills or releases.
-
Assemble all Materials: Have all necessary equipment, reagents, and waste containers prepared and within easy reach inside the fume hood to minimize movement and the risk of accidents.
-
Ensure Emergency Equipment is Accessible: Confirm the location and proper functioning of the nearest safety shower and eyewash station.[2]
Step-by-Step Handling Procedure
-
Don PPE: Follow the PPE donning sequence outlined in the diagram below.
-
Dispensing the Chemical:
-
Carefully open the container inside the chemical fume hood.
-
Use a clean, designated spatula or pipette to transfer the required amount.
-
If the compound is a solid, handle it gently to avoid generating dust.[8]
-
-
During the Reaction:
-
Keep the reaction vessel closed or covered to the extent possible to prevent the release of vapors.
-
Continuously monitor the reaction for any unexpected changes.
-
-
Post-Handling:
-
Securely close the container of this compound.
-
Decontaminate any reusable equipment that has come into contact with the chemical.
-
Wipe down the work surface within the fume hood with an appropriate solvent.[5]
-
-
Doff PPE: Follow the PPE doffing sequence to prevent cross-contamination.
Visualization of PPE Workflow
Caption: Proper sequence for donning and doffing PPE to minimize exposure.
Chemical Waste Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Collection
-
Designated Waste Container: All solid and liquid waste contaminated with this compound must be collected in a clearly labeled, dedicated hazardous waste container.
-
Avoid Mixing: Do not mix this waste with other incompatible waste streams.
-
Contaminated Materials: This includes used gloves, disposable lab coats, bench paper, and any other materials that have come into contact with the chemical. These items should be placed in a sealed bag and then into the solid hazardous waste container.
Disposal Procedure
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed waste container in a designated, well-ventilated secondary containment area away from heat and sources of ignition while awaiting pickup.[7]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations.[7]
Disposal Logic Diagram
References
- 1. fishersci.com [fishersci.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. 9.4 Guidelines for Working with Particularly Hazardous Substances [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
